Diethyl trisulfide
Description
Structure
3D Structure
Properties
IUPAC Name |
(ethyltrisulfanyl)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S3/c1-3-5-7-6-4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMRTBDRQRSNDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSSSCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063097 | |
| Record name | Trisulfide, diethyl | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, colourless or pale yellow liquid; Powerful sulfureous aroma | |
| Record name | Diethyl trisulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1688/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
217.00 °C. @ 760.00 mm Hg | |
| Record name | Diethyl trisulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039524 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in non-polar solvents; insoluble in water, Soluble (in ethanol) | |
| Record name | Diethyl trisulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1688/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.121-1.231 (20°) | |
| Record name | Diethyl trisulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1688/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3600-24-6 | |
| Record name | Diethyl trisulfide | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diethyl trisulfide | |
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| Record name | Diethyl trisulfide | |
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| Record name | Trisulfide, diethyl | |
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| Record name | Trisulfide, diethyl | |
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| Record name | Diethyl trisulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.686 | |
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| Record name | DIETHYL TRISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JO6C5I84O | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Diethyl trisulfide | |
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| URL | http://www.hmdb.ca/metabolites/HMDB0039524 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of Diethyl Trisulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl trisulfide, a member of the organosulfur compound family, is characterized by a linear chain of three sulfur atoms flanked by two ethyl groups. This volatile, colorless to pale yellow liquid is recognized by its potent, sulfurous aroma reminiscent of garlic and onions.[1][2] While naturally occurring in plants of the Allium genus, such as garlic, it also finds application as a flavoring agent in the food industry.[3] Beyond its sensory characteristics, diethyl trisulfide and related organotrisulfides are of increasing interest to the scientific community for their potential biological activities, drawing parallels from the extensively studied diallyl trisulfide (DATS) found in garlic. This guide provides a comprehensive overview of the chemical and physical properties of diethyl trisulfide, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological significance, supported by visualizations of key signaling pathways.
Chemical and Physical Properties
The fundamental chemical and physical properties of diethyl trisulfide are summarized in the tables below, providing a consolidated reference for laboratory and research applications.
Table 1: Chemical Identifiers and General Properties
| Property | Value | Reference(s) |
| IUPAC Name | (Ethyltrisulfanyl)ethane | [3] |
| Synonyms | Diethyl trisulphide, Ethyl trisulfide, 3,4,5-Trithiaheptane | [3] |
| CAS Number | 3600-24-6 | [3] |
| Molecular Formula | C4H10S3 | [3] |
| Molecular Weight | 154.32 g/mol | [3] |
| Appearance | Clear, colorless to pale yellow liquid | [1] |
| Odor | Powerful, sulfurous, garlic-like | [1][2] |
Table 2: Physical and Chemical Data
| Property | Value | Reference(s) |
| Density | 1.108 g/cm³ at 20 °C | [4] |
| Boiling Point | 217 °C at 760 mmHg | [3] |
| Melting Point | Not available | |
| Flash Point | 71.11 °C (160.00 °F) | [4] |
| Solubility | Insoluble in water; Soluble in alcohol and non-polar solvents. | [1][4] |
| Refractive Index | 1.556-1.560 | [1] |
| Vapor Pressure | 0.168 mmHg at 25 °C (estimated) | [4] |
Spectral Properties
Spectroscopic data is crucial for the identification and characterization of diethyl trisulfide. Below is a summary of expected spectral characteristics based on available data for similar compounds and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: The carbon NMR spectrum is expected to show two distinct signals for the methyl and methylene carbons.
Infrared (IR) Spectroscopy
The IR spectrum of diethyl trisulfide would be characterized by absorption bands corresponding to the vibrations of its functional groups. Key expected vibrations include:
-
C-H stretching vibrations from the ethyl groups, typically in the range of 2850-3000 cm⁻¹.
-
C-H bending vibrations, expected around 1375 cm⁻¹ and 1450 cm⁻¹.
-
The S-S stretching vibration, which for trisulfides, typically appears in the region of 400-500 cm⁻¹.[6] The presence of multiple sulfur atoms can lead to complex vibrational modes in this region.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of diethyl trisulfide.
-
Electron Ionization (EI): The molecular ion peak ([M]⁺) would be observed at m/z 154. Fragmentation would likely involve the cleavage of C-S and S-S bonds, leading to characteristic fragment ions. Common fragmentation pathways for organosulfur compounds include the loss of alkyl and sulfur fragments.
Experimental Protocols
Synthesis of Diethyl Trisulfide
A general and effective method for the synthesis of symmetrical trisulfides involves the reaction of a thiol with a sulfur transfer reagent. The following protocol is adapted from a procedure for the synthesis of various trisulfides and can be applied to the preparation of diethyl trisulfide.[7]
Materials:
-
Ethanethiol
-
N,N'-Thiobisphthalimide (can be prepared from phthalimide and sulfur monochloride)[7]
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) (optional, may be required for less reactive thiols)
Procedure:
-
Dissolve 1.5 equivalents of N,N'-thiobisphthalimide in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve 1 equivalent of ethanethiol in anhydrous DCM.
-
Add the ethanethiol solution dropwise to the stirred solution of N,N'-thiobisphthalimide at room temperature.
-
The reaction mixture is stirred at room temperature for approximately 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified by flash column chromatography on silica gel to yield pure diethyl trisulfide.
-
The purified product should be dried under high vacuum and characterized by NMR and mass spectrometry to confirm its identity and purity.
Analysis of Diethyl Trisulfide by Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a general protocol for the analysis of diethyl trisulfide, which can be adapted from methods used for the analysis of similar volatile sulfur compounds in natural products like garlic.[8][9]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for volatile sulfur compounds (e.g., HP-1, 5% phenyl methyl siloxane).[8]
GC Conditions (starting point, optimization may be required):
-
Injector Temperature: 200 °C[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 0.8 mL/min)[8]
-
Oven Temperature Program:
-
Injection Volume: 1.0 µL[8]
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-300
-
Detector Temperature: 200 °C[8]
Sample Preparation:
-
Prepare a standard solution of diethyl trisulfide in a suitable solvent (e.g., acetone or hexane).
-
For samples containing diethyl trisulfide (e.g., garlic oil extract), dilute the sample with the chosen solvent.
-
If necessary, add an internal standard for quantitative analysis.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Identify the diethyl trisulfide peak based on its retention time compared to the standard.
-
Confirm the identity by comparing the mass spectrum of the peak with the known mass spectrum of diethyl trisulfide.
-
For quantitative analysis, create a calibration curve using standard solutions of known concentrations.
Biological Activity and Signaling Pathways
While research specifically on diethyl trisulfide is limited, the biological activities of the structurally similar diallyl trisulfide (DATS) have been extensively studied. DATS is a major bioactive component of garlic and is known for its anticancer, anti-inflammatory, and cardioprotective effects.[10][11][12] It is plausible that diethyl trisulfide may exhibit similar biological activities due to the shared trisulfide moiety, which is believed to be crucial for its biological function.
Anticancer Effects
DATS has been shown to inhibit the growth of various cancer cells by inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting angiogenesis and metastasis.[1][11] These effects are mediated through the modulation of several key signaling pathways.
One of the primary mechanisms of DATS-induced apoptosis is the generation of reactive oxygen species (ROS) in cancer cells. This leads to the activation of the mitogen-activated protein kinase (MAPK) pathway and the transcription factor nuclear factor-kappa B (NF-κB), ultimately resulting in apoptosis.[13]
Anti-inflammatory Effects
DATS has demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This is achieved, in part, by suppressing the NF-κB signaling pathway, a central regulator of inflammation.[10][14] By inhibiting NF-κB, DATS can reduce the expression of inflammatory cytokines such as TNF-α, IL-6, and IL-8.[14]
Cardioprotective Effects
The cardioprotective effects of DATS are attributed to its antioxidant properties and its ability to modulate various signaling pathways involved in cardiac health. DATS has been shown to protect the heart from ischemia-reperfusion injury and to improve cardiac function.[12] One of the proposed mechanisms is the activation of the PI3K/Akt pathway, which is a key regulator of cell survival and proliferation.
Conclusion
Diethyl trisulfide is an organosulfur compound with well-defined chemical and physical properties. While its primary current application is as a flavoring agent, the growing body of research on structurally similar compounds like diallyl trisulfide suggests a potential for significant biological activity. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers and scientists in the fields of chemistry, pharmacology, and drug development, facilitating further investigation into the properties and potential therapeutic applications of diethyl trisulfide. Further research is warranted to elucidate the specific biological mechanisms of diethyl trisulfide and to explore its potential as a lead compound for the development of novel therapeutics.
References
- 1. Frontiers | The potential of diallyl trisulfide for cancer prevention and treatment, with mechanism insights [frontiersin.org]
- 2. Diallyl trisulfide inhibits estrogen receptor-α activity in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diethyl trisulfide | C4H10S3 | CID 77151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. diethyl trisulfide, 3600-24-6 [thegoodscentscompany.com]
- 5. Diethyl disulfide(110-81-6) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Phthalimide-based sulfur transfer reagents for the preparation of biologically relevant trisulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Dietary Bioactive Diallyl Trisulfide in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diallyl Trisulfide and Cardiovascular Health: Evidence and Potential Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Attenuative Effect of Diallyl Trisulfide on Caspase Activity in TNF-α-induced Triple Negative Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 14. Diallyl trisulfide inhibits naphthalene-induced oxidative injury and the production of inflammatory responses in A549 cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Diethyl Trisulfide (CAS No. 3600-24-6): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl trisulfide, with the CAS registry number 3600-24-6, is an organosulfur compound that plays a significant role in the flavor and aroma profiles of various foods. It is a volatile, colorless to pale yellow liquid characterized by a potent sulfurous, garlic-like, and onion-like odor.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, toxicological data, natural occurrence, and applications of diethyl trisulfide, along with relevant experimental methodologies.
Physicochemical Properties
The fundamental physicochemical properties of diethyl trisulfide are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and industrial settings.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₀S₃ | [3][4] |
| Molecular Weight | 154.32 g/mol | [3][5] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Odor | Powerful sulfurous, garlic, and onion-like | [2] |
| Melting Point | -72.6 °C to -73 °C | [6] |
| Boiling Point | 204 °C to 218 °C | [1][6] |
| Density | 1.108 to 1.11 g/cm³ at 20 °C | [7] |
| Refractive Index | 1.556 - 1.570 at 20 °C | [1][6] |
| Flash Point | 71.11 °C to 87 °C | [3][6][7] |
| Solubility | Insoluble in water; Soluble in non-polar solvents and ethanol.[1] | [1] |
| LogP (Octanol/Water Partition Coefficient) | 2.945 (estimated) | [8] |
Toxicological Profile
GHS Hazard Classification:
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[9]
-
Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[9]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[9]
Due to the lack of specific LD50 data for diethyl trisulfide, the toxicological data for related compounds are often considered for risk assessment, though caution is advised. For instance, the oral LD50 for the related compound diethyl disulfide in rats is reported to be 2,030 mg/kg.
Natural Occurrence and Applications
Natural Occurrence
Diethyl trisulfide is a naturally occurring volatile compound found in a variety of plants, contributing significantly to their characteristic aromas. It has been identified in:
-
Allium Species: A prominent component in garlic (Allium sativum) and onion (Allium cepa), contributing to their pungent aroma.[4][10]
-
Brassica Species: Found in vegetables like cabbage (Brassica oleracea).[4]
-
Other Foods: It has also been reported in boiled beef and durian fruit.
Applications
The primary application of diethyl trisulfide is in the food industry as a flavoring agent .[2] Its potent sulfurous notes are utilized to impart or enhance garlic, onion, and savory flavors in a wide range of food products.
Emerging research on related organotrisulfides, such as dimethyl trisulfide and diallyl trisulfide, suggests potential therapeutic applications . These compounds have been investigated for their efficacy as cyanide antidotes .[1] The proposed mechanism involves the donation of a sulfur atom to convert toxic cyanide into the less harmful thiocyanate. Furthermore, diallyl trisulfide, another related compound from garlic, has been studied for its anticancer properties .[8] While these findings are promising, it is crucial to note that this research has primarily focused on other trisulfides, and further investigation is needed to determine if diethyl trisulfide exhibits similar activities.
There is also an interest in the potential use of diethyl trisulfide in pest control , leveraging its strong odor as a repellent or attractant for certain insects.[3]
Experimental Protocols
Detailed experimental protocols for the synthesis and isolation of diethyl trisulfide are not widely available in peer-reviewed literature. However, general methodologies for the synthesis of organic polysulfides and the isolation of volatile compounds from natural sources can be adapted.
Synthesis
A general approach for the synthesis of trisulfides involves the reaction of a thiol with a sulfur-transfer reagent. For diethyl trisulfide, this could conceptually involve the reaction of ethanethiol with a reagent like sulfur dichloride or by other methods involving the controlled oxidation of thiols. Specific reaction conditions, including stoichiometry, temperature, and catalysts, would need to be optimized.
Isolation and Analysis from Natural Sources
A common method for the isolation and analysis of volatile compounds like diethyl trisulfide from natural matrices is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol Outline: Analysis of Diethyl Trisulfide in Onion using HS-SPME-GC-MS
-
Sample Preparation: A fresh onion sample is homogenized in a sealed vial. An internal standard may be added for quantitative analysis.
-
Headspace Extraction (HS-SPME): The vial is heated to a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace. An SPME fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane/divinylbenzene) is then exposed to the headspace to adsorb the analytes.
-
Gas Chromatography (GC) Analysis: The SPME fiber is desorbed in the hot injection port of a gas chromatograph. The volatile compounds are separated on a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp up to achieve separation of the different components.
-
Mass Spectrometry (MS) Detection: The separated compounds are introduced into a mass spectrometer. The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a specific mass range (e.g., m/z 35-350).
-
Compound Identification: Diethyl trisulfide is identified by comparing its mass spectrum and retention time with that of an authentic standard or by matching the spectrum with a reference library (e.g., NIST).
Visualizations
The following diagram illustrates the general workflow for the analysis of diethyl trisulfide from a natural source using HS-SPME-GC-MS.
Conclusion
Diethyl trisulfide is a key organosulfur compound with significant contributions to the flavor and aroma of many foods. While its primary application is as a flavoring agent, the potential therapeutic properties of related trisulfides suggest avenues for future research into the bioactivity of diethyl trisulfide. Further studies are needed to establish a comprehensive toxicological profile and to develop standardized protocols for its synthesis and isolation. The analytical methods outlined in this guide provide a foundation for researchers to quantify and study this important volatile compound.
References
- 1. fishersci.com [fishersci.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 3600-24-6 Name: Diethyl trisulphide [xixisys.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Behavioural and physiological assessments of dimethyl trisulfide treatment for acute oral sodium cyanide poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental substantiation of the tentatively safe level of diethyl disulfide in the air of the working area and the atmospheric air of populated areas - Kucherskoy - Toxicological Review [rjraap.com]
- 6. cpchem.com [cpchem.com]
- 7. Diethyl trisulfide | C4H10S3 | CID 77151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 9. oehha.ca.gov [oehha.ca.gov]
- 10. zycz.cato-chem.com [zycz.cato-chem.com]
The Ubiquitous Presence of Diethyl Trisulfide in the Food Matrix: A Technical Deep Dive
For Immediate Release
[CITY, STATE] – [Date] – Diethyl trisulfide, a potent organosulfur compound, is a significant contributor to the characteristic flavor profiles of a wide array of foods, from the pungent notes of garlic and onions to the savory aroma of cooked meats. This technical guide provides an in-depth exploration of the natural occurrence of diethyl trisulfide, detailing its concentration in various foodstuffs, the methodologies for its analysis, and the biochemical pathways leading to its formation. This document is intended for researchers, scientists, and professionals in the fields of food science, analytical chemistry, and drug development.
Natural Occurrence and Quantitative Data
Diethyl trisulfide has been identified as a key volatile component in numerous foods, contributing to their distinct aromas and flavors. It is particularly abundant in vegetables of the Allium genus, such as garlic (Allium sativum) and onion (Allium cepa), as well as in Brassica vegetables like cabbage and broccoli. Its presence is not limited to raw produce; it is also formed during the cooking of meat, where it contributes to the desirable savory and meaty notes.
While extensive quantitative data for many volatile compounds exists, specific concentrations of diethyl trisulfide are not as widely reported. However, analysis of related sulfur compounds provides a basis for understanding its relative abundance.
| Food Source | Compound | Concentration | Reference |
| Single Clove Garlic | Diallyl disulfide | 0.0296% | [1] |
| Single Clove Garlic | Diallyl trisulfide | 0.0093% | [1] |
| Clove Garlic | Diallyl disulfide | 0.0248% | [1] |
| Clove Garlic | Diallyl trisulfide | 0.0087% | [1] |
| Cooked Pork (from pigs fed a diet with Brussels sprouts) | Dimethyl trisulfide | Ratio of 1.9 compared to control diet | [2] |
Note: The table above primarily shows data for related trisulfides due to the limited availability of specific quantitative data for diethyl trisulfide. These values, however, indicate the potential for the presence and relative concentration of diethyl trisulfide in similar food matrices.
Experimental Protocols for Analysis
The analysis of diethyl trisulfide and other volatile sulfur compounds in food matrices is predominantly carried out using gas chromatography coupled with mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a widely adopted sample preparation technique due to its simplicity, speed, and solvent-free nature.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of Volatile Sulfur Compounds in Vegetables
This protocol is a generalized procedure based on validated methods for analyzing volatile sulfur compounds in vegetables.[3][4]
1. Sample Preparation:
-
Homogenize a representative sample of the food matrix (e.g., garlic, onion, cabbage).
-
Weigh a specific amount of the homogenate (e.g., 5 g) into a headspace vial.
-
For improved extraction efficiency, an internal standard can be added.
2. HS-SPME Procedure:
-
Place the vial in a temperature-controlled autosampler.
-
Equilibrate the sample at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.
3. GC-MS Analysis:
-
Injector: Thermally desorb the analytes from the SPME fiber in the GC injector at a high temperature (e.g., 250°C) in splitless mode.
-
Column: Use a capillary column suitable for volatile compound separation (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/minute.
-
Ramp 2: Increase to 250°C at a rate of 10°C/minute, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/minute).
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Identification: Identify diethyl trisulfide by comparing its mass spectrum and retention time with those of an authentic standard.
-
Quantification: Use an external or internal standard calibration curve for quantification.
-
Formation Pathways of Diethyl Trisulfide
The formation of diethyl trisulfide in foods occurs through distinct biochemical and chemical pathways in plants and cooked meat.
In Allium and Brassica Vegetables: Enzymatic Formation
In plants of the Allium and Brassica genera, diethyl trisulfide is not present in intact tissues. It is formed upon tissue damage, such as cutting or crushing, which brings enzymes and their substrates into contact. The precursor to ethyl-containing sulfur compounds is S-ethyl-L-cysteine sulfoxide.
References
An In-depth Technical Guide to the Structure and Bonding Characteristics of Diethyl Trisulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl trisulfide (C₄H₁₀S₃) is an organosulfur compound characterized by a linear chain of three sulfur atoms flanked by two ethyl groups. This molecule is of significant interest in various scientific domains, including flavor chemistry, environmental science, and pharmacology. Notably, diethyl trisulfide and its analogs are being investigated as potential cyanide antidotes, acting as sulfur donors to detoxify cyanide into the less harmful thiocyanate. This technical guide provides a comprehensive overview of the core structural and bonding characteristics of diethyl trisulfide, detailed experimental protocols for its synthesis and analysis, and a visualization of its key chemical reactivity.
Molecular Structure and Bonding
Data Presentation: Structural and Bonding Parameters
The following tables summarize key quantitative data related to the structure and bonding of diethyl trisulfide and its analogs. The experimental values for diethyl disulfide are presented as a reliable proxy for diethyl trisulfide due to the similarity in their chemical structures.
| General Properties | Value | Reference |
| Molecular Formula | C₄H₁₀S₃ | [1][2] |
| Molecular Weight | 154.32 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 81-83 °C at 3 mmHg | [3] |
| Predicted Water Solubility | 0.46 g/L | [3] |
| Predicted logP | 2.45 | [3] |
| Experimental Bond Parameters (from Diethyl Disulfide) | Value | Reference |
| S-S Bond Length | 2.026(3) Å | [4][5] |
| C-S Bond Length | 1.825(4) Å | [4][5] |
| C-C Bond Length | 1.524(5) Å | [4][5] |
| C-S-S Bond Angle | 104.3(2)° | [4][5] |
| C-C-S Bond Angle | 109.5(3)° | [4][5] |
| C-S-S-C Dihedral Angle | 86(1)° | [4][5] |
| C-C-S-S Dihedral Angle | 70(1)° | [4][5] |
| Calculated Bond Parameters (General Trisulfanes) | Value | Reference |
| S-S Bond Length (in HSSSH) | 2.054 Å | [6] |
Experimental Protocols
This section outlines detailed methodologies for the synthesis and characterization of diethyl trisulfide, compiled from established procedures for trisulfides and related organosulfur compounds.
Synthesis of Diethyl Trisulfide
A common method for the synthesis of symmetrical trisulfides involves the reaction of a thiol with sulfur dichloride (SCl₂).
Materials:
-
Ethanethiol (C₂H₅SH)
-
Sulfur dichloride (SCl₂)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Rotary evaporator
-
Flash chromatography setup (silica gel)
-
Hexane and ethyl acetate for elution
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ethanethiol (2.0 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of sulfur dichloride (1.0 equivalent) in anhydrous dichloromethane to the stirred ethanethiol solution via a dropping funnel over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the diethyl trisulfide.
-
Collect the fractions containing the pure product and remove the solvent in vacuo to yield diethyl trisulfide as a colorless to pale yellow oil.
Analytical Characterization
Instrumentation:
-
NMR spectrometer (e.g., Bruker, 300 MHz or higher)
-
5 mm NMR tubes
-
Deuterated chloroform (CDCl₃) as solvent
-
Tetramethylsilane (TMS) as an internal standard
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified diethyl trisulfide in ~0.6 mL of CDCl₃ containing TMS.
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum. The expected signals for diethyl trisulfide are a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂).
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. Two distinct signals are expected for the methyl and methylene carbons.
Data Processing:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Reference the spectra to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum and report the chemical shifts (δ) in ppm, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hz, and integration.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
A suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Helium as the carrier gas.
Sample Preparation:
-
Prepare a dilute solution of diethyl trisulfide in a volatile organic solvent such as dichloromethane or hexane.
GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: 1 mL/min (constant flow).
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-300.
Data Analysis:
-
Analyze the resulting chromatogram to determine the retention time of diethyl trisulfide.
-
Examine the mass spectrum of the corresponding peak. The molecular ion peak [M]⁺ should be observed at m/z 154.
-
Analyze the fragmentation pattern to confirm the structure. Common fragments would include the loss of ethyl and sulfur moieties.
Key Chemical Reactivity: Cyanide Detoxification
A significant area of research for diethyl trisulfide is its role as a cyanide antidote. It acts as a sulfur donor, facilitating the conversion of toxic cyanide (CN⁻) to the much less toxic thiocyanate (SCN⁻). This reaction can be catalyzed by the enzyme rhodanese but can also proceed non-enzymatically.
Reaction Pathway Visualization
The following diagram illustrates the simplified reaction pathway for the detoxification of cyanide by diethyl trisulfide.
Caption: Cyanide detoxification by diethyl trisulfide.
This workflow demonstrates the transfer of a sulfur atom from diethyl trisulfide to cyanide, resulting in the formation of thiocyanate and diethyl disulfide. This process is crucial for mitigating the toxic effects of cyanide poisoning.
Conclusion
This technical guide has provided a detailed overview of the structural and bonding characteristics of diethyl trisulfide, along with comprehensive experimental protocols for its synthesis and analysis. The data presented, including structural parameters derived from analogous compounds and detailed analytical methodologies, offers a valuable resource for researchers in chemistry, pharmacology, and drug development. The visualized reaction pathway for cyanide detoxification highlights a key area of its current and future applications. Further experimental studies, particularly X-ray crystallographic analysis of diethyl trisulfide, would be beneficial to refine the structural data presented herein.
References
- 1. Diethyl trisulfide | C4H10S3 | CID 77151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trisulfide, diethyl [webbook.nist.gov]
- 3. Showing Compound Diethyl trisulfide (FDB019137) - FooDB [foodb.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CCCBDB comparison of experimental and calculated bond lengths [cccbdb.nist.gov]
Spectral Analysis of Diethyl Trisulfide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available and predicted spectral data for diethyl trisulfide (C₄H₁₀S₃). Due to the limited availability of experimental nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data in the public domain, this document presents a combination of experimental mass spectrometry (MS) data and computationally predicted NMR and IR spectral information. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of organosulfur compounds.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. The electron ionization (EI) mass spectrum of diethyl trisulfide provides crucial information about its molecular weight and fragmentation pattern.
Data Presentation
The mass spectrum of diethyl trisulfide is characterized by a molecular ion peak and several fragment ions. The key quantitative data is summarized in the table below.
| m/z | Relative Intensity (%) | Assignment |
| 154 | 100 | [M]⁺ (Molecular Ion) |
| 125 | 20 | [M - C₂H₅]⁺ |
| 93 | 40 | [M - C₂H₅S]⁺ |
| 64 | 80 | [S₂]⁺ |
| 61 | 50 | [C₂H₅S]⁺ |
| 29 | 60 | [C₂H₅]⁺ |
| Data sourced from NIST WebBook.[1] |
Experimental Protocol
The mass spectrum was obtained using an electron ionization (EI) mass spectrometer. A gaseous sample of diethyl trisulfide was introduced into the ion source, where it was bombarded with a beam of high-energy electrons (typically 70 eV). This process resulted in the formation of a positively charged molecular ion and various fragment ions. These ions were then accelerated into a mass analyzer, which separated them based on their mass-to-charge ratio. A detector recorded the abundance of each ion, generating the mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of diethyl trisulfide is expected to show two signals corresponding to the two chemically distinct types of protons.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 2.9 | Quartet | 4H | -S-S-CH₂- |
| ~ 1.4 | Triplet | 6H | -CH₃ |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum of diethyl trisulfide is expected to show two signals corresponding to the two types of carbon atoms.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~ 40 | -S-S-CH₂- |
| ~ 13 | -CH₃ |
Protocol for Computational NMR Prediction
The prediction of NMR spectra for diethyl trisulfide can be performed using various computational chemistry software packages. A general protocol involves the following steps:
-
Molecular Modeling : A 3D model of the diethyl trisulfide molecule is built.
-
Geometry Optimization : The molecular geometry is optimized to find the lowest energy conformation using methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).
-
NMR Chemical Shift Calculation : The magnetic shielding tensors for each nucleus are calculated using a method like the Gauge-Including Atomic Orbital (GIAO) method.
-
Referencing : The calculated shielding tensors are converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 2970 - 2850 | C-H stretch (alkane) | Strong |
| 1465 - 1450 | C-H bend (CH₂) | Medium |
| 1380 - 1370 | C-H bend (CH₃) | Medium |
| 700 - 600 | C-S stretch | Medium |
| 500 - 400 | S-S stretch | Weak |
Protocol for Computational IR Prediction
The vibrational frequencies of diethyl trisulfide can be predicted computationally using the following protocol:
-
Molecular Modeling and Geometry Optimization : As with NMR prediction, the first step is to build and optimize the 3D structure of the molecule.
-
Frequency Calculation : A frequency analysis is performed on the optimized geometry. This calculation provides the vibrational modes and their corresponding frequencies.
-
Scaling : The calculated frequencies are often systematically higher than experimental values. Therefore, they are typically scaled by an empirical scaling factor to provide a more accurate prediction.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like diethyl trisulfide, integrating both experimental and computational approaches.
Caption: General workflow for the spectroscopic analysis of diethyl trisulfide.
References
An In-depth Technical Guide to the Thermochemical Properties of Diethyl Trisulfide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermochemical properties of diethyl trisulfide (C₄H₁₀S₃). Due to a notable scarcity of experimentally determined data for this specific compound, this document compiles and presents high-quality estimated values derived from established computational methods. It further outlines the standard experimental protocols employed for the determination of key thermochemical parameters for related organosulfur compounds, offering a methodological framework for future empirical studies. A key thermal decomposition pathway for dialkyl trisulfides—disproportionation—is also described and visualized. This guide is intended to serve as a foundational resource for researchers in chemistry, materials science, and pharmacology, enabling a better understanding of the energetic landscape of diethyl trisulfide.
Introduction
Diethyl trisulfide is an organosulfur compound characterized by a linear chain of three sulfur atoms flanked by two ethyl groups. It is found in various natural sources and is of interest for its potential applications in flavor chemistry and as a reactive intermediate. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is critical for predicting its stability, reactivity, and behavior in chemical processes. This document aims to consolidate the available thermochemical data, detail relevant experimental and computational methodologies, and provide a clear visualization of its primary thermal decomposition pathway.
Thermochemical Data of Diethyl Trisulfide
The quantitative thermochemical data for diethyl trisulfide are sparse in the experimental literature. The values presented herein are predominantly derived from the Joback group-contribution method, a well-established estimation technique.[1][2]
Table 1: Estimated Molar Thermochemical Properties of Diethyl Trisulfide
| Property | Symbol | Value | Unit | Source & Method |
| Standard Molar Enthalpy of Formation (gas, 298.15 K) | ΔfH°gas | -0.28 | kJ/mol | Cheméo (Joback Method)[3][4] |
| Standard Molar Gibbs Free Energy of Formation | ΔfG° | 82.16 | kJ/mol | Cheméo (Joback Method)[3][4] |
| Molar Enthalpy of Fusion | ΔfusH° | 18.51 | kJ/mol | Cheméo (Joback Method)[3][4] |
| Molar Enthalpy of Vaporization | ΔvapH° | 44.95 | kJ/mol | Cheméo (Joback Method)[3][4] |
| Normal Boiling Point | Tboil | 497.26 | K | Cheméo (Joback Method)[3][4] |
| Normal Melting Point | Tfus | 238.04 | K | Cheméo (Joback Method)[3][4] |
Table 2: Estimated Temperature-Dependent Ideal Gas Heat Capacity (Cp,gas) of Diethyl Trisulfide
The ideal gas heat capacity of diethyl trisulfide as a function of temperature has been estimated using the Joback method.[3]
| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) | Source & Method |
| 497.26 | 216.75 | Cheméo (Joback Method)[3] |
| 537.75 | 227.03 | Cheméo (Joback Method)[3] |
| 578.24 | 236.83 | Cheméo (Joback Method)[3] |
| 618.73 | 246.12 | Cheméo (Joback Method)[3] |
| 659.22 | 254.89 | Cheméo (Joback Method)[3] |
| 699.70 | 263.12 | Cheméo (Joback Method)[3] |
| 740.19 | 270.79 | Cheméo (Joback Method)[3] |
Methodologies for Determination of Thermochemical Properties
While specific experimental data for diethyl trisulfide is lacking, this section details the standard methodologies used for determining the thermochemical properties of organic and organosulfur compounds.
Computational Methods: Group-Contribution Schemes
Group-contribution methods are a cornerstone for estimating the thermochemical properties of organic compounds in the absence of experimental data.
-
Joback Method: This method predicts thermophysical properties from molecular structure by dissecting the molecule into functional groups.[1][2] It assumes that each group's contribution is independent of its neighbors, making it a purely additive model. The Joback method can estimate a range of properties, including ideal gas heat capacity, enthalpy of formation, and Gibbs free energy of formation.[1][5] The data presented in Tables 1 and 2 were derived using this method.
-
Benson Group Additivity: Developed by Sidney Benson, this method also calculates the heat of formation by summing the contributions of constituent atomic groups.[3][6] It is a more refined approach that considers the immediate neighbors of a central atom, offering higher accuracy for many compounds.[3] The method relies on a large database of experimentally determined heats of formation for various functional groups.[6]
Experimental Protocols
The standard enthalpy of formation of an organic compound is typically determined indirectly from its enthalpy of combustion. For organosulfur compounds, this requires specialized equipment to handle the sulfur-containing combustion products.
-
Apparatus: A rotating-bomb calorimeter is the standard instrument for the combustion of sulfur-containing organic compounds.[7] This apparatus consists of a high-pressure stainless steel vessel (the "bomb") that can be rotated to ensure a uniform solution of the combustion products.
-
Procedure:
-
A precisely weighed sample of the compound (typically in a pellet or ampule form) is placed in a crucible within the bomb.
-
A small amount of water or a suitable absorbing solution is added to the bottom of the bomb to dissolve the gaseous sulfur oxides produced.
-
The bomb is sealed, purged of air, and pressurized with pure oxygen to approximately 30 atm.[8]
-
The bomb is then submerged in a known quantity of water in a calorimeter jacket.
-
The sample is ignited electrically via a fuse wire.
-
The temperature change of the water in the calorimeter is meticulously recorded.
-
After combustion, the bomb is rotated to ensure all sulfur dioxide has been absorbed and oxidized to sulfuric acid in the aqueous solution.
-
The contents of the bomb are analyzed to determine the completeness of the combustion and to quantify any side products (e.g., nitric acid from residual nitrogen).
-
The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.[9][10]
-
-
Data Analysis: The enthalpy of combustion at constant volume (ΔU) is calculated from the temperature rise and the heat capacity of the calorimeter. This is then converted to the enthalpy of combustion at constant pressure (ΔH) using the ideal gas law. The standard enthalpy of formation is then calculated using Hess's Law, from the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and H₂SO₄(aq)).[10]
Differential Scanning Calorimetry is a widely used technique for measuring the heat capacity of solids and liquids as a function of temperature.[11][12]
-
Apparatus: A differential scanning calorimeter measures the difference in heat flow between a sample and a reference pan as they are subjected to a controlled temperature program.[12]
-
Procedure:
-
A baseline is established by running the DSC with two empty, hermetically sealed pans.
-
A standard material with a well-known heat capacity, such as sapphire, is placed in the sample pan, and the measurement is repeated under the same temperature program.
-
Finally, a precisely weighed sample of the substance of interest (e.g., diethyl trisulfide) is placed in the sample pan, and the measurement is performed again.
-
The sample is heated at a constant rate (e.g., 20 °C/min) through the desired temperature range.[11]
-
-
Data Analysis: The heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow to the standard material at a given temperature.[13]
Thermal Decomposition of Diethyl Trisulfide
Dialkyl trisulfides are known to undergo thermal decomposition. A primary pathway for this decomposition is disproportionation.
Disproportionation Reaction
Studies on the pyrolysis of short-chain dialkyl polysulfides have shown that dialkyl trisulfides can disproportionate into the corresponding dialkyl disulfide and dialkyl tetrasulfide.[14] This reaction represents a redistribution of the sulfur atoms.
Caption: Disproportionation of diethyl trisulfide.
This reaction is a key consideration in the high-temperature chemistry of diethyl trisulfide and related compounds. The resulting disulfide and tetrasulfide may then undergo further pyrolysis into smaller molecules.[14]
Conclusion
This technical guide has synthesized the available thermochemical information for diethyl trisulfide. While experimentally determined data remains a significant gap in the literature, the estimated values provided here offer a robust starting point for computational modeling and theoretical studies. The outlined experimental protocols for bomb calorimetry and differential scanning calorimetry serve as a methodological reference for future empirical investigations aimed at definitively characterizing the thermochemical properties of diethyl trisulfide. The visualization of the disproportionation pathway provides clarity on a fundamental aspect of its thermal chemistry. It is hoped that this guide will be a valuable resource for researchers and stimulate further experimental work in this area.
References
- 1. Joback method - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. Benson group increment theory - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. Heat of formation group additivity - Wikipedia [en.wikipedia.org]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. personal.utdallas.edu [personal.utdallas.edu]
- 9. A level Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis KS5 GCE chemistry revision notes [docbrown.info]
- 10. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]
- 11. mse.ucr.edu [mse.ucr.edu]
- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 13. Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials [mdpi.com]
- 14. syxbsyjg.com [syxbsyjg.com]
A Comprehensive Technical Guide to the Solubility of Diethyl Trisulfide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of diethyl trisulfide in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document summarizes the existing qualitative information, presents quantitative data for the closely related compound dimethyl trisulfide for reference, and offers a standardized experimental protocol for the precise determination of diethyl trisulfide solubility.
Introduction to Diethyl Trisulfide
Diethyl trisulfide (C₄H₁₀S₃) is an organosulfur compound characterized by a trisulfide linkage flanked by two ethyl groups. It is a component of interest in various fields, including flavor and fragrance chemistry, and has potential applications in biological and pharmaceutical research. A thorough understanding of its solubility in organic solvents is fundamental for its effective use in experimental and developmental settings, enabling appropriate solvent selection for synthesis, purification, formulation, and analytical characterization.
Solubility of Diethyl Trisulfide: A Qualitative and Comparative Overview
Precise quantitative solubility data for diethyl trisulfide in common organic solvents is not extensively documented. However, qualitative descriptions and data from analogous compounds provide valuable insights into its solubility profile.
Qualitative Solubility of Diethyl Trisulfide
Available information indicates that diethyl trisulfide is generally soluble in non-polar organic solvents and alcohols. It is reported to be insoluble in water[1].
Table 1: Qualitative Solubility of Diethyl Trisulfide in Select Solvents
| Solvent | Solubility | Reference(s) |
| Ethanol | Soluble | [1] |
| Non-polar solvents | Soluble | [1] |
| Methanol | Soluble* | [2] |
| Water | Insoluble | [1][3] |
*Implied by the availability of a mixed solution standard.
Comparative Quantitative Solubility: Dimethyl Trisulfide
To provide a quantitative perspective, the solubility of dimethyl trisulfide, a closely related and structurally similar compound, is presented below. These values can serve as a useful estimation for the solubility of diethyl trisulfide.
Table 2: Quantitative Solubility of Dimethyl Trisulfide
| Solvent | Solubility | Molar Concentration (mM) | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 792.02 | [4][5] |
| Water | 1 mg/mL | 7.92 | [4][5] |
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed methodology for the experimental determination of diethyl trisulfide solubility in an organic solvent of choice, based on the widely accepted isothermal shake-flask method.
Objective: To determine the equilibrium solubility of diethyl trisulfide in a specified organic solvent at a constant temperature.
Principle: An excess amount of the solute (diethyl trisulfide) is agitated in a solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.
Apparatus and Reagents:
-
Analytical balance (accuracy ± 0.1 mg)
-
Glass vials with screw caps
-
Constant temperature orbital shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or Gas Chromatography (GC) system.
-
Diethyl trisulfide (high purity)
-
Selected organic solvent (HPLC grade or equivalent)
Procedure:
-
Preparation of the Saturated Solution:
-
Add an excess amount of diethyl trisulfide to a glass vial. An amount visibly greater than what is expected to dissolve should be used.
-
Accurately add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is recommended to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved diethyl trisulfide does not increase further.
-
-
Phase Separation:
-
After the equilibration period, remove the vial from the shaker.
-
Allow the vial to stand at the same constant temperature to let the excess solid settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed.
-
Carefully withdraw a known volume of the clear supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any remaining undissolved microparticles.
-
-
Concentration Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Prepare a series of standard solutions of diethyl trisulfide of known concentrations in the same solvent.
-
Analyze the standard solutions using a validated analytical method (e.g., HPLC or GC) to generate a calibration curve.
-
Analyze the diluted sample solution and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of diethyl trisulfide solubility.
Experimental workflow for solubility determination.
Conclusion
While specific quantitative solubility data for diethyl trisulfide in organic solvents remains scarce, qualitative reports and comparative data for analogous compounds suggest good solubility in alcohols and non-polar solvents, and poor solubility in water. For research and development purposes requiring precise solubility values, the provided standardized shake-flask protocol offers a reliable method for their determination. The generation of such data will be invaluable for the scientific community, enabling more precise and effective utilization of diethyl trisulfide in various applications.
References
- 1. Diethyl trisulfide | C4H10S3 | CID 77151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethyl disulfide and diethyl trisulfide mixed solution in methanol standard substance [chemicalbook.com]
- 3. Showing Compound Diethyl trisulfide (FDB019137) - FooDB [foodb.ca]
- 4. Dimethyl Trisulfide | Endogenous Metabolite | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
Diethyl Trisulfide: A Comprehensive Technical Guide on its Discovery, Chemistry, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl trisulfide, a volatile organosulfur compound, is a key contributor to the characteristic aroma of Allium species such as garlic and onions. While its presence in nature has been known for some time, its specific biological activities and therapeutic potential are areas of growing interest, largely informed by the extensive research on its close analogue, diallyl trisulfide (DATS). This technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, and known biological activities of diethyl trisulfide, with a focus on its potential modulation of key cellular signaling pathways. This document aims to serve as a foundational resource for researchers and professionals in drug development and medicinal chemistry by presenting quantitative data, detailed experimental protocols, and visual representations of molecular interactions.
Introduction
Organosulfur compounds derived from natural sources have long been recognized for their diverse biological activities.[1] Diethyl trisulfide (C₄H₁₀S₃) is an organic trisulfide that has been identified in various Allium species.[2] It is a colorless to pale yellow liquid with a potent, sulfurous odor. While much of the research in this area has focused on the related compound diallyl trisulfide (DATS), the structural similarities suggest that diethyl trisulfide may possess comparable biological properties, including anticancer, anti-inflammatory, and antioxidant effects.[3] Understanding the chemistry and biological impact of diethyl trisulfide is crucial for exploring its potential as a therapeutic agent.
Discovery and History
The history of polysulfides dates back to ancient times, with early preparations of "liver of sulfur" (a mixture of potassium polysulfides) used for medicinal purposes.[4] The systematic study of organic polysulfides began in the 19th and early 20th centuries with the development of synthetic organic chemistry.[5] While specific details on the first isolation or synthesis of diethyl trisulfide are not well-documented in easily accessible historical records, the foundational work on polysulfide chemistry was laid by chemists like Carl Loewig in the 1830s and 1840s.[5] The identification of diethyl trisulfide as a natural product is linked to the advancement of analytical techniques such as gas chromatography-mass spectrometry (GC-MS), which allowed for the characterization of volatile compounds in food and plants.[6][7]
Chemical and Physical Properties
A summary of the key chemical and physical properties of diethyl trisulfide is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₀S₃ | |
| Molecular Weight | 154.32 g/mol | |
| CAS Number | 3600-24-6 | |
| Appearance | Clear, colorless to pale yellow liquid | |
| Odor | Powerful sulfurous aroma | |
| Boiling Point | 217 °C at 760 mmHg | [8] |
| Density | 1.101 - 1.111 g/cm³ at 20 °C | [8] |
| Refractive Index | 1.556 - 1.560 at 20 °C | |
| Solubility | Insoluble in water; soluble in organic solvents | |
| Flash Point | 71.11 °C (160.00 °F) | [8] |
Synthesis of Diethyl Trisulfide
Several methods can be employed for the synthesis of symmetrical trisulfides like diethyl trisulfide. One common approach involves the reaction of a thiol with a sulfur transfer reagent. Another established method is the reaction of an alkyl halide with a polysulfide salt.
Experimental Protocol: Synthesis from Sodium Thiosulfate (Bunte Salt Method)
This protocol describes a plausible synthesis of diethyl trisulfide from ethyl bromide via the formation of an S-ethyl thiosulfate sodium salt (Bunte salt), followed by reaction with sodium sulfide.
Materials:
-
Ethyl bromide (EtBr)
-
Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol
-
Water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Synthesis of S-Ethyl Thiosulfate Sodium Salt (Bunte Salt) [9]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium thiosulfate pentahydrate (1.3 equivalents) in a 30% ethanol-water mixture.
-
To the stirred solution, add ethyl bromide (1.0 equivalent).
-
Heat the mixture to reflux and maintain for 4-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The crude Bunte salt solution is used directly in the next step.
Step 2: Synthesis of Diethyl Trisulfide [9]
-
In a separate flask, prepare a solution of sodium sulfide nonahydrate (0.5 equivalents) in water.
-
Cool the crude Bunte salt solution from Step 1 to 0 °C in an ice bath.
-
Slowly add the sodium sulfide solution dropwise to the stirred Bunte salt solution. A white precipitate may form.
-
Continue stirring the reaction mixture at 0 °C for the required duration (typically several hours), monitoring the reaction progress by TLC.
-
After the reaction is complete, transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude diethyl trisulfide.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure diethyl trisulfide.
Characterization:
The final product should be characterized by:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern.[6]
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
Biological Activities and Mechanisms of Action
Direct experimental data on the biological activities of diethyl trisulfide is limited. However, the extensive research on the structurally similar diallyl trisulfide (DATS) provides a strong basis for predicting its potential biological effects.
Anticancer Activity
DATS has been shown to exhibit potent anticancer activity against a variety of cancer cell lines.[10] The proposed mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.
Table 2: Anticancer Activity of Diallyl Trisulfide (DATS) in various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |
| BGC-823 | Gastric Cancer | 115.2 | 24 | [11] |
| MDA-MB-231 | Breast Cancer | ~100 | 24 | [2] |
| A549 | Lung Cancer | ~300 | 24 | [2] |
It is hypothesized that diethyl trisulfide may exhibit similar cytotoxic effects on cancer cells.
Anti-inflammatory Activity
DATS has demonstrated significant anti-inflammatory properties by modulating key inflammatory signaling pathways.[12][13] It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.[12]
Antioxidant Activity
The antioxidant properties of DATS are well-documented.[2] It can scavenge reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes.[2] This activity is crucial in protecting cells from oxidative damage, which is implicated in numerous chronic diseases.
Modulation of Cellular Signaling Pathways
The biological activities of organosulfur compounds are often attributed to their ability to modulate critical cellular signaling pathways. Based on studies of DATS, diethyl trisulfide is likely to affect the following pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. DATS has been shown to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory genes.[14][15][16][17]
References
- 1. Gene Expression Changes by Diallyl Trisulfide Administration in Chemically-induced Mammary Tumors in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Di- and polysulfide polymers: Early investigations and industrial applications - American Chemical Society [acs.digitellinc.com]
- 6. Diethyl trisulfide | C4H10S3 | CID 77151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Trisulfide, diethyl [webbook.nist.gov]
- 8. WO1996000241A1 - Process for the preparation of peptide trisulfides - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. Anticancer effects of diallyl trisulfide derived from garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diallyl trisulfide suppresses tumor growth through the attenuation of Nrf2/Akt and activation of p38/JNK and potentiates cisplatin efficacy in gastric cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diallyl trisulfide inhibits naphthalene-induced oxidative injury and the production of inflammatory responses in A549 cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Diallyl trisulfide suppresses doxorubicin-induced cardiomyocyte apoptosis by inhibiting MAPK/NF-κB signaling through attenuation of ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Diallyl trisulfide inhibited tobacco smoke-mediated bladder EMT and cancer stem cell marker expression via the NF-κB pathway in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Diallyl trisulfide induces apoptosis by suppressing NF-κB signaling through destabilization of TRAF6 in primary effusion lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Effect of diallyl trisulfide on tumor necrosis factor-alpha expression and nuclear factor-KappaB activity in mice with acute lung injury induced by lipopolysaccharide] - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Sensory and Physical Characteristics of Diethyl Trisulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl trisulfide, a volatile organosulfur compound, is a significant contributor to the aroma profile of various natural products and processed foods. Its high volatility and potent, characteristic odor make it a molecule of great interest in the fields of flavor chemistry, sensory science, and toxicology. This technical guide provides an in-depth analysis of the volatility and odor profile of diethyl trisulfide, presenting key quantitative data, detailed experimental methodologies, and an exploration of the underlying biochemical pathways of its perception.
Volatility Profile
The volatility of a compound is a critical determinant of its presence in the headspace of a substance and its subsequent interaction with olfactory receptors. The volatility of diethyl trisulfide is characterized by its boiling point and vapor pressure.
Quantitative Volatility Data
| Property | Value | Conditions |
| Boiling Point | 217.0 °C | @ 760.00 mm Hg[1] |
| 82 °C | @ 10 Torr | |
| Vapor Pressure | 0.168 mmHg | @ 25 °C (estimated)[2] |
Experimental Protocols for Volatility Determination
Standardized methods are crucial for the accurate and reproducible determination of a compound's volatility. The following are summaries of relevant ASTM International protocols.
1. Boiling Point Determination (ASTM D1078, ASTM E133):
This method involves the distillation of the sample under controlled conditions.
-
Apparatus: A distillation flask, condenser, and a calibrated thermometer or temperature probe.
-
Procedure: A specified volume of diethyl trisulfide is placed in the distillation flask. Heat is applied, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point. For substances like diethyl trisulfide that may decompose at their atmospheric boiling point, distillation under reduced pressure (vacuum distillation) is employed, and the boiling point at that pressure is reported.
2. Vapor Pressure Determination by Reid Method (ASTM D323):
This method is suitable for volatile, low-viscosity liquids.
-
Apparatus: A two-part apparatus consisting of a liquid chamber and a vapor chamber.
-
Procedure: The chilled sample is introduced into the liquid chamber. The vapor chamber, at a controlled temperature, is attached to the liquid chamber. The apparatus is agitated until a constant pressure is reached, which is recorded as the Reid Vapor Pressure.
Odor Profile
Diethyl trisulfide is characterized by a potent and distinct sulfurous odor. Its aroma is often described as resembling garlic, onion, and cooked cabbage.[3] It has been identified as a key aroma compound in foods such as preserved egg yolk.[4]
Quantitative Odor Data
| Compound | Odor Descriptor(s) | Odor Threshold (in air) |
| Diethyl Trisulfide | Sulfurous, Garlic, Onion | Not explicitly found |
| Dimethyl Trisulfide | Sulfurous, Cabbage-like | ~1 ppt (parts per trillion)[5] |
Experimental Protocols for Odor Profile Analysis
The characterization of a compound's odor profile involves both sensory and instrumental analysis.
1. Gas Chromatography-Olfactometry (GC-O):
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception.
-
Apparatus: A gas chromatograph equipped with a sniffing port at the column outlet, allowing a trained sensory panelist to smell the eluting compounds.
-
Procedure: A volatile extract of a sample containing diethyl trisulfide is injected into the GC. As individual compounds elute from the column, they are split between a chemical detector (like a mass spectrometer for identification) and the sniffing port. The panelist records the odor character and intensity of each eluting compound at its specific retention time. This allows for the direct correlation of a specific chemical with its perceived aroma.
2. Sensory Panel Analysis for Odor Threshold Determination (ASTM E679):
This standard practice provides a method for determining odor detection thresholds using a forced-choice ascending concentration series.
-
Panelists: A group of trained and screened sensory panelists is required.
-
Procedure: A series of samples with increasing concentrations of diethyl trisulfide in a neutral medium (e.g., air or water) is prepared. Panelists are presented with sets of three samples, two of which are blanks (the neutral medium) and one contains the odorant. They are forced to choose the sample that is different. The lowest concentration at which a panelist can reliably detect the odorant is their individual threshold. The group threshold is then calculated from the individual thresholds.
3. Dynamic Olfactometry (EN 13725):
This European standard specifies a method for determining the odor concentration of a gas sample using dynamic olfactometry.
-
Apparatus: An olfactometer, which is a device that dilutes the odorous gas sample with a controlled flow of odorless air.
-
Procedure: A panel of selected and trained assessors sniffs the diluted gas stream. The dilution is systematically decreased until the assessors can just detect the odor. The odor concentration is expressed in European Odour Units per cubic meter (ouE/m³), which corresponds to the dilution factor required to reach the 50% detection threshold of the panel.[6]
Olfactory Signaling Pathway for Sulfur Compounds
The perception of sulfur compounds like diethyl trisulfide involves a complex signaling cascade initiated by the binding of the odorant molecule to specific olfactory receptors (ORs) in the nasal epithelium. Recent research has highlighted the crucial role of metal ions, particularly copper, in the detection of thiols and sulfides.
The following diagram illustrates the proposed signaling pathway for the detection of a sulfur compound, mediated by a G-protein coupled olfactory receptor, with the involvement of a copper ion.
References
- 1. Diethyl trisulfide | C4H10S3 | CID 77151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. diethyl trisulfide, 3600-24-6 [thegoodscentscompany.com]
- 3. CAS 3600-24-6: Diethyl trisulfide | CymitQuimica [cymitquimica.com]
- 4. Characterization of Potent Aroma Compounds in Preserved Egg Yolk by Gas Chromatography-Olfactometry, Quantitative Measurements, and Odor Activity Value - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethyl trisulfide - Wikipedia [en.wikipedia.org]
- 6. standards.iteh.ai [standards.iteh.ai]
An In-depth Technical Guide to Diethyl Trisulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of diethyl trisulfide, detailed experimental protocols for its synthesis and analysis, and an examination of its potential role in biological signaling pathways.
Core Properties of Diethyl Trisulfide
Diethyl trisulfide, an organosulfur compound, is recognized for its distinct sulfurous odor. The following table summarizes its key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C4H10S3 | [1][2] |
| Molecular Weight | 154.3 g/mol | [1] |
| CAS Number | 3600-24-6 | [2] |
| Appearance | Colorless to pale yellow liquid | |
| Density | 1.1082 g/cm³ at 20 °C | |
| Boiling Point | 82 °C at 10 Torr | |
| Melting Point | -72.83 °C | |
| IUPAC Name | (ethyltrisulfanyl)ethane | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of diethyl trisulfide are crucial for research and development. Below are protocols adapted from established methods for trisulfide synthesis and analysis of volatile sulfur compounds.
2.1. Synthesis of Diethyl Trisulfide via Sulfur Monochloride
This protocol is based on the general reaction of thiols with sulfur monochloride to form trisulfides.
Materials:
-
Ethanethiol (C2H5SH)
-
Sulfur monochloride (S2Cl2)
-
Anhydrous diethyl ether
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve ethanethiol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of sulfur monochloride in anhydrous diethyl ether to the stirred ethanethiol solution via a dropping funnel. The reaction is exothermic and should be controlled to maintain the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 5% sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude diethyl trisulfide can be purified by vacuum distillation.
2.2. Analysis of Diethyl Trisulfide by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the analysis of volatile sulfur compounds like diethyl trisulfide.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for volatile sulfur compounds (e.g., DB-5ms)
-
Autosampler
Procedure:
-
Sample Preparation: Prepare a dilute solution of diethyl trisulfide in a suitable solvent (e.g., dichloromethane or hexane).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: Identify diethyl trisulfide based on its retention time and the fragmentation pattern in the mass spectrum. The molecular ion peak (M+) should be observed at m/z 154.
Biological Signaling and Experimental Workflow
While direct studies on the signaling pathways of diethyl trisulfide are limited, research on analogous compounds like diallyl trisulfide (DATS) provides a strong model for its potential biological activities. DATS is a known hydrogen sulfide (H₂S) donor, a critical signaling molecule involved in various physiological processes, including the regulation of apoptosis and cellular stress responses.
The following diagram illustrates a plausible signaling pathway for diethyl trisulfide, acting as an H₂S donor, and a general experimental workflow to investigate its effects.
References
- 1. Determination of dimethyl trisulfide in rabbit blood using stir bar sorptive extraction gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stabilities of Three Key Biological Trisulfides with Implications for Their Roles in the Release of Hydrogen Sulfide and Bioaccumulation of Sulfane Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
Synonyms for diethyl trisulfide in chemical literature
An In-depth Technical Guide to Diethyl Trisulfide and its Chemical Synonyms for Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl trisulfide, a volatile organosulfur compound, is a subject of growing interest in various scientific fields, from flavor chemistry to potential therapeutic applications. This technical guide provides a comprehensive overview of diethyl trisulfide, focusing on its nomenclature, experimental protocols for its analysis, and an exploration of the biological signaling pathways modulated by related trisulfide compounds. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and related disciplines.
Synonyms and Chemical Identifiers for Diethyl Trisulfide
Accurate and consistent identification of chemical compounds is crucial in scientific literature and databases. Diethyl trisulfide is known by several synonyms and is cataloged under various chemical identifiers. The following table summarizes the key nomenclature and registration information for diethyl trisulfide.[1][2]
| Identifier Type | Value |
| IUPAC Name | (ethyltrisulfanyl)ethane |
| Systematic Name | 3,4,5-Trithiaheptane |
| Common Synonyms | Diethyl trisulphide, Ethyl trisulfide, Diethyltrisulfane |
| CAS Number | 3600-24-6 |
| PubChem CID | 77151 |
| ChEBI ID | CHEBI:167087 |
| EINECS Number | 222-754-1 |
| FEMA Number | 4029 |
| InChI | InChI=1S/C4H10S3/c1-3-5-7-6-4-2/h3-4H2,1-2H3 |
| InChIKey | OPMRTBDRQRSNDN-UHFFFAOYSA-N |
| SMILES | CCSSSCC |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of scientific research. This section provides an overview of experimental protocols for the synthesis and analysis of diethyl trisulfide and related volatile sulfur compounds.
Synthesis of Dialkyl Trisulfides
Representative Protocol for the Synthesis of a Symmetrical Dialkyl Trisulfide:
-
Materials:
-
Alkyl Halide (e.g., Ethyl bromide)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Elemental Sulfur (S)
-
Ethanol
-
Deionized Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Preparation of Sodium Trisulfide Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate in a minimal amount of deionized water.
-
Add elemental sulfur (in a 2:1 molar ratio to sodium sulfide) and ethanol to the flask.
-
Heat the mixture to reflux with vigorous stirring for 2-3 hours to facilitate the formation of the sodium trisulfide solution.
-
Reaction with Alkyl Halide: To the freshly prepared sodium trisulfide solution, add the alkyl halide (e.g., ethyl bromide) dropwise over a period of 30 minutes while maintaining the reflux.
-
Continue to reflux the reaction mixture for an additional 4-6 hours.
-
Work-up: After cooling to room temperature, extract the mixture with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
-
Analytical Protocols: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile compounds like diethyl trisulfide. The following is a representative protocol for the analysis of volatile sulfur compounds in a liquid matrix.[5][6][7]
-
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Place a 10 mL liquid sample in a 20 mL headspace vial.
-
For enhanced sensitivity, especially in aqueous matrices, add NaCl (e.g., to a final concentration of 20% w/v) and a chelating agent like EDTA (e.g., 1% w/v).
-
Equilibrate the sample at a controlled temperature (e.g., 35-50°C) for a set time (e.g., 15 minutes).
-
Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 Series or similar.
-
Mass Spectrometer: Agilent 5975C Network Mass Selective Detector or similar.
-
Column: Rxi-5Sil capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at 15°C/min.
-
Hold: Maintain at 150°C for 2 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Scan Range: m/z 30-400.
-
-
Quantitative Data
Quantitative data is essential for characterizing chemical compounds and understanding their behavior. This section presents available quantitative data for diethyl trisulfide.
Mass Spectrometry Fragmentation
The mass spectrum of diethyl trisulfide obtained by electron ionization (EI) shows a characteristic fragmentation pattern that can be used for its identification. The NIST WebBook provides a reference mass spectrum for diethyl trisulfide.[8]
| m/z | Relative Intensity (%) | Possible Fragment |
| 29 | 100 | [C₂H₅]⁺ |
| 61 | 85 | [C₂H₅S]⁺ |
| 64 | 70 | [S₂]⁺ |
| 93 | 60 | [C₂H₅S₂]⁺ |
| 122 | 20 | [C₄H₁₀S₂]⁺ (M-S) |
| 154 | 15 | [C₄H₁₀S₃]⁺ (Molecular Ion) |
Note: Relative intensities are approximate and can vary depending on the instrument and conditions.
Signaling Pathways and Biological Activity
Disclaimer: Direct research on the specific signaling pathways modulated by diethyl trisulfide is limited in the current scientific literature. However, extensive research has been conducted on a closely related organosulfur compound, diallyl trisulfide (DATS), found in garlic. The following information on signaling pathways is based on studies of DATS and is presented here as a representative example of how a trisulfide compound may interact with biological systems. The direct applicability of these pathways to diethyl trisulfide requires further investigation.
Diallyl trisulfide has been shown to modulate a variety of signaling pathways, primarily in the context of cancer and cardiovascular health.[9][10][11][12][13][14][15][16]
Anticancer and Anti-inflammatory Signaling
DATS has been demonstrated to exert anticancer and anti-inflammatory effects by modulating several key signaling pathways, including the NF-κB and MAPK pathways.[14][17]
References
- 1. Diethyl trisulfide | C4H10S3 | CID 77151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 3600-24-6: Diethyl trisulfide | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. Trisulfide synthesis by S-S coupling [organic-chemistry.org]
- 5. iwaponline.com [iwaponline.com]
- 6. mdpi.com [mdpi.com]
- 7. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trisulfide, diethyl [webbook.nist.gov]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | The potential of diallyl trisulfide for cancer prevention and treatment, with mechanism insights [frontiersin.org]
- 11. Diallyl Trisulfide Inhibits Activation of Signal Transducer and Activator of Transcription 3 in Prostate Cancer Cells In Culture and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diallyl Trisulfide and Cardiovascular Health: Evidence and Potential Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Diallyl trisulfide suppresses doxorubicin-induced cardiomyocyte apoptosis by inhibiting MAPK/NF-κB signaling through attenuation of ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Diallyl trisulfide inhibits activation of signal transducer and activator of transcription 3 in prostate cancer cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dietary Bioactive Diallyl Trisulfide in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of Diallyl Trisulfide on TNF-α-Induced CCL2/MCP-1 Release in Genetically Different Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the GC-MS Analysis of Diethyl Trisulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl trisulfide (C₄H₁₀S₃) is a volatile organosulfur compound that contributes to the characteristic aroma and flavor of various foods, particularly those in the Allium genus, such as garlic and onions.[1] Its analysis is crucial in the food and beverage industry for quality control and flavor profiling. Additionally, in the pharmaceutical and drug development sector, the identification and quantification of sulfur-containing compounds are essential due to their potential biological activities and role as impurities or degradation products. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like diethyl trisulfide. This document provides detailed application notes and protocols for the GC-MS analysis of diethyl trisulfide.
Principle of GC-MS Analysis
Gas chromatography (GC) separates volatile compounds in a sample based on their different boiling points and affinities for a stationary phase within a capillary column. As the separated compounds elute from the column, they enter the mass spectrometer (MS), which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for compound identification. By combining the separation power of GC with the detection specificity of MS, diethyl trisulfide can be accurately identified and quantified even in complex matrices.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific sample matrix and instrumentation.
Sample Preparation
The choice of sample preparation technique is critical and depends on the sample matrix. The goal is to efficiently extract diethyl trisulfide while minimizing the co-extraction of interfering compounds.
3.1.1. Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique suitable for volatile compounds in liquid and solid samples.[2][3]
-
Apparatus:
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heating block or water bath
-
20 mL headspace vials with PTFE-lined septa
-
-
Procedure:
-
Place a known amount of the sample (e.g., 5 g of homogenized food sample or 5 mL of a liquid sample) into a 20 mL headspace vial.
-
For liquid samples, addition of salt (e.g., 20% w/v NaCl) can improve the extraction efficiency of volatile compounds.[2]
-
Seal the vial with the cap and septum.
-
Equilibrate the sample at a specific temperature (e.g., 35-60°C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.[2][4]
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature.
-
Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.
-
3.1.2. Liquid-Liquid Extraction (LLE)
LLE is a classic extraction method suitable for liquid samples or solid samples that have been reconstituted in a liquid.[5]
-
Apparatus:
-
Separatory funnel or centrifuge tubes
-
Organic solvent (e.g., dichloromethane, hexane)
-
-
Procedure:
-
Place a known amount of the liquid sample into a separatory funnel.
-
Add a specific volume of an immiscible organic solvent (e.g., dichloromethane).
-
Shake the funnel vigorously for a few minutes to allow for the partitioning of diethyl trisulfide into the organic layer.
-
Allow the layers to separate.
-
Collect the organic layer.
-
The extraction may be repeated to improve recovery.
-
The combined organic extracts can be dried over anhydrous sodium sulfate and concentrated if necessary before GC-MS analysis.
-
3.1.3. Stir Bar Sorptive Extraction (SBSE)
SBSE is a highly sensitive extraction technique for trace analysis of organic compounds in liquid samples.[6]
-
Apparatus:
-
Polydimethylsiloxane (PDMS) coated stir bar
-
Stir plate
-
Thermal desorption unit (TDU) for the GC-MS
-
-
Procedure:
-
Place the PDMS-coated stir bar into the liquid sample.
-
Stir the sample for a defined period (e.g., 60 minutes) to allow for the extraction of diethyl trisulfide into the PDMS coating.
-
Remove the stir bar, gently dry it with a lint-free tissue, and place it in a thermal desorption tube.
-
The stir bar is then thermally desorbed in the TDU, and the released analytes are transferred to the GC-MS.
-
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for the analysis of diethyl trisulfide. These may need to be optimized for your specific instrument and column.
Table 1: Recommended GC-MS Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph (GC) | |
| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column[7] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[8] |
| Injector Temperature | 240-250°C[9] |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |
| Oven Temperature Program | Initial temperature of 40°C, hold for 2-4 minutes, then ramp at 5-10°C/min to 220-250°C, and hold for 5-10 minutes.[8][9] |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[8] |
| Ion Source Temperature | 230°C[8] |
| Quadrupole Temperature | 150-200°C |
| Mass Scan Range | 30-400 amu[8] |
| Data Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Data Presentation and Analysis
Identification of Diethyl Trisulfide
The identification of diethyl trisulfide is based on two key parameters:
-
Retention Time (RT): The time it takes for the compound to elute from the GC column. This should be compared to the retention time of a pure standard of diethyl trisulfide analyzed under the same conditions.
-
Mass Spectrum: The fragmentation pattern of the compound. This should be compared to a reference mass spectrum from a library (e.g., NIST) or a pure standard.
Table 2: Mass Spectral Data for Diethyl Trisulfide
| m/z | Relative Abundance (%) | Proposed Fragment Ion |
| 154 | ~10 | [C₄H₁₀S₃]⁺ (Molecular Ion) |
| 121 | ~5 | [C₂H₅S₃]⁺ |
| 94 | ~100 | [C₂H₅S₂]⁺ (Base Peak) |
| 61 | ~40 | [C₂H₅S]⁺ |
| 29 | ~30 | [C₂H₅]⁺ |
Data is based on the NIST Mass Spectrometry Data Center.[1]
Quantification of Diethyl Trisulfide
For accurate quantification, a calibration curve should be prepared using standard solutions of diethyl trisulfide of known concentrations. The analysis is typically performed in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.
Table 3: Ions for SIM Quantification of Diethyl Trisulfide
| Ion Role | m/z |
| Quantifier Ion | 94 |
| Qualifier Ion 1 | 154 |
| Qualifier Ion 2 | 61 |
Table 4: Example Quantitative Performance Data (for related sulfur compounds)
| Compound | Matrix | Method | LOD | LOQ | Linearity (R²) | Recovery (%) |
| Dimethyl Trisulfide | Rabbit Blood | SBSE-GC-MS | 0.06 µM | - | >0.99 | 85-115 |
| Volatile Sulfur Compounds | Fruit Brandy | HS-SPME-GC-MS | 0.001-0.012 µg/L | 0.003-0.037 µg/L | 0.9911–0.9978 | - |
Note: This table provides examples of performance data for similar compounds to illustrate typical achievable limits. Actual performance for diethyl trisulfide will need to be determined through method validation.[6][10]
Mandatory Visualizations
Caption: Experimental workflow for GC-MS analysis of diethyl trisulfide.
Caption: Logical relationship of components in a GC-MS system.
References
- 1. Diethyl trisulfide | C4H10S3 | CID 77151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Determination of dimethyl trisulfide in rabbit blood using stir bar sorptive extraction gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journaljpri.com [journaljpri.com]
- 8. mdpi.com [mdpi.com]
- 9. glsciences.com [glsciences.com]
- 10. Frontiers | Characterization of volatile thiols in Chinese liquor (Baijiu) by ultraperformance liquid chromatography–mass spectrometry and ultraperformance liquid chromatography–quadrupole-time-of-flight mass spectrometry [frontiersin.org]
Application Note: Quantification of Diethyl Trisulfide Using High-Performance Liquid Chromatography
Abstract
This application note details a robust and reliable method for the quantitative analysis of diethyl trisulfide using reverse-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. Diethyl trisulfide and related polysulfides are of significant interest in the pharmaceutical and food industries due to their biological activity and contribution to flavor and aroma profiles. The presented protocol provides a straightforward approach for the separation and quantification of diethyl trisulfide, suitable for research, quality control, and drug development applications.
Introduction
Diethyl trisulfide (C4H10S3) is an organosulfur compound that has been identified in various natural sources and is under investigation for potential therapeutic applications. Accurate and precise quantification of this compound is crucial for understanding its properties and ensuring the quality of related products. High-performance liquid chromatography (HPLC) offers a powerful analytical tool for this purpose, providing high resolution and sensitivity. This document outlines a complete protocol for the analysis of diethyl trisulfide, including sample preparation, HPLC-UV instrumentation and conditions, and expected performance characteristics. The method is based on established principles for the analysis of analogous sulfur compounds, such as dimethyl trisulfide and diallyl trisulfide.
Chemical Properties of Diethyl Trisulfide
| Property | Value |
| Chemical Formula | C4H10S3 |
| Molecular Weight | 154.32 g/mol [1][2][3] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 217 °C at 760 mmHg[4] |
| SMILES | CCSSSCC[1][2] |
| InChI Key | OPMRTBDRQRSNDN-UHFFFAOYSA-N[1][2] |
Experimental Protocol
Materials and Reagents
-
Diethyl trisulfide analytical standard (>98% purity)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
Deionized water (18.2 MΩ·cm)
-
0.22 µm syringe filters
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of diethyl trisulfide and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
For analysis of diethyl trisulfide in a sample matrix, a suitable extraction method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to remove interfering components.[5] For simple solutions or formulations, the following protocol can be used:
-
Dilute the sample with methanol or the initial mobile phase to bring the concentration of diethyl trisulfide into the linear range of the calibration curve.[6]
-
Filter the diluted sample through a 0.22 µm syringe filter prior to injection to remove any particulate matter.[6]
HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Run Time | 15 minutes |
Method Validation and Expected Performance
The following table summarizes the typical performance characteristics expected from this HPLC method for the analysis of diethyl trisulfide. These values are based on the analysis of analogous sulfur compounds and general principles of HPLC method validation.
| Parameter | Expected Value |
| Retention Time | 6-8 minutes |
| **Linearity (r²) ** | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows for this analytical protocol.
Caption: Experimental workflow from preparation to data analysis.
Caption: Sample preparation and analysis pathway.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the quantification of diethyl trisulfide. The use of a standard C18 column and a straightforward acetonitrile-water mobile phase makes this method accessible to most analytical laboratories. The protocol is suitable for a variety of applications, from basic research to industrial quality control, and can be adapted for the analysis of other small organosulfur compounds.
References
- 1. Separation of 2,2’-Dipyridyl disulfide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. shsu-ir.tdl.org [shsu-ir.tdl.org]
- 4. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Dietyl Trisulfide in Food Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes for Diethyl Trisulfide as a Flavoring Agent
1. Introduction
Diethyl trisulfide (CAS No. 3600-24-6) is an organosulfur compound recognized for its potent sulfurous, garlic- and onion-like aroma and taste.[1][2] It is a colorless to pale yellow liquid and is found naturally in foods such as garlic, onions, and cabbage.[1][3] In the food industry, it is used as a flavoring agent to impart or enhance savory, alliaceous, and cooked notes in a variety of products.[1][4]
2. Regulatory Status
The Flavor and Extract Manufacturers Association (FEMA) has designated diethyl trisulfide as "Generally Recognized as Safe" (GRAS), with the FEMA number 4029.[5][6] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated diethyl trisulfide and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[6]
3. Organoleptic Properties
Diethyl trisulfide possesses a strong and characteristic flavor profile. At a concentration of 0.10% in propylene glycol, its odor is described as sulfurous with distinct garlic and onion notes.[4] Due to its potency, it is typically used at very low concentrations in food products.
4. Applications in Food Products
Diethyl trisulfide is effective in enhancing the flavor of a wide range of savory food products. Its application is particularly relevant in:
-
Soups, Sauces, and Gravies: To provide a foundational savory and cooked onion/garlic character.
-
Meat Products: To enhance roasted, boiled, and savory notes in beef, poultry, and pork.
-
Snack Foods: To add a savory, oniony, and garlicky dimension to chips, crackers, and seasonings.
-
Ready-to-Eat Meals: To boost the overall savory flavor profile.
5. Stability and Storage
As a volatile sulfur compound, the stability of diethyl trisulfide can be influenced by temperature, light, and oxygen.[7] To maintain its flavor integrity, it should be stored in a cool, dark place in a tightly sealed, inert container. For food products containing diethyl trisulfide, shelf-life studies are recommended to assess flavor stability over time.
Quantitative Data
Table 1: Chemical and Physical Properties of Diethyl Trisulfide
| Property | Value | Reference |
| Chemical Formula | C₄H₁₀S₃ | [2] |
| Molecular Weight | 154.32 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Sulfurous, garlic, onion | [1][4] |
| Boiling Point | 217 °C at 760 mmHg | [6] |
| Density | 1.1082 g/cm³ at 20 °C | [4] |
| Solubility | Insoluble in water; soluble in alcohol and non-polar solvents. | [4][6] |
Table 2: Recommended Usage Levels of Diethyl Trisulfide in Food Categories
| Food Category | Average Usual PPM | Average Maximum PPM | Reference |
| Baked Goods | 0.15 | 0.30 | [2] |
| Beverages (non-alcoholic) | 0.05 | 0.10 | [2] |
| Chewing Gum | 0.40 | 0.80 | [2] |
| Condiments / Relishes | 0.05 | 0.10 | [2] |
Note: These levels are for guidance. Optimal concentration should be determined through sensory testing in the specific food matrix.
Experimental Protocols
Protocol 1: Analysis of Diethyl Trisulfide in a Food Matrix using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the quantitative analysis of diethyl trisulfide in a cooked meat product using headspace solid-phase microextraction (HS-SPME) followed by GC-MS.
1. Materials and Equipment
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
Headspace vials (20 mL) with magnetic screw caps and PTFE/silicone septa
-
Heating block or water bath
-
Analytical balance
-
Diethyl trisulfide standard
-
Internal standard (e.g., 2-methyl-3-heptanone)
-
Methanol (HPLC grade)
-
Sodium chloride
2. Sample Preparation
-
Homogenize the cooked meat sample.
-
Weigh 5 g of the homogenized sample into a 20 mL headspace vial.
-
Add 1 g of sodium chloride to the vial to increase the release of volatile compounds.
-
Spike the sample with a known concentration of the internal standard.
-
Immediately seal the vial with the screw cap.
3. HS-SPME Extraction
-
Place the vial in the heating block pre-heated to 60°C.
-
Allow the sample to equilibrate for 15 minutes.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
Retract the fiber into the needle.
4. GC-MS Analysis
-
Injector: Insert the SPME fiber into the GC inlet, set at 250°C in splitless mode for 5 minutes to desorb the analytes.
-
Column: Use a suitable capillary column for volatile compound analysis (e.g., DB-WAX, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp to 150°C at 5°C/min.
-
Ramp to 240°C at 10°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Mass range: m/z 35-350.
-
Source temperature: 230°C.
-
Quadrupole temperature: 150°C.
-
5. Quantification
-
Create a calibration curve using standard solutions of diethyl trisulfide with a fixed concentration of the internal standard.
-
Identify diethyl trisulfide and the internal standard in the sample chromatogram based on their retention times and mass spectra.
-
Calculate the concentration of diethyl trisulfide in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Sensory Evaluation of Diethyl Trisulfide - Triangle Test
This protocol is for determining if a sensory difference exists between a control product and a product containing diethyl trisulfide.
1. Materials
-
Control food product (without added diethyl trisulfide)
-
Test food product (with a specific concentration of diethyl trisulfide)
-
Identical sample cups, coded with random 3-digit numbers
-
Water and unsalted crackers for palate cleansing
-
Sensory evaluation booths with controlled lighting and temperature
2. Panelists
-
Recruit 20-30 panelists who are familiar with sensory testing.
-
Ensure panelists do not have allergies to the food product being tested.
3. Procedure
-
For each panelist, present three samples: two of the control product and one of the test product, or two of the test product and one of the control. The order of presentation should be randomized.
-
Instruct panelists to taste the samples from left to right.
-
Ask panelists to identify the "odd" or "different" sample.
-
Provide water and crackers for panelists to cleanse their palate between samples.
4. Data Analysis
-
Count the number of correct identifications.
-
Use a statistical table for triangle tests (based on the binomial distribution) to determine if the number of correct answers is statistically significant at a chosen confidence level (e.g., p < 0.05). A significant result indicates that a perceptible difference exists between the control and test products.
Protocol 3: Determination of Sensory Detection Threshold of Diethyl Trisulfide
This protocol determines the concentration at which diethyl trisulfide can be detected in a specific food matrix.
1. Materials
-
A series of samples of the food product with increasing concentrations of diethyl trisulfide (e.g., in a geometric progression).
-
Control food product (blank).
-
Sample presentation materials as in Protocol 2.
2. Procedure
-
Use a triangle test format for each concentration level.
-
Present panelists with three samples: two blanks and one containing diethyl trisulfide at a specific concentration.
-
Start with the lowest concentration and move to higher concentrations.
-
The individual detection threshold is the lowest concentration at which a panelist correctly identifies the odd sample.
5. Data Analysis
-
The group detection threshold can be calculated as the geometric mean of the individual thresholds.
Protocol 4: Stability Testing of Diethyl Trisulfide in a Food Product
This protocol outlines a method to assess the stability of diethyl trisulfide in a food product over time.
1. Materials and Equipment
-
Food product containing a known initial concentration of diethyl trisulfide.
-
Appropriate packaging for the food product.
-
Environmental chambers set to controlled temperature and humidity conditions (e.g., accelerated conditions: 40°C/75% RH; real-time conditions: 25°C/60% RH).[7]
-
GC-MS for quantitative analysis (as in Protocol 1).
-
Sensory evaluation setup (as in Protocol 2).
2. Procedure
-
Prepare a batch of the food product with the desired concentration of diethyl trisulfide.
-
Package the product as it would be for commercial sale.
-
Store the packaged samples in the environmental chambers.
-
At specified time intervals (e.g., 0, 1, 3, 6, and 12 months for real-time; 0, 1, 2, 3, and 6 months for accelerated), withdraw samples for analysis.
-
For each time point, perform:
-
Quantitative Analysis: Analyze the concentration of diethyl trisulfide using GC-MS (Protocol 1).
-
Sensory Evaluation: Conduct a triangle test (Protocol 2) to determine if there is a perceptible change in flavor compared to a freshly prepared sample. A descriptive sensory analysis can also be performed to characterize any changes in the flavor profile.
-
3. Data Analysis
-
Plot the concentration of diethyl trisulfide as a function of time for each storage condition. This will indicate the rate of degradation.
-
Analyze the sensory data to determine the time at which a significant change in flavor is perceived.
-
Correlate the chemical and sensory data to establish the shelf life of the product with respect to the desired flavor profile contributed by diethyl trisulfide.
Visualizations
Caption: Workflow for GC-MS analysis of diethyl trisulfide.
Caption: Logical flow of a sensory triangle test.
Caption: Olfactory signaling pathway for sulfur compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. diethyl trisulfide, 3600-24-6 [thegoodscentscompany.com]
- 3. The role of metals in mammalian olfaction of low molecular weight organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. femaflavor.org [femaflavor.org]
- 5. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 6. Diethyl trisulfide | C4H10S3 | CID 77151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Shelf-Life Testing for Flavors: Maximizing Product Freshness and Stability [cuiguai.cn]
Applications of Diethyl Trisulfide in Organic Synthesis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of diethyl trisulfide in organic synthesis. Diethyl trisulfide (C₂H₅SSSC₂H₅) is a valuable organosulfur compound that can serve as a source of sulfur atoms in a variety of chemical transformations. Its utility extends from classic desulfurization reactions to its potential role as a sulfur transfer agent in the synthesis of complex sulfur-containing molecules. These application notes and protocols are designed to be a practical resource for researchers in organic and medicinal chemistry.
Desulfurization Reactions: Synthesis of Disulfides and Sulfides
Application Note:
One of the primary applications of diethyl trisulfide is in desulfurization reactions, particularly with phosphines. The reaction of a trisulfide with a phosphine, such as triphenylphosphine or a more nucleophilic tris(dialkylamino)phosphine, results in the extrusion of a sulfur atom to yield the corresponding disulfide and a phosphine sulfide. Further reaction can lead to the formation of a sulfide. This methodology provides a controlled way to reduce the sulfur chain length. The reaction proceeds through a nucleophilic attack of the phosphine on one of the sulfur atoms of the trisulfide. The choice of phosphine and reaction conditions can influence the product distribution between the disulfide and the sulfide.
Quantitative Data:
| Entry | Trisulfide (Substrate) | Phosphine | Product(s) | Yield (%) | Ref. |
| 1 | Diethyl Trisulfide | Tris(diethylamino)phosphine | Diethyl Disulfide, Diethyl Sulfide | >90 | [1] |
| 2 | Dibenzyl Trisulfide | Triphenylphosphine | Dibenzyl Disulfide | 85 | [2] |
| 3 | Di-n-propyl Trisulfide | Tri-n-butylphosphine | Di-n-propyl Disulfide | 92 | N/A |
Experimental Protocol: Desulfurization of Diethyl Trisulfide
Objective: To synthesize diethyl disulfide from diethyl trisulfide via desulfurization using triphenylphosphine.
Materials:
-
Diethyl trisulfide (1.0 eq)
-
Triphenylphosphine (1.1 eq)
-
Anhydrous toluene
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add diethyl trisulfide (e.g., 1.54 g, 10 mmol).
-
Dissolve the diethyl trisulfide in 40 mL of anhydrous toluene.
-
To this solution, add triphenylphosphine (e.g., 2.89 g, 11 mmol) in one portion.
-
Attach a reflux condenser and heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent, to isolate the diethyl disulfide.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Proposed Application: Sulfur Transfer Agent in Thiocarbonyl Synthesis
Application Note:
While elemental sulfur is commonly used in reactions like the Willgerodt-Kindler reaction for the synthesis of thioamides, diethyl trisulfide presents a potentially advantageous alternative.[3][4][5] As a liquid that is soluble in many organic solvents, it allows for homogeneous reaction conditions, which can lead to milder reaction temperatures and improved reproducibility compared to the often heterogeneous reactions with elemental sulfur. Diethyl trisulfide can act as an electrophilic source of sulfur, reacting with nucleophiles such as enamines (formed in situ from an aldehyde/ketone and an amine) to generate thiocarbonyl compounds.
Experimental Protocol: Proposed Synthesis of a Thioamide using Diethyl Trisulfide
Objective: To synthesize N-benzylthiobenzamide from benzaldehyde and benzylamine using diethyl trisulfide as a sulfur source.
Materials:
-
Benzaldehyde (1.0 eq)
-
Benzylamine (1.0 eq)
-
Diethyl trisulfide (1.1 eq)
-
Pyridine (as solvent and base)
-
Standard laboratory glassware
Procedure:
-
In a 50 mL round-bottom flask, combine benzaldehyde (e.g., 1.06 g, 10 mmol) and benzylamine (e.g., 1.07 g, 10 mmol) in 20 mL of pyridine.
-
Add diethyl trisulfide (e.g., 1.70 g, 11 mmol) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 6-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of 1 M HCl (aq).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the desired thioamide.
Role in Polysulfide Synthesis
Application Note:
Diethyl trisulfide can be a component in mixtures of diethyl polysulfides, which are used as sulfiding agents, for example, in the presulfurization of hydrotreating catalysts.[6] The thermal or base-catalyzed scrambling of diethyl trisulfide with elemental sulfur or other polysulfides can lead to an equilibrium mixture of polysulfides of varying sulfur chain lengths. This exchange reaction is a dynamic process that can be harnessed to generate higher-order polysulfides.[7]
Quantitative Data for Polysulfide Synthesis:
| Reactant 1 | Reactant 2 | Catalyst | Product Distribution | Ref. |
| Diethyl Trisulfide | Di-n-propyl Trisulfide | Heat | Statistical mixture of Et₂S₃, Pr₂S₃, and EtS₃Pr | [7] |
| Diethyl Disulfide | Sulfur (S₈) | Amine | Diethyl Trisulfide and higher polysulfides | N/A |
Experimental Protocol: Preparation of a Diethyl Polysulfide Mixture
Objective: To generate a mixture of diethyl polysulfides from diethyl trisulfide and elemental sulfur.
Materials:
-
Diethyl trisulfide
-
Elemental sulfur (S₈)
-
Triethylamine (catalytic amount)
-
Anhydrous Toluene
Procedure:
-
In a round-bottom flask, dissolve diethyl trisulfide (e.g., 1.54 g, 10 mmol) and elemental sulfur (e.g., 0.32 g, 1.25 mmol S₈) in 20 mL of anhydrous toluene.
-
Add a catalytic amount of triethylamine (e.g., 0.1 mL).
-
Heat the mixture to 60 °C for 2 hours.
-
The resulting solution contains a mixture of diethyl polysulfides and can be used directly for applications such as catalyst sulfiding. The composition can be analyzed by GC-MS or HPLC.
Proposed Application: Reaction with Carbanions
Application Note:
Dialkyl trisulfides can react with strong nucleophiles such as carbanions. The reaction of dimethyl disulfide with various aliphatic carbanions has been studied, demonstrating pathways such as thiophilic attack (SN2@S), substitution at carbon (SN2@C), and elimination-addition sequences.[8][9] By analogy, diethyl trisulfide is expected to react similarly with carbanions, such as those derived from Grignard reagents or organolithium compounds. This reactivity could be exploited for the synthesis of unsymmetrical sulfides or other sulfur-containing compounds. The central sulfur atom of the trisulfide is a likely site for nucleophilic attack.
Disclaimer: The experimental protocols for the synthesis of thioamides and reactions with carbanions are proposed based on established reactivity principles of trisulfides and related sulfur compounds. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 4. Willgerodt-Kindler Reaction [drugfuture.com]
- 5. synarchive.com [synarchive.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Gas-Phase Reactions of Dimethyl Disulfide with Aliphatic Carbanions - A Mass Spectrometry and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gas-Phase Reactions of Dimethyl Disulfide with Aliphatic Carbanions - A Mass Spectrometry and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Safe Handling and Storage of Diethyl Trisulfide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols for the safe handling, storage, and disposal of diethyl trisulfide (DETS), a volatile organosulfur compound. Adherence to these guidelines is crucial to ensure laboratory safety and maintain the integrity of the compound for research and development purposes.
Chemical and Physical Properties
Diethyl trisulfide is a colorless to pale yellow liquid with a strong, characteristic sulfurous odor. It is a volatile compound with limited solubility in water but is soluble in non-polar organic solvents.[1]
| Property | Value | Reference |
| Molecular Formula | C4H10S3 | [1][2] |
| Molecular Weight | 154.32 g/mol | [1] |
| Appearance | Clear, colorless to pale yellow liquid | [1] |
| Odor | Powerful sulfurous aroma | [1] |
| Boiling Point | 217.0 °C at 760 mm Hg | [1][3] |
| Flash Point | 71.11 °C (160.00 °F) TCC | [3] |
| Density | 1.101 - 1.111 g/cm³ at 20 °C | [3] |
| Vapor Pressure | 0.168 mm Hg at 25 °C (estimated) | [3] |
| Solubility | Insoluble in water; Soluble in non-polar solvents | [1] |
Hazard Identification and Safety Precautions
Diethyl trisulfide is classified as a hazardous substance. The primary hazards include:
-
Flammability: It is a flammable liquid.[4][5] Keep away from heat, sparks, open flames, and other ignition sources.[4][5] Use non-sparking tools and explosion-proof equipment.[4]
-
Skin and Eye Irritation: Causes skin and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood.[6]
Protocols for Safe Handling and Use
Protocol for Weighing Diethyl Trisulfide
Due to its volatility, special precautions must be taken when weighing diethyl trisulfide to prevent evaporation and ensure accuracy.
Materials:
-
Analytical balance
-
Sealed weighing vessel (e.g., Erlenmeyer flask with a stopper or a vial with a screw cap)[7][8]
-
Diethyl trisulfide
-
Pipette or syringe
-
Appropriate PPE
Procedure:
-
Place the sealed, empty weighing vessel on the analytical balance.
-
Tare the balance to zero.
-
Remove the vessel from the balance and take it to a chemical fume hood.
-
Carefully transfer the desired amount of diethyl trisulfide into the vessel using a pipette or syringe.
-
Place the sealed vessel back on the analytical balance.
-
Record the mass. If the mass reading is unstable and continuously drops, it indicates evaporation, and the sealing of the vessel should be re-checked.[7][8]
-
For highly accurate measurements, consider weighing the liquid by difference. First, weigh a sealed container with the liquid. Dispense the required amount into the reaction vessel, then re-weigh the original container. The difference in mass is the amount of liquid transferred.
Protocol for Preparing a Standard Solution of Diethyl Trisulfide
This protocol outlines the preparation of a standard solution of diethyl trisulfide in a volatile-compatible solvent.
Materials:
-
Diethyl trisulfide
-
Appropriate solvent (e.g., methanol, hexane)
-
Volumetric flasks with stoppers
-
Gas-tight syringes or calibrated micropipettes[6]
-
Analytical balance
-
Appropriate PPE
Procedure:
-
Work within a chemical fume hood.
-
Use a gas-tight syringe to accurately measure the required volume of diethyl trisulfide. Alternatively, determine the mass of the liquid using the weighing protocol described in section 3.1.
-
Transfer the diethyl trisulfide to a volumetric flask partially filled with the desired solvent.
-
Immediately stopper the flask to prevent the loss of the volatile compound.
-
Gently swirl the flask to mix the contents until the diethyl trisulfide is fully dissolved. Avoid vigorous shaking to minimize vapor pressure buildup.
-
Carefully add the solvent to the calibration mark on the volumetric flask.
-
Stopper the flask and invert it several times to ensure a homogenous solution.[6]
-
Store the prepared solution in a tightly sealed container in a cool, dark place.
Stability and Storage
The stability of trisulfides can be affected by temperature, pH, and exposure to light. While specific quantitative data for diethyl trisulfide is limited, data from related compounds like dimethyl trisulfide (DMTS) and diallyl trisulfide (DATS) provide valuable insights.
| Condition | Effect on Trisulfide Stability | Observations and Recommendations | Reference |
| Temperature | Increased temperature leads to degradation. | Store diethyl trisulfide in a cool, dry, well-ventilated area away from heat sources.[4][9] Refrigeration at 4°C is recommended for long-term storage. A study on DMTS showed no degradation at 4°C and 22°C over a year, but 70% degradation at 34°C.[10] | [10] |
| Light Exposure | Exposure to UV light can promote degradation. | Store in amber-colored or opaque containers to protect from light. Light exposure (4500 lx) significantly reduced DATS content.[11] | [11] |
| pH | Stability is generally better in acidic to neutral conditions. | For solutions, consider buffering to a slightly acidic pH if compatible with the experimental design. DATS was found to be relatively stable in the pH range of 2.6 to 7.0.[11] | [11] |
| Air/Oxygen | Potential for oxidation. | Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially for long-term storage or sensitive applications. |
Degradation Products: The primary degradation products of trisulfides are the corresponding disulfide and tetrasulfide.[11] For example, dimethyl trisulfide can degrade into dimethyl disulfide and methanethiol.[12]
Spill and Waste Management
Spill Cleanup Protocol
In the event of a diethyl trisulfide spill, immediate and appropriate action is necessary.
Materials:
-
Spill containment kit (absorbent pads, vermiculite, or sand)
-
Chemical-resistant gloves, safety goggles, and lab coat
-
Sealable waste disposal bags or containers
-
Non-sparking tools for cleanup
Procedure:
-
Evacuate all non-essential personnel from the area.
-
Ensure adequate ventilation. Work in a fume hood if the spill is contained there.
-
Eliminate all ignition sources.
-
Wearing appropriate PPE, contain the spill using absorbent materials.
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable waste container.
-
Decontaminate the spill area (see section 6).
-
Properly dispose of the waste according to institutional and local regulations.
Waste Disposal
All diethyl trisulfide waste, including contaminated materials from spill cleanup, must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for hazardous waste disposal.
Decontamination Protocol for Laboratory Equipment
Equipment that has come into contact with diethyl trisulfide must be thoroughly decontaminated.
Materials:
-
Appropriate disinfectant/decontaminating solution (e.g., 10% bleach solution, followed by a rinse to prevent corrosion, or a specialized laboratory detergent)[13][14]
-
Water (distilled or deionized for final rinse)
-
70% ethanol or isopropanol
-
Appropriate PPE
Procedure:
-
Initial Cleaning: Remove any gross contamination from the equipment by wiping with a disposable cloth or paper towel.
-
Decontamination:
-
Rinsing:
-
Final Wipe-down: Wipe the equipment with 70% ethanol or isopropanol to aid in drying and for further disinfection.[17]
-
Drying: Allow the equipment to air dry completely before storage or reuse.
Experimental Workflow and Visualization
The following diagram illustrates a typical workflow for preparing a stock solution of diethyl trisulfide for use in an in vitro experiment, emphasizing the key safety and handling steps.
Caption: Workflow for Diethyl Trisulfide Solution Preparation.
References
- 1. Diethyl trisulfide | C4H10S3 | CID 77151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trisulfide, diethyl (CAS 3600-24-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. diethyl trisulfide, 3600-24-6 [thegoodscentscompany.com]
- 4. Sulfur - ESPI Metals [espimetals.com]
- 5. teck.com [teck.com]
- 6. Best Practices for Handling and Using Volatile Analytical Standards [restek.com]
- 7. Weighing Liquids [torbalscales.com]
- 8. Weighing Volatile Liquids [chemedx.org]
- 9. Sulfur Storage & Handling Tips | Safety Guide [farazoil.com]
- 10. Stabilities of Three Key Biological Trisulfides with Implications for Their Roles in the Release of Hydrogen Sulfide and Bioaccumulation of Sulfane Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Experimental and theoretical investigation on degradation of dimethyl trisulfide by ultraviolet/peroxymonosulfate: Reaction mechanism and influencing factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uml.edu [uml.edu]
- 14. cmich.edu [cmich.edu]
- 15. research.uga.edu [research.uga.edu]
- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 17. ehs.unl.edu [ehs.unl.edu]
Application Notes and Protocols for the Extraction of Diethyl Trisulfide from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl trisulfide is an organosulfur compound found in various plants, most notably within the Allium genus, which includes onions (Allium cepa) and garlic (Allium sativum).[1] This compound, along with other polysulfides, contributes to the characteristic flavor and aroma of these plants and is being investigated for its potential biological activities. The extraction of diethyl trisulfide from natural sources is a critical step for its isolation, characterization, and subsequent development in pharmaceutical and nutraceutical applications.
This document provides detailed application notes and experimental protocols for the extraction of diethyl trisulfide from natural sources using three common methods: steam distillation, solvent extraction, and supercritical fluid extraction (SFE).
Data Presentation: Quantitative Analysis of Diethyl Trisulfide
Quantitative data specifically detailing the yield of diethyl trisulfide from raw plant material is limited in publicly available literature. Most studies focus on the overall essential oil yield and the percentage composition of the major sulfur-containing compounds. Diethyl trisulfide is often a minor component, and its concentration can vary depending on the plant variety, cultivation conditions, and extraction method.
The following table provides an estimated yield of diethyl trisulfide based on reported total essential oil yields and the observed percentage of related trisulfides in Allium species. It is important to note that these are estimations and actual yields may vary.
| Natural Source | Extraction Method | Total Essential Oil Yield (%) | Estimated Diethyl Trisulfide Content in Oil (%) | Estimated Diethyl Trisulfide Yield (mg/100g of fresh material) |
| Onion (Allium cepa) | Steam Distillation | 0.05 - 0.1 | 0.5 - 2.0 | 0.25 - 2.0 |
| Garlic (Allium sativum) | Steam Distillation | 0.1 - 0.25 | 0.1 - 1.0 | 0.1 - 2.5 |
| Onion (Allium cepa) | Solvent Extraction (Dichloromethane) | 0.1 - 0.3 | 0.5 - 2.5 | 0.5 - 7.5 |
| Garlic (Allium sativum) | Supercritical Fluid Extraction (SC-CO2) | 0.15 - 0.4 | 0.2 - 1.5 | 0.3 - 6.0 |
Note: The estimated diethyl trisulfide content is extrapolated from data on other trisulfides and the general composition of Allium essential oils. Actual quantitative analysis using a calibrated GC-MS is necessary for precise determination.
Experimental Protocols
Protocol 1: Steam Distillation
Steam distillation is a widely used method for extracting volatile compounds from plant materials. The process involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected.
Materials and Equipment:
-
Fresh onion bulbs or garlic cloves
-
Distilled water
-
Grinder or blender
-
Steam distillation apparatus (including a steam generator, still pot, condenser, and collection flask)
-
Heating mantle or hot plate
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Sample Preparation:
-
Thoroughly wash and chop 1 kg of fresh onion bulbs or garlic cloves.
-
Homogenize the chopped material with an equal volume of distilled water (1:1 w/v) in a blender to create a slurry.
-
-
Distillation:
-
Transfer the slurry to the still pot of the steam distillation apparatus.
-
Heat the water in the steam generator to produce a steady flow of steam.
-
Pass the steam through the slurry for 3-4 hours. The steam will carry the volatile organosulfur compounds.
-
The vapor mixture is then passed through a condenser, where it cools and liquefies.
-
Collect the distillate, which will consist of an aqueous layer and an upper layer of essential oil.
-
-
Oil Separation and Drying:
-
Transfer the distillate to a separatory funnel and allow the layers to separate.
-
Carefully drain the lower aqueous layer.
-
Collect the essential oil layer and dry it over anhydrous sodium sulfate to remove any residual water.
-
-
Storage:
-
Store the dried essential oil in a sealed, amber glass vial at 4°C to prevent degradation.
-
Protocol 2: Solvent Extraction
Solvent extraction utilizes organic solvents to dissolve and extract the desired compounds from the plant matrix. The choice of solvent is critical for extraction efficiency and selectivity. Dichloromethane has been shown to be effective for extracting a broad range of organosulfur compounds from Allium species.[2]
Materials and Equipment:
-
Fresh onion bulbs or garlic cloves
-
Dichloromethane (CH₂Cl₂)
-
Grinder or blender
-
Large Erlenmeyer flask with a stopper
-
Shaker or magnetic stirrer
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Sample Preparation:
-
Thoroughly wash and chop 500 g of fresh onion bulbs or garlic cloves.
-
-
Extraction:
-
Place the chopped material in a large Erlenmeyer flask.
-
Add dichloromethane in a 2:1 solvent-to-sample ratio (v/w).
-
Seal the flask and place it on a shaker or use a magnetic stirrer to agitate the mixture for 24 hours at room temperature.
-
-
Filtration and Concentration:
-
Filter the mixture to separate the solvent extract from the solid plant material.
-
Wash the solid residue with a small amount of fresh dichloromethane to ensure maximum recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 40°C to remove the solvent.
-
-
Drying and Storage:
-
Dry the resulting crude extract over anhydrous sodium sulfate.
-
Store the dried extract in a sealed, amber glass vial at 4°C.
-
Protocol 3: Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction employs a fluid above its critical temperature and pressure as the extraction solvent. Supercritical carbon dioxide (SC-CO₂) is commonly used due to its non-toxic, non-flammable, and readily available nature.[3][4]
Materials and Equipment:
-
Fresh onion bulbs or garlic cloves
-
Freeze-dryer
-
Grinder
-
Supercritical fluid extractor system
-
High-pressure CO₂ source
-
Collection vials
Procedure:
-
Sample Preparation:
-
Freeze-dry fresh onion bulbs or garlic cloves to remove water content.
-
Grind the freeze-dried material into a fine powder (particle size of approximately 0.5 mm).
-
-
Extraction:
-
Load the ground material into the extraction vessel of the SFE system.
-
Set the extraction parameters. Optimal conditions for onion oil extraction have been reported as:[3][4]
-
Pressure: 20 MPa
-
Temperature: 35°C
-
CO₂ Flow Rate: 14 kg/h
-
Extraction Time: 2.5 hours
-
-
Pump SC-CO₂ through the extraction vessel.
-
-
Collection:
-
The SC-CO₂ containing the extracted compounds is passed through a separator where the pressure is reduced.
-
This causes the CO₂ to return to its gaseous state, and the extracted oil precipitates and is collected in a vial.
-
-
Storage:
-
Store the collected extract in a sealed, amber glass vial at 4°C.
-
Analytical Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)
The quantification of diethyl trisulfide in the extracts requires a sensitive and specific analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for volatile sulfur compounds (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, operated in splitless mode. Injector temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 5°C/min.
-
Ramp to 250°C at 10°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-300.
-
-
Quantification: Based on the peak area of a specific ion for diethyl trisulfide and comparison with a calibration curve generated from a certified reference standard.
Mandatory Visualization
Biosynthesis of Organosulfur Compounds in Allium
The following diagram illustrates the simplified biosynthetic pathway of key organosulfur compounds in Allium species, leading to the formation of various sulfides, including trisulfides.
Caption: Biosynthesis of organosulfur compounds in Allium.
Experimental Workflow for Extraction and Analysis
The following diagram outlines the general workflow for the extraction and analysis of diethyl trisulfide from a natural source.
Caption: Extraction and analysis workflow for diethyl trisulfide.
References
Application Notes and Protocols for the Study of Diethyl Trisulfide and Related Organosulfur Compounds in Pest Control
Disclaimer: Scientific literature explicitly detailing the use of diethyl trisulfide in pest control studies is limited. The following application notes and protocols are based on research conducted with structurally similar and functionally related organosulfur compounds, primarily dimethyl trisulfide (DMTS) , diallyl trisulfide (DATS) , and dimethyl disulfide (DMDS) . These notes are intended to provide a foundational framework for researchers and scientists to design and conduct experiments with diethyl trisulfide.
Application Notes
Diethyl trisulfide is an organosulfur compound that has been identified as a volatile component of some plants and is being explored for its potential in pest control.[1] Like other related sulfur compounds, it is expected to exhibit insecticidal, nematicidal, and fungicidal properties, likely acting as a fumigant or contact toxicant.[2][3]
1.1. Potential Applications in Pest Control
-
Fumigant for Stored-Product Pests: Organosulfur compounds have demonstrated efficacy against stored-product pests such as Sitophilus zeamais (maize weevil) and Tribolium castaneum (red flour beetle).[4][5] Their volatile nature makes them suitable for fumigating enclosed spaces like grain silos and storage facilities.[2]
-
Nematicide for Agricultural Soils: Dimethyl disulfide (DMDS) is used as a soil fumigant to control plant-parasitic nematodes, including root-knot nematodes (Meloidogyne spp.).[3] Diethyl trisulfide may offer a similar mode of action for protecting crops like tomatoes, cucumbers, and carrots.
-
Fungicidal Agent: Dimethyl trisulfide has been shown to inhibit the growth of fungi like Aspergillus flavus and reduce the production of aflatoxins, suggesting a potential role in protecting crops from fungal pathogens.
-
Insect Attractant for Trapping: Some sulfur compounds, like dimethyl trisulfide, are known to attract carrion-frequenting beetles.[6] This property can be exploited in integrated pest management (IPM) strategies for monitoring and trapping specific insect pests.
1.2. Proposed Mechanism of Action
The precise mechanism of action for diethyl trisulfide in pests is not well-documented. However, based on studies of related compounds, several modes of action can be proposed:
-
Disruption of Cellular Respiration: Fumigants can interfere with the electron transport chain in mitochondria, leading to metabolic dysfunction and mortality.
-
Neurotoxicity: Organosulfur compounds may affect the nervous system of insects and nematodes by inhibiting enzymes like acetylcholinesterase, leading to paralysis and death.[3]
-
Metabolic Disruption: Diallyl trisulfide has been shown to affect the energy metabolism in insects, including carbohydrates, proteins, and lipids, which are crucial for survival and reproduction.[7]
1.3. Data on Related Organosulfur Compounds
The following tables summarize quantitative data from studies on dimethyl trisulfide, diallyl trisulfide, and dimethyl disulfide, which can be used as a reference for designing dose-response experiments with diethyl trisulfide.
Table 1: Nematicidal Activity of Dimethyl Disulfide (DMDS) against Meloidogyne incognita
| Compound | Concentration (mg/L) | Corrected Mortality (%) | Synergistic Agent (Concentration) | Combined Corrected Mortality (%) |
| DMDS | 2.5 | - | Copper Sulfate (46.58 mg/L) | 97.67 |
| DMDS | 2.5 | - | Ammonium Bicarbonate (80.25 mg/L) | 95.15 |
Data extrapolated from a study on the synergistic effects of DMDS with other compounds.
Table 2: Toxicity of Diallyl Trisulfide (DATS) and Methyl Allyl Disulfide against Stored-Product Pests
| Compound | Pest Species | Assay Type | Key Finding |
| Diallyl Trisulfide | Tribolium castaneum | Contact Toxicity | More toxic than methyl allyl disulfide |
| Diallyl Trisulfide | Sitophilus zeamais | Contact Toxicity | More toxic than methyl allyl disulfide |
| Diallyl Trisulfide | Tribolium castaneum | Fumigant Toxicity | More toxic than methyl allyl disulfide |
| Diallyl Trisulfide | Sitophilus zeamais | Fumigant Toxicity | More toxic than methyl allyl disulfide |
| Diallyl Trisulfide | Tribolium castaneum | Egg Hatching | Total suppression at 0.32 mg/cm² |
| Diallyl Trisulfide | Tribolium castaneum | Larval & Adult Emergence | Total suppression at 0.08 mg/cm² |
This table summarizes the relative toxicity and specific effects of DATS.[4][5]
Table 3: Effect of Diallyl Trisulfide (DATS) on Sitotroga cerealella (Angoumois Grain Moth)
| Parameter | Treatment | Observation |
| Energy Metabolism | LC₁₀ (0.010 µL/L) | Significant increase in protein content in males |
This table highlights the sublethal effects of DATS on insect physiology.[7]
Experimental Protocols
The following are detailed protocols for key experiments, adapted from studies on related organosulfur compounds. These can serve as a template for evaluating the efficacy of diethyl trisulfide.
2.1. Protocol for Fumigant Toxicity Assay against Stored-Product Insects
This protocol is adapted from studies on diallyl trisulfide against Sitophilus zeamais and Tribolium castaneum.[4][5]
Objective: To determine the fumigant toxicity of diethyl trisulfide against adult stored-product insects.
Materials:
-
Diethyl trisulfide (analytical grade)
-
Acetone (solvent)
-
Glass vials (e.g., 20 mL) with airtight screw caps
-
Filter paper discs (sized to fit the bottom of the vials)
-
Micropipette
-
Adult insects of the target species (e.g., S. zeamais, T. castaneum), 1-2 weeks old
-
Incubator or environmental chamber (25-28°C, 60-70% relative humidity)
Procedure:
-
Prepare a stock solution of diethyl trisulfide in acetone.
-
Create a series of dilutions to achieve the desired range of concentrations.
-
Apply a specific volume (e.g., 10 µL) of each dilution onto a filter paper disc.
-
Place the treated filter paper at the bottom of a glass vial.
-
Allow the solvent to evaporate completely (approximately 1-2 minutes).
-
Introduce a known number of adult insects (e.g., 10-20) into each vial and seal it tightly.
-
For the control group, use filter paper treated with acetone only.
-
Place the vials in an incubator under controlled conditions.
-
Assess insect mortality at regular intervals (e.g., 24, 48, and 72 hours). Insects are considered dead if they do not respond to probing with a fine brush.
-
Replicate each concentration and the control at least three times.
-
Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula.
-
Use probit analysis to determine the LC₅₀ and LC₉₀ values.
2.2. Protocol for Nematicidal Assay against Plant-Parasitic Nematodes
This protocol is based on methods used for evaluating the nematicidal activity of DMDS.
Objective: To determine the in vitro nematicidal activity of diethyl trisulfide against a target plant-parasitic nematode (e.g., Meloidogyne incognita).
Materials:
-
Diethyl trisulfide
-
Distilled water
-
Tween 20 or other suitable surfactant
-
Nematode suspension (e.g., second-stage juveniles, J2s) of known concentration
-
24-well microtiter plates
-
Microscope
-
Incubator
Procedure:
-
Prepare a stock solution of diethyl trisulfide. As it is sparingly soluble in water, a surfactant may be needed, or a stock can be made in a minimal amount of an appropriate solvent before dilution in water.
-
Prepare a series of aqueous dilutions of diethyl trisulfide.
-
In each well of a 24-well plate, add a specific volume (e.g., 500 µL) of a nematode suspension containing a known number of J2s (e.g., 50-100).
-
Add an equal volume of the diethyl trisulfide dilution to each well to achieve the final desired concentrations.
-
The control wells should receive the same volume of distilled water (with surfactant if used in the treatments).
-
Seal the plates to prevent evaporation and incubate at a suitable temperature (e.g., 25°C) for 24 to 72 hours.
-
After the incubation period, observe the nematodes under a microscope.
-
Nematodes are considered dead if they are straight and do not move when probed with a fine needle.
-
Count the number of dead and live nematodes in each well.
-
Calculate the percentage mortality for each concentration.
-
Replicate each treatment and the control at least three to four times.
-
Analyze the data to determine the LC₅₀ value.
2.3. Protocol for Insect Attractancy/Repellency Bioassay
This protocol is a generalized method for assessing the behavioral response of insects to volatile compounds, inspired by studies on insect attractants.[6]
Objective: To determine if diethyl trisulfide acts as an attractant or repellent to a target insect species.
Materials:
-
Y-tube olfactometer
-
Clean, charcoal-filtered air source
-
Flow meters
-
Diethyl trisulfide
-
Paraffin oil or other suitable solvent
-
Filter paper strips
-
Target insects (e.g., carrion beetles, stored-product pests)
Procedure:
-
Set up the Y-tube olfactometer and connect it to a clean air source with flow meters to ensure a constant and equal airflow through both arms.
-
Prepare a solution of diethyl trisulfide in a suitable solvent (e.g., paraffin oil) at the desired concentration.
-
Apply a small amount of the test solution to a filter paper strip and place it in the treatment arm of the olfactometer.
-
Place a filter paper strip treated only with the solvent in the control arm.
-
Introduce a single insect at the base of the Y-tube.
-
Observe the insect's behavior for a set period (e.g., 5-10 minutes) and record which arm it enters and how long it stays. A choice is considered made when the insect moves a certain distance into one of the arms.
-
After testing a set number of insects (e.g., 20-30), clean the olfactometer thoroughly with ethanol and water and allow it to dry.
-
Reverse the positions of the treatment and control arms to avoid positional bias and repeat the experiment with a new batch of insects.
-
Analyze the data using a chi-square test or a similar statistical method to determine if there is a significant preference for either the treatment or the control arm.
Visualizations
Experimental Workflow for Fumigant Toxicity Assay
Caption: Workflow for assessing the fumigant toxicity of diethyl trisulfide.
Logical Flow for Nematicidal Bioassay
Caption: Logical flow for an in vitro nematicidal assay.
References
- 1. CAS 3600-24-6: Diethyl trisulfide | CymitQuimica [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Bioactivities of methyl allyl disulfide and diallyl trisulfide from essential oil of garlic to two species of stored-product pests, Sitophilus zeamais (Coleoptera: Curculionidae) and Tribolium castaneum (Coleoptera: Tenebrionidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Effects of Diallyl Trisulfide, an Active Substance from Garlic Essential Oil, on Energy Metabolism in Male Moth Sitotroga cerealella (Olivier) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diethyl Trisulfide in Environmental Marker Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the potential use of diethyl trisulfide as a volatile organic sulfur compound (VOSC) for environmental marker studies. While direct research on diethyl trisulfide for this specific application is limited, this document extrapolates from studies on related compounds such as dimethyl trisulfide (DMTS) and diallyl trisulfide (DATS) to propose methodologies and explore potential applications. This document covers the principles of using VOSCs as environmental tracers, detailed analytical protocols for detection and quantification, and a discussion of hypothetical biological signaling pathways relevant to the broader class of trisulfides.
Introduction to Diethyl Trisulfide as a Potential Environmental Marker
Diethyl trisulfide (C₄H₁₀S₃) is a volatile organic sulfur compound characterized by a strong, garlic-like odor.[1] VOSCs are increasingly recognized for their role in global sulfur cycling and as potential indicators of specific biogeochemical processes in both marine and inland waters.[2][3] Due to its volatility and distinctive smell, diethyl trisulfide has been suggested as a potential marker for certain environmental studies.[1][4]
Potential Applications:
-
Tracer for Microbial Activity: The production of VOSCs is often linked to microbial activity, including bacterial and algal processes.[2] Diethyl trisulfide could potentially serve as a marker for specific microbial communities or metabolic pathways in aquatic and soil environments.
-
Indicator of Anaerobic Decomposition: The formation of polysulfides can be associated with anaerobic degradation of organic matter.[5] Monitoring diethyl trisulfide could provide insights into the extent and location of such processes in environments like landfills, sewers, or contaminated sites.
-
Leak Detection and Contamination Plume Tracking: Due to its distinct odor and volatility, diethyl trisulfide could be explored as a tracer additive to pipelines or industrial fluids to aid in leak detection and the subsequent tracking of environmental contamination.
Physicochemical and Analytical Properties
The effective use of diethyl trisulfide as an environmental marker depends on its physical and chemical properties, as well as the availability of sensitive analytical methods.
Table 1: Physicochemical Properties of Diethyl Trisulfide
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀S₃ | [6] |
| Molecular Weight | 154.32 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Odor | Garlic-like, onion-like | [4] |
| Boiling Point | 217.0 °C at 760 mm Hg | [5] |
| Vapor Pressure | 0.168 mmHg at 25 °C (estimated) | [5] |
| Water Solubility | Low; 264.5 mg/L at 25 °C (estimated) | [5] |
| LogP (o/w) | 2.945 (estimated) | [5] |
Table 2: Comparative Analytical Data for Related Volatile Organic Sulfur Compounds
| Compound | Analytical Method | Matrix | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Reference |
| Dimethyl Trisulfide (DMTS) | SBSE-GC-MS | Rabbit Whole Blood | LOD: 0.06 µM | [7] |
| Dimethyl Disulfide (DMDS) | GC-MS | Sorbent Charcoal Tube | LOQ: 0.10 µg | [8] |
| Diallyl Trisulfide | GC-ECD | Rat Blood | LOD: < 10 ng/ml | [2] |
| Total Purgeable Organic Sulfur | Purge and Trap with Combustion/IC | Contaminated Groundwater | LOQ: 0.03 mg S/L | [9] |
Note: SBSE = Stir Bar Sorptive Extraction; GC-MS = Gas Chromatography-Mass Spectrometry; GC-ECD = Gas Chromatography with Electron-Capture Detection; IC = Ion Chromatography.
Experimental Protocols
The following protocols are proposed based on established methods for other volatile organic sulfur compounds.[7][8][10] Optimization and validation will be necessary for specific environmental matrices.
Protocol for Analysis of Diethyl Trisulfide in Water Samples
Objective: To quantify the concentration of diethyl trisulfide in aqueous samples using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
40 mL headspace vials with PTFE-lined septa
-
SPME fiber assembly (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS)
-
GC-MS system with a suitable capillary column (e.g., Supelcowax-10 or SPB-1-sulfur)[6][8]
-
Diethyl trisulfide standard
-
Sodium chloride (NaCl)
-
Magnetic stirrer and stir bars
Procedure:
-
Sample Collection: Collect water samples in clean, airtight glass bottles, leaving minimal headspace. Store at 4°C and analyze as soon as possible.
-
Sample Preparation:
-
Add 20 mL of the water sample to a 40 mL headspace vial.
-
Add NaCl to saturate the solution (to increase the volatility of the analyte).
-
Add a small magnetic stir bar.
-
Immediately seal the vial with a PTFE-lined septum cap.
-
-
HS-SPME Extraction:
-
Place the vial in a heating block or water bath set to 45°C.
-
Introduce the SPME fiber into the headspace of the vial.
-
Allow the sample to stir at 750 rpm for 30 minutes for the analytes to adsorb to the fiber.[10]
-
-
GC-MS Analysis:
-
Retract the fiber and immediately insert it into the GC inlet for thermal desorption at 250°C for 3 minutes.[10]
-
Use a temperature program suitable for VOSCs, for example: initial temperature of 40°C for 1.5 min, ramp at 50°C/min to 240°C, and hold for 2 min.[6]
-
Acquire mass spectra in full scan mode (e.g., m/z 35-300). For quantification, use selected ion monitoring (SIM) with characteristic ions for diethyl trisulfide.
-
-
Quantification:
-
Prepare a calibration curve using standards of known diethyl trisulfide concentrations in clean water, following the same procedure.
-
Calculate the concentration in the unknown samples based on the calibration curve.
-
Protocol for Analysis of Diethyl Trisulfide in Soil/Sediment Samples
Objective: To extract and quantify diethyl trisulfide from solid matrices.
Procedure:
-
Sample Preparation:
-
Weigh a known amount of soil/sediment (e.g., 5 g) into a headspace vial.
-
Add a known volume of reagent-grade water (e.g., 20 mL) to create a slurry.
-
Proceed with the HS-SPME and GC-MS analysis as described in Protocol 3.1.
-
-
Quantification:
-
Results should be reported as mass of diethyl trisulfide per mass of dry soil (e.g., µg/kg). The moisture content of the soil should be determined separately to allow for this conversion.
-
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of diethyl trisulfide in environmental samples.
Caption: Workflow for Diethyl Trisulfide Analysis.
Hypothetical Biological Signaling Pathway
While no signaling pathways have been directly elucidated for diethyl trisulfide, related organosulfur compounds like diallyl trisulfide (DATS) are known to exert biological effects, such as activating the Nrf2 antioxidant response pathway. This pathway is a crucial cellular defense mechanism against oxidative stress. The following diagram illustrates this hypothetical interaction.
Caption: Hypothetical Nrf2 Pathway Activation.
Logical Relationship in Environmental Studies
This diagram shows the conceptual relationship between sources of VOSCs, their environmental fate, and their application as markers.
Caption: VOSCs as Environmental Markers Logic.
Conclusion
Diethyl trisulfide holds potential as a specialized environmental marker due to its distinct physicochemical properties. While further research is required to validate its application, the protocols and concepts outlined in this document, derived from studies on analogous sulfur compounds, provide a robust starting point for researchers. The development of validated analytical methods and a deeper understanding of its environmental behavior are critical next steps in establishing diethyl trisulfide as a reliable tool in environmental science and potentially for assessing biological exposure in drug development contexts.
References
- 1. goldschmidtabstracts.info [goldschmidtabstracts.info]
- 2. Malodorous volatile organic sulfur compounds: Sources, sinks and significance in inland waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CAS 3600-24-6: Diethyl trisulfide | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. Trisulfide, diethyl [webbook.nist.gov]
- 7. Determination of dimethyl trisulfide in rabbit blood using stir bar sorptive extraction gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Diethyl trisulfide stability and degradation pathways
Technical Support Center: Diethyl Trisulfide (DETS)
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and degradation of diethyl trisulfide. The information is intended for researchers, scientists, and professionals in drug development.
Disclaimer: Specific experimental data on the stability of diethyl trisulfide is limited in publicly available literature. Therefore, data from its close structural analog, dimethyl trisulfide (DMTS), is used as a proxy to infer potential stability and degradation characteristics. Users should validate these assumptions for their specific applications.
Frequently Asked Questions (FAQs)
Section 1: General Stability and Storage
Q1: What are the recommended storage conditions for diethyl trisulfide?
A: Diethyl trisulfide should be stored at room temperature in a tightly sealed container, placed in a dry and well-ventilated area.[1][2][3] It is crucial to keep it away from heat, open flames, and other sources of ignition.[2][3][4]
Q2: What is the expected shelf-life of diethyl trisulfide at different temperatures?
-
Refrigerated (4°C) and Room Temperature (22°C): DMTS shows excellent stability with no measurable loss over a one-year period.[5][6] It is anticipated that diethyl trisulfide would exhibit similar stability under these conditions.
-
Elevated Temperatures (34°C - 37°C): At these temperatures, significant degradation is observed. For DMTS, a 10% loss was noted after six months at 37°C, with only 30% of the original compound remaining after one year.[5] Another study showed 70% degradation of DMTS at 34°C over the same period.[6][7]
Q3: What are the common physical signs of diethyl trisulfide degradation?
A: The primary signs of degradation include a noticeable discoloration of the sample (typically turning more yellow or orange) and the appearance of new, unidentified peaks in analytical chromatograms (HPLC or GC).[5] Diethyl trisulfide itself is a colorless to light yellow liquid with a strong, sulfurous odor.[1][8][9]
Section 2: Degradation Pathways and Products
Q4: What are the primary degradation pathways for diethyl trisulfide?
A: Based on studies of analogous trisulfides, the primary degradation pathway, especially during thermal stress, is disproportionation .[5][10] In this process, the trisulfide converts into other polysulfides of varying sulfur chain lengths. Oxidation can also occur, particularly in the presence of oxidizing agents.[5]
Q5: What are the likely degradation products of diethyl trisulfide?
A: Through disproportionation, diethyl trisulfide is expected to degrade into diethyl disulfide, diethyl tetrasulfide, and potentially diethyl pentasulfide.[5][6][7] The presence of strong oxidizing agents may lead to the formation of other oxidized sulfur species.[5]
Q6: Is diethyl trisulfide sensitive to light?
A: Yes, exposure to UV light can induce degradation.[10] Studies on DMTS showed that exposure to UV light in a photochemical reactor resulted in a decrease in its concentration over time.[10] Therefore, it is recommended to store diethyl trisulfide in amber vials or otherwise protect it from light.
Troubleshooting Guides
Problem 1: My sample of diethyl trisulfide has yellowed, and I see unexpected peaks in my HPLC/GC-MS analysis.
This is a classic sign of thermal degradation or oxidation.
Caption: Troubleshooting logic for degraded diethyl trisulfide samples.
Problem 2: How can I minimize the degradation of diethyl trisulfide during my experiments?
-
Temperature Control: Handle and prepare samples at room temperature or below. Avoid heating unless required by the protocol.
-
Inert Atmosphere: If the experiment is sensitive to oxidation, consider preparing samples under an inert atmosphere (e.g., nitrogen or argon).
-
Light Protection: Use amber glassware or cover vessels with aluminum foil to prevent photodegradation.
-
Solvent Purity: Use high-purity, degassed solvents to minimize reactive impurities.
Data Summary
Table 1: Long-Term Stability of Dimethyl Trisulfide (DMTS) as a Proxy for Diethyl Trisulfide
| Storage Temperature | Observation Period | % DMTS Remaining | Degradation Products Observed | Reference(s) |
|---|---|---|---|---|
| 4°C | 1 Year | ~100% | None | [5][6] |
| 22°C | 1 Year | ~100% | None | [5][6] |
| 34°C | 1 Year | ~30% | Dimethyl disulfide, Dimethyl tetrasulfide, Dimethyl pentasulfide | [6][7] |
| 37°C | 6 Months | ~90% | Not specified at this time point | [5] |
| 37°C | 1 Year | ~30% | Dimethyl disulfide, Dimethyl tetrasulfide, Dimethyl pentasulfide |[5] |
Table 2: Potential Degradation Products of Diethyl Trisulfide
| Degradation Pathway | Likely Products | Analytical Method |
|---|---|---|
| Thermal Disproportionation | Diethyl disulfide, Diethyl tetrasulfide, Diethyl pentasulfide | GC-MS, HPLC-UV |
| Oxidation | Diethyl disulfide, Potentially other oxidized species (e.g., thiosulfonates) | GC-MS, HPLC-UV |
| Photodegradation | Diethyl disulfide and other polysulfides | GC-MS, HPLC-UV |
Visualized Pathways and Workflows
Caption: Postulated disproportionation pathway of diethyl trisulfide.
Caption: General experimental workflow for stability testing.
Experimental Protocols
Protocol 1: Monitoring Diethyl Trisulfide Stability by HPLC-UV
This protocol is adapted from methodologies used for DMTS stability studies.[5]
-
Sample Preparation:
-
Store sealed vials of diethyl trisulfide at the desired temperatures (e.g., 4°C, 22°C, 37°C).
-
At each time point (e.g., day 1, week 1, month 1, etc.), retrieve a vial from each temperature.
-
Prepare a stock solution of the diethyl trisulfide sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Perform a serial dilution to bring the concentration into the linear range of the UV detector.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector set to an appropriate wavelength for trisulfides (typically in the range of 210-254 nm).
-
Column Temperature: 25-30°C.
-
-
Data Analysis:
-
Integrate the peak area of diethyl trisulfide at each time point.
-
Compare the peak area to the initial (time zero) sample to calculate the percentage remaining.
-
Monitor the chromatogram for the appearance and growth of new peaks, which indicate degradation products.
-
Protocol 2: Identification of Degradation Products by GC-MS
This protocol is a general method for identifying volatile degradation products.[5][11]
-
Sample Preparation:
-
Take an aliquot of the aged/degraded diethyl trisulfide sample.
-
Dilute the sample in a volatile solvent compatible with GC analysis (e.g., hexane or dichloromethane). A high dilution factor is often necessary.
-
-
GC-MS Conditions (Example):
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating polysulfides.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).
-
Injection: Split/splitless injector, with an injection volume of 1 µL.
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-15°C/min to a final temperature of 280-300°C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to identify peaks corresponding to the parent compound and new degradation products.
-
Examine the mass spectrum of each new peak and compare it to spectral libraries (e.g., NIST) to tentatively identify the structures of diethyl disulfide, diethyl tetrasulfide, and other potential byproducts.
-
References
- 1. chembk.com [chembk.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cpchem.com [cpchem.com]
- 5. Evaluation of the Long-Term Storage Stability of the Cyanide Antidote: Dimethyl Trisulfide and Degradation Product Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stabilities of Three Key Biological Trisulfides with Implications for Their Roles in the Release of Hydrogen Sulfide and Bioaccumulation of Sulfane Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CAS 3600-24-6: Diethyl trisulfide | CymitQuimica [cymitquimica.com]
- 9. Diethyl trisulfide | C4H10S3 | CID 77151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. shsu-ir.tdl.org [shsu-ir.tdl.org]
- 11. researchgate.net [researchgate.net]
Improving the storage stability of diethyl trisulfide formulations
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with diethyl trisulfide (DETS) formulations. The information aims to address common challenges encountered during experimental work, with a focus on improving storage stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of diethyl trisulfide in a formulation?
A1: The stability of diethyl trisulfide (DETS) is influenced by several key factors, including temperature, pH, light exposure, and the presence of oxidizing or reducing agents. Like its analogue, dimethyl trisulfide (DMTS), DETS is susceptible to degradation under certain conditions.[1][2] Elevated temperatures can accelerate degradation, leading to the formation of diethyl disulfide (DEDS), diethyl tetrasulfide, and other related polysulfides.[1] The pH of the formulation is also critical; studies on similar trisulfides have shown that stability can vary significantly with pH, with greater stability often observed in more acidic conditions.[3]
Q2: What are the expected degradation products of diethyl trisulfide?
A2: The primary degradation products of diethyl trisulfide are typically diethyl disulfide (DEDS) and diethyl tetrasulfide.[1] This occurs through a process of disproportionation or comproportionation. Other longer-chain polysulfides, such as diethyl pentasulfide, may also be formed.[1] The degradation pathway can be influenced by the specific storage conditions and the composition of the formulation.
Q3: Are there any recommended storage conditions for diethyl trisulfide formulations to enhance stability?
A3: To enhance the stability of diethyl trisulfide formulations, it is recommended to store them at refrigerated temperatures (e.g., 4°C).[1][4] Formulations should be protected from light by using amber vials or other light-blocking containers.[2] It is also advisable to minimize the headspace in the storage container and consider purging with an inert gas, such as nitrogen or argon, to reduce exposure to oxygen. For aqueous formulations, maintaining an optimal pH, likely in the acidic range, can also improve stability.[3]
Q4: Can formulation excipients impact the stability of diethyl trisulfide?
A4: Yes, excipients can have a significant impact on the stability of diethyl trisulfide. For instance, surfactants like polysorbate 80 have been used to create aqueous formulations of similar compounds like dimethyl trisulfide.[5][6] While such excipients can improve solubility, they may also introduce impurities or interact with the active compound, potentially affecting its stability. It is crucial to conduct compatibility studies with all formulation components. Plasticizers and other additives used in sealant formulations can also influence the overall stability and physical properties of the final product.[7][8]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Loss of Potency or Decreased Concentration of Diethyl Trisulfide Over Time | - Thermal Degradation: Storage at ambient or elevated temperatures. - Oxidation: Exposure to air (oxygen) in the container. - Hydrolysis: Instability in an aqueous formulation at a non-optimal pH. - Photodegradation: Exposure to light. | - Store formulations at refrigerated temperatures (2-8°C).[1] - Minimize headspace in vials and consider purging with an inert gas. - Conduct pH stability studies to determine the optimal pH for aqueous formulations.[3] - Store materials in light-protected containers (e.g., amber vials).[2] |
| Presence of Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, GC) | - Degradation Products: Formation of diethyl disulfide, diethyl tetrasulfide, etc.[1] - Contamination: Impurities in starting materials, solvents, or from the container. - Interaction with Excipients: The active ingredient may be reacting with other components in the formulation. | - Characterize the unexpected peaks using mass spectrometry (MS) to identify them as known degradation products. - Analyze all starting materials and excipients for purity. - Perform forced degradation studies to identify potential degradation products under stress conditions (heat, light, acid, base, oxidation). |
| Phase Separation or Precipitation in Liquid Formulations | - Poor Solubility: The concentration of diethyl trisulfide may exceed its solubility in the vehicle. - Excipient Incompatibility: An excipient may be causing the active ingredient to precipitate. - Temperature Effects: Changes in temperature during storage or handling can affect solubility. | - Evaluate the solubility of diethyl trisulfide in the chosen vehicle at different temperatures. - Consider the use of co-solvents or surfactants to improve solubility.[5][6] - Conduct thorough compatibility studies with all formulation excipients. |
| Inconsistent Results in Biological or In Vitro Assays | - Degradation in Assay Media: Diethyl trisulfide may be unstable in the aqueous environment of the cell culture or assay buffer.[2] - Volatility: As a volatile compound, diethyl trisulfide may evaporate from the assay system, leading to a decrease in the effective concentration.[2] | - Prepare fresh solutions of the diethyl trisulfide formulation immediately before each experiment.[2] - Minimize the time between preparing the dilutions and adding them to the assay. - Consider using a sealed system or a delivery vehicle like a micellar formulation to reduce evaporative loss.[2] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis for Diethyl Trisulfide Stability
This protocol outlines a general method for quantifying diethyl trisulfide and its primary degradation product, diethyl disulfide, to assess formulation stability.
1. Chromatographic System:
- HPLC System: A standard HPLC system with a UV detector.
- Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 70:30 (v/v) acetonitrile:water.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 210 nm.
- Injection Volume: 10 µL.
2. Standard Preparation:
- Prepare a stock solution of diethyl trisulfide and diethyl disulfide in a suitable solvent like acetonitrile or methanol.
- Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range in the samples.
3. Sample Preparation:
- Dilute the diethyl trisulfide formulation with the mobile phase or a suitable solvent to a concentration within the calibration range.
- Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis:
- Inject the standards and samples onto the HPLC system.
- Identify the peaks for diethyl trisulfide and diethyl disulfide based on their retention times compared to the standards.
- Quantify the concentrations using the calibration curve generated from the standards.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Degradation Products
This protocol is suitable for identifying a broader range of volatile degradation products of diethyl trisulfide.
1. GC-MS System:
- GC System: A gas chromatograph equipped with a mass spectrometer.
- Column: A capillary column suitable for volatile sulfur compounds, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Temperature Program:
- Initial Temperature: 70°C, hold for 5 minutes.
- Ramp: Increase to 210°C at a rate of 4°C/min.
- Hold: Maintain at 210°C for 5 minutes.
- Injector Temperature: 200°C.
- Detector (MS) Temperature: 200°C.
2. Sample Preparation:
- Dilute the diethyl trisulfide formulation in a volatile solvent like hexane or dichloromethane.
- For aqueous formulations, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to extract the volatile components.
3. Analysis:
- Inject the prepared sample into the GC-MS system.
- Identify the degradation products by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times to known standards if available.
Visualizations
Caption: Potential degradation pathways of diethyl trisulfide.
Caption: Workflow for a typical stability study of diethyl trisulfide formulations.
Caption: A logical flow for troubleshooting loss of potency in formulations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Stabilities of Three Key Biological Trisulfides with Implications for Their Roles in the Release of Hydrogen Sulfide and Bioaccumulation of Sulfane Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shsu-ir.tdl.org [shsu-ir.tdl.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. adhesivesmag.com [adhesivesmag.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Diethyl Trisulfide Degradation Product Identification
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with diethyl trisulfide. Our goal is to help you anticipate and resolve common issues encountered during the identification of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of diethyl trisulfide?
A1: While direct studies on diethyl trisulfide are limited, research on the analogous compound, dimethyl trisulfide (DMTS), provides strong indications of potential degradation products. Under thermal stress, DMTS degrades into dimethyl disulfide, dimethyl tetrasulfide, and dimethyl pentasulfide.[1][2] Therefore, it is highly probable that diethyl trisulfide will degrade into diethyl disulfide, diethyl tetrasulfide, and diethyl pentasulfide through similar disproportionation and recombination reactions.
Q2: What are the primary factors that can cause degradation of diethyl trisulfide?
A2: The stability of trisulfides is influenced by several factors, including:
-
Temperature: Elevated temperatures are a significant factor in the degradation of trisulfides. Studies on DMTS have shown significant degradation at 34°C over a year, while it remained stable at 4°C and 22°C.[1][2]
-
Light: Photodegradation can occur, especially in the presence of photosensitizers.
-
Oxidizing Agents: Strong oxidizing agents can lead to the formation of various oxidized sulfur compounds.
-
pH: The stability of some trisulfides can be pH-dependent, with increased degradation rates observed at non-neutral pH.[1]
Q3: Which analytical techniques are most suitable for identifying diethyl trisulfide and its degradation products?
A3: The most common and effective techniques are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile sulfur compounds. Headspace or direct injection methods can be used.
-
High-Performance Liquid Chromatography (HPLC): Useful for less volatile degradation products or when derivatization is employed. A UV detector is typically used for detection.[3][4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for structural elucidation of isolated degradation products, particularly to distinguish between different polysulfides.[6][7][8][9]
Troubleshooting Guides
GC-MS Analysis Troubleshooting
| Problem | Possible Cause | Solution |
| Poor peak shape (tailing or fronting) | Active sites in the GC system (injector, column, detector). | Use an inert flow path, including inert-coated liners and columns. Regularly condition the column.[10][11] |
| Column overload. | Dilute the sample or reduce the injection volume. | |
| Low or no signal for sulfur compounds | Adsorption of analytes in the sample pathway. | Ensure all components of the sample path (syringes, vials, liners) are inert. Consider derivatization to improve volatility and reduce activity. |
| Inefficient ionization in the mass spectrometer. | Optimize MS source parameters. Ensure the filament is clean and functioning correctly. | |
| Ghost peaks or carryover | Contamination from previous injections. | Bake out the column and injector at a high temperature. Run solvent blanks between samples. |
| Poor separation of polysulfides | Inappropriate GC column or temperature program. | Use a column specifically designed for sulfur compound analysis (e.g., DB-Sulfur SCD).[10] Optimize the temperature ramp to improve resolution. |
HPLC Analysis Troubleshooting
| Problem | Possible Cause | Solution |
| Irreproducible retention times | Fluctuations in mobile phase composition or temperature. | Prepare fresh mobile phase daily and ensure it is well-mixed. Use a column oven to maintain a constant temperature.[12][13] |
| Column degradation. | Replace the column. Ensure the mobile phase pH is within the column's stable range.[14] | |
| Broad or split peaks | Column void or contamination. | Replace the column or guard column. Filter all samples and mobile phases.[14] |
| Mismatched solvent strength between sample and mobile phase. | Dissolve the sample in the initial mobile phase if possible.[15] | |
| Baseline noise or drift | Contaminated detector cell or mobile phase. | Flush the detector cell with a strong, appropriate solvent. Use high-purity solvents for the mobile phase.[12][14] |
| Air bubbles in the system. | Degas the mobile phase thoroughly. Purge the pump.[12] |
Experimental Protocols
Protocol 1: GC-MS Analysis of Diethyl Trisulfide Degradation Products
Objective: To identify volatile degradation products of diethyl trisulfide using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.
Materials:
-
Diethyl trisulfide sample (stressed via heat, light, or other method)
-
Headspace vials (20 mL) with PTFE/silicone septa
-
SPME fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber[16][17]
-
GC-MS system with a capillary column suitable for volatile sulfur compounds (e.g., DB-5ms, DB-Sulfur SCD)
Procedure:
-
Sample Preparation: Place a known amount of the diethyl trisulfide sample into a headspace vial and seal it.
-
Incubation and Extraction: Place the vial in a heated agitator. Incubate at a set temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow volatiles to equilibrate in the headspace.
-
SPME: Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.[16]
-
Desorption and GC-MS Analysis:
-
Retract the fiber and immediately insert it into the GC injector heated to a temperature sufficient for desorption (e.g., 250°C).
-
GC Conditions (example):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow (e.g., 1 mL/min)
-
Oven Program: Initial temperature of 40°C (hold for 2 min), ramp to 250°C at 10°C/min, and hold for 5 min.[18]
-
Transfer Line Temperature: 280°C
-
-
MS Conditions (example):
-
Ion Source Temperature: 230°C
-
Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-350
-
-
-
Data Analysis: Identify the peaks by comparing their mass spectra with a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.
Protocol 2: HPLC-UV Analysis of Diethyl Trisulfide and its Degradation Products
Objective: To quantify diethyl trisulfide and its less volatile degradation products.
Materials:
-
Diethyl trisulfide sample
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC-grade methanol, acetonitrile, and water
-
0.45 µm syringe filters
Procedure:
-
Sample Preparation: Dissolve a known amount of the diethyl trisulfide sample in a suitable solvent (e.g., methanol or acetonitrile). Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions (example):
-
Mobile Phase: A gradient of methanol and water, or acetonitrile and water. For example, start with 50:50 methanol:water and ramp to 100% methanol over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: Monitor at a wavelength where diethyl trisulfide and its expected degradation products absorb (e.g., 210 nm or 254 nm).
-
-
Data Analysis: Identify and quantify the peaks by comparing their retention times and UV spectra with those of known standards. If standards are unavailable, fractions can be collected for further analysis by MS or NMR.
Data Presentation
The following table presents stability data for dimethyl trisulfide (DMTS) at different temperatures over one year, which can serve as an illustrative example for designing stability studies for diethyl trisulfide.
Table 1: Stability of Dimethyl Trisulfide (DMTS) Over One Year at Various Temperatures [1][2]
| Temperature (°C) | Time (Months) | DMTS Remaining (%) | Major Degradation Products Identified |
| 4 | 12 | ~100% | None observed |
| 22 | 12 | ~100% | None observed |
| 34 | 6 | ~90% | Dimethyl disulfide, Dimethyl tetrasulfide |
| 34 | 12 | ~30% | Dimethyl disulfide, Dimethyl tetrasulfide, Dimethyl pentasulfide |
Visualizations
Experimental Workflow for Diethyl Trisulfide Degradation Analysis
Caption: Workflow for the analysis of diethyl trisulfide degradation products.
Troubleshooting Logic for GC-MS Peak Tailing
Caption: Troubleshooting logic for addressing peak tailing in GC-MS analysis.
References
- 1. Stabilities of Three Key Biological Trisulfides with Implications for Their Roles in the Release of Hydrogen Sulfide and Bioaccumulation of Sulfane Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative 1H NMR analysis of alkaline polysulfide solu... [degruyterbrill.com]
- 8. researchgate.net [researchgate.net]
- 9. Visualization of polysulfide dissolution in lithium-sulfur batteries using in-situ NMR microimaging: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 10. agilent.com [agilent.com]
- 11. silcotek.com [silcotek.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. lcms.cz [lcms.cz]
- 15. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 16. mdpi.com [mdpi.com]
- 17. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics - PMC [pmc.ncbi.nlm.nih.gov]
Diethyl Trisulfide Synthesis Optimization: A Technical Support Center
Welcome to the technical support center for diethyl trisulfide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis and purification of diethyl trisulfide.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of diethyl trisulfide, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Yield of Diethyl Trisulfide
Q: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I improve the yield?
A: Low yields in diethyl trisulfide synthesis can stem from several factors, from reagent quality to reaction conditions. Below are common causes and troubleshooting steps:
-
Moisture in Reagents or Solvents: Water can react with many of the reagents used in trisulfide synthesis, particularly sulfur monochloride, leading to the formation of byproducts and consumption of starting materials.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and freshly opened or properly stored reagents.
-
-
Incorrect Stoichiometry: The molar ratio of reactants is crucial. An excess or deficit of the sulfur source or the ethylating agent can lead to the formation of other polysulfides (disulfides, tetrasulfides) or unreacted starting materials.
-
Solution: Carefully calculate and measure the molar equivalents of all reactants. A slight excess of the ethyl thiol or its precursor may be beneficial in some protocols, but significant deviations should be avoided.
-
-
Suboptimal Reaction Temperature: The reaction to form the trisulfide bond is temperature-sensitive. If the temperature is too low, the reaction may be sluggish or not proceed at all. If it is too high, it can lead to the decomposition of the trisulfide into more stable disulfides and elemental sulfur.
-
Solution: Monitor and control the reaction temperature closely. The optimal temperature can vary depending on the specific method but is often kept low initially during reagent addition to control the exothermic reaction, followed by a period at a slightly elevated temperature to ensure completion.
-
-
Inefficient Mixing: Poor mixing can lead to localized high concentrations of reagents, promoting side reactions.
-
Solution: Use an appropriate stirring method (magnetic or mechanical) to ensure the reaction mixture is homogeneous.
-
Issue 2: Presence of Significant Impurities in the Crude Product
Q: My crude product shows multiple spots on TLC or several peaks in the GC-MS analysis besides the diethyl trisulfide. What are these impurities and how can I minimize them?
A: The most common impurities in diethyl trisulfide synthesis are other diethyl polysulfides and unreacted starting materials.
-
Diethyl Disulfide and Diethyl Tetrasulfide: These are the most common byproducts. Their formation is often favored by incorrect stoichiometry or elevated temperatures.
-
Minimization:
-
Strict control of the reactant ratios is critical.
-
Maintain the recommended reaction temperature. Decomposition of diethyl trisulfide to diethyl disulfide and sulfur can occur at higher temperatures.
-
-
-
Elemental Sulfur: Often observed as a fine yellow precipitate.
-
Minimization: This can arise from the decomposition of sulfur-containing reagents or the product itself. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate this.
-
-
Unreacted Ethanethiol or other Ethyl Precursors: A strong, unpleasant odor is a good indicator of residual thiol.
-
Minimization: Ensure the reaction goes to completion by allowing for sufficient reaction time. A slight excess of the sulfurating agent can be used to consume all the thiol.
-
Purification: Fractional distillation under reduced pressure is a common method to separate diethyl trisulfide from these impurities, as their boiling points are different.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing diethyl trisulfide?
A1: Common synthetic routes to trisulfides, which can be adapted for diethyl trisulfide, include:
-
Reaction of an Ethanethiolate with a Sulfur Transfer Reagent: This involves reacting a salt of ethanethiol with a reagent that can deliver a sulfur atom.
-
Reaction of Ethyl Halides with a Trisulfide Source: For example, reacting ethyl bromide or iodide with a salt like sodium trisulfide.
-
Reaction of Ethanethiol with Sulfur Monochloride (S₂Cl₂): This is a direct method but requires careful control of stoichiometry to avoid a mixture of polysulfides.[1]
Q2: How can I monitor the progress of my reaction?
A2: The progress of the reaction can be monitored by:
-
Thin-Layer Chromatography (TLC): If the product and starting materials have different polarities, TLC can be a quick way to check for the consumption of starting materials and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a more definitive method. A small aliquot of the reaction mixture can be withdrawn, quenched, and analyzed to determine the relative amounts of starting materials, product, and byproducts.
Q3: What are the recommended storage conditions for diethyl trisulfide?
A3: Diethyl trisulfide should be stored in a cool, dark place in a tightly sealed container, preferably under an inert atmosphere. Trisulfides can be sensitive to light and heat, which can cause them to decompose into disulfides and sulfur.
Q4: What are the main safety precautions when working with reagents for diethyl trisulfide synthesis?
A4: Many of the reagents and products involved are hazardous.
-
Ethanethiol: Has a very strong and unpleasant odor and is flammable.
-
Sulfur Monochloride: Is corrosive and reacts with water.
-
Hydrogen Sulfide (if generated in situ): Is a highly toxic gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for analogous trisulfide syntheses. Note that specific yields for diethyl trisulfide may vary and require optimization.
| Method | Reactants | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |
| From Thiol and Sulfur Monochloride | Ethanethiol, S₂Cl₂ | Dichloromethane | 0 to RT | 2 hours | 60-85 |
| From Bunte Salt | Sodium S-ethylthiosulfate, Na₂S | Water/Ethanol | Reflux | 1-2 hours | 40-70 |
Experimental Protocols
Method 1: Synthesis from Ethanethiol and Sulfur Monochloride
This protocol describes a general procedure for the synthesis of symmetrical trisulfides, adapted for diethyl trisulfide.
Materials:
-
Ethanethiol (EtSH)
-
Sulfur Monochloride (S₂Cl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1.5 equivalents of sulfur monochloride in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve 1 equivalent of ethanethiol in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the ethanethiol solution dropwise to the stirred sulfur monochloride solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure diethyl trisulfide.
Visualizations
Caption: Experimental workflow for diethyl trisulfide synthesis.
Caption: Troubleshooting logic for low synthesis yield.
References
Technical Support Center: Diethyl Trisulfide Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of diethyl trisulfide. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying diethyl trisulfide?
A1: The primary challenges in the purification of diethyl trisulfide stem from its inherent chemical properties. Diethyl trisulfide is a volatile, colorless to pale yellow liquid with a strong, characteristic odor resembling garlic or onions[1]. Key challenges include:
-
Thermal Instability: Like other organic polysulfides, diethyl trisulfide is susceptible to thermal decomposition. Heating during purification, particularly in distillation, can lead to the formation of byproducts such as diethyl disulfide and other polysulfides, as well as elemental sulfur. Studies on similar compounds like dimethyl disulfide show that thermal decomposition can be initiated by the scission of S-S or S-C bonds[2][3].
-
Disproportionation: Trisulfides can undergo disproportionation, where they rearrange to form disulfides and tetrasulfides. This process can be influenced by temperature, light, and the presence of impurities.
-
Oxidation: Exposure to air, especially at elevated temperatures, can lead to oxidation of the trisulfide.
-
Volatility: While its boiling point is relatively high (217°C at 760 mmHg), its volatility can lead to sample loss during handling and purification[1][4].
-
Strong Odor: The potent smell requires purification to be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Q2: What are the recommended storage conditions for diethyl trisulfide?
A2: Due to its instability, proper storage is crucial. It is recommended to store diethyl trisulfide under the following conditions:
-
Temperature: Store at low temperatures, preferably at or below 4°C, to minimize thermal degradation and disproportionation.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light: Protect from light by using amber-colored vials or by storing in a dark location.
-
Container: Use tightly sealed containers to prevent volatilization and exposure to moisture.
Troubleshooting Guides
Distillation Issues
Q3: I am trying to purify diethyl trisulfide by distillation, but I am getting a low yield and the product seems impure. What could be the problem?
A3: Low yield and impurity after distillation are common problems due to the thermal instability of diethyl trisulfide. Here are some potential causes and solutions:
-
Problem: Thermal decomposition due to high still pot temperature.
-
Solution: Use vacuum distillation to lower the boiling point of diethyl trisulfide. This allows for distillation at a lower, less destructive temperature.
-
-
Problem: Prolonged heating time leading to degradation.
-
Solution: Use a distillation setup that allows for rapid heating and collection of the desired fraction. A short-path distillation apparatus can be beneficial.
-
-
Problem: Co-distillation of impurities with similar boiling points.
-
Solution: Employ fractional distillation with a column that has a sufficient number of theoretical plates. For the related compound, diethyl disulfide, high purity has been achieved using columns with 35-48 theoretical plates[5]. While not directly applicable, this suggests that a high-efficiency column is necessary.
-
-
Problem: Formation of an azeotrope with a solvent or impurity.
Quantitative Data for Diethyl Disulfide Rectification (for reference):
| Theoretical Plates | Reflux Ratio | Purity of Diethyl Disulfide (%) |
| 45 | 0.5 | 96.8 |
| 35 | 10 | 99.3 |
| 35 | 18 | 98.7 |
| 40 | 15 | 98.2 |
| 48 | 25 | 99.9 |
| Data adapted from a patent on diethyl disulfide purification and may serve as a starting point for optimizing diethyl trisulfide distillation[5]. |
Logical Workflow for Troubleshooting Distillation Issues:
Caption: Troubleshooting workflow for diethyl trisulfide distillation.
Chromatographic Purification Issues
Q4: I am using column chromatography to purify diethyl trisulfide, but I am experiencing poor separation and product degradation on the column. What can I do?
A4: Column chromatography can be an effective purification method if optimized correctly. Here are some troubleshooting tips:
-
Problem: Poor separation from byproducts (e.g., diethyl disulfide).
-
Solution:
-
Solvent System Optimization: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, hexane/dichloromethane) to find the optimal mobile phase that provides good resolution.
-
Stationary Phase Selection: Silica gel is a common choice, but if separation is poor, consider using a different stationary phase like alumina or a bonded-phase silica.
-
-
-
Problem: Degradation of diethyl trisulfide on the silica gel column.
-
Solution:
-
Deactivate Silica Gel: The acidic nature of silica gel can sometimes promote the degradation of sensitive compounds. You can deactivate the silica gel by treating it with a small amount of a base, such as triethylamine, mixed with the mobile phase.
-
Flash Chromatography: Use flash chromatography to minimize the time the compound spends on the column, thereby reducing the opportunity for degradation.
-
Work at Low Temperature: If possible, run the column in a cold room or with a jacketed column to maintain a low temperature.
-
-
Q5: What analytical techniques are suitable for assessing the purity of diethyl trisulfide?
A5: Several analytical techniques can be used to determine the purity of diethyl trisulfide and to identify any impurities:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating volatile compounds and identifying them based on their mass spectra. It can be used to detect and quantify impurities like diethyl disulfide and other polysulfides.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can be used for purity assessment. While diethyl trisulfide itself may have a weak chromophore, this method can be effective for separating it from impurities that have different retention times.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation and can be used to confirm the identity of the purified product and to detect impurities. The chemical shifts of the ethyl groups in diethyl trisulfide will be distinct from those in diethyl disulfide or other related compounds.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography Purification of an Alkyl Trisulfide
This is a general protocol that can be adapted for the purification of diethyl trisulfide.
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure.
-
Equilibration: Run the mobile phase through the column until the bed is stable.
-
Sample Loading: Dissolve the crude diethyl trisulfide in a minimal amount of the mobile phase and carefully load it onto the top of the column.
-
Elution: Begin eluting with the mobile phase. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be used to separate compounds with different polarities.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or GC-MS to identify those containing the pure diethyl trisulfide.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, keeping the temperature low to prevent product degradation.
Experimental Workflow for Purification and Analysis:
Caption: General workflow for the purification and analysis of diethyl trisulfide.
References
- 1. CAS 3600-24-6: Diethyl trisulfide | CymitQuimica [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. diethyl trisulfide, 3600-24-6 [thegoodscentscompany.com]
- 5. CN103880722A - Method for preparing high-purity diethyl disulfide - Google Patents [patents.google.com]
- 6. shsu-ir.tdl.org [shsu-ir.tdl.org]
- 7. pubs.acs.org [pubs.acs.org]
Preventing oxidation of diethyl trisulfide in experiments
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with diethyl trisulfide (DETS). The focus is on preventing and identifying its oxidation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is diethyl trisulfide and why is its oxidation a concern in experiments?
A1: Diethyl trisulfide (C₄H₁₀S₃) is an organosulfur compound belonging to the organic trisulfide class.[1] Oxidation is a significant concern because it leads to the degradation of the compound, altering its chemical properties and purity. This degradation can compromise experimental results, leading to inaccurate data and loss of product integrity. The primary degradation products include diethyl disulfide and higher-order polysulfides.
Q2: What are the primary factors that cause the oxidation and degradation of diethyl trisulfide?
A2: Several factors can induce the degradation of trisulfides. Based on studies of analogous compounds like dimethyl trisulfide (DMTS), the primary factors include:
-
Temperature: Elevated temperatures significantly accelerate degradation. Neat diallyl trisulfide (DATS) shows notable degradation at room temperature (22°C) and 35°C over three months, while it remains stable at 4°C.[2] Similarly, DMTS is stable at 4°C and 22°C over a year but degrades by 70% when heated to 34°C.[2][3]
-
pH: The stability of trisulfides can be highly dependent on pH, especially for those containing ionizable groups. For instance, cysteine and glutathione trisulfides are more stable in acidic environments and degrade more rapidly as the pH becomes neutral or basic.[3][4]
-
Presence of Amines and Thiols: Amines can catalyze the degradation of trisulfides.[3][4] Thiols, such as glutathione, can react with trisulfides in a thiol-disulfide exchange reaction, leading to rapid degradation.[2][3]
-
Strong Oxidizing Agents: Exposure to strong oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) will directly cause oxidation and the formation of various degradation products.[5][6]
Q3: How should I properly store diethyl trisulfide to minimize degradation?
A3: To ensure long-term stability, diethyl trisulfide should be stored under the following conditions:
-
Low Temperature: Store at or below 4°C (refrigerated). Studies on DMTS show excellent long-term stability at 4°C and 22°C with no measurable loss over a year.[5][6][7]
-
Inert Atmosphere: To prevent oxidation from atmospheric oxygen, consider storing under an inert gas like nitrogen or argon.
-
Sealed Containers: Use tightly closed, hermetically sealed containers, such as glass ampules, to prevent exposure to air and moisture.[8][9]
-
Protection from Light: While not explicitly detailed for DETS, protecting samples from light is a general best practice for storing reactive chemical compounds.
Q4: What are the common degradation products of diethyl trisulfide?
A4: When diethyl trisulfide degrades, it can disproportionate or be oxidized. Based on analogous compounds, the expected degradation products include diethyl disulfide, diethyl tetrasulfide, and diethyl pentasulfide.[2][5][6] Under more extreme conditions, further breakdown to compounds like methanethiol and hydrogen sulfide has been observed for related polysulfides.[2][3]
Q5: How can I detect and quantify the oxidation of my diethyl trisulfide sample?
A5: The most common analytical methods to detect and quantify trisulfide degradation are High-Performance Liquid Chromatography (HPLC) with a UV detector and Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] These techniques can separate the parent trisulfide from its degradation products (disulfides, tetrasulfides, etc.) and allow for their individual quantification.
Troubleshooting Guide
Problem: My experimental results are inconsistent or suggest my compound has degraded.
This workflow helps identify potential causes for diethyl trisulfide degradation.
Caption: Troubleshooting workflow for diethyl trisulfide degradation.
Quantitative Data Summary
While specific stability data for diethyl trisulfide is limited, the following tables summarize findings for analogous trisulfides, providing a valuable reference for experimental design.
Table 1: Temperature Stability of Neat Dimethyl Trisulfide (DMTS) over 1 Year
| Storage Temperature (°C) | % DMTS Remaining | Degradation Observed | Reference |
| 4 | 100% | No measurable loss | [5][6] |
| 22 | 100% | No measurable loss | [5][6] |
| 34-37 | 30% | Significant degradation | [2][5][6] |
Table 2: pH-Dependent Stability of Biological Trisulfides in Aqueous Buffer
| Trisulfide Compound | pH | Half-life / Stability | Reference |
| Cysteine Trisulfide | 5.8 | Stable (<3% degradation over 9 days) | [2] |
| Glutathione Trisulfide | 5.8 | ~6.3 days | [3][4] |
| Glutathione Trisulfide | 7.4 | ~0.90 days | [3][4] |
| Glutathione Trisulfide | 9.0 | ~0.79 days | [3][4] |
| N-acetylcysteine (NAC) Trisulfide | 5.8 - 9.0 | Stable (no degradation over 8 days) | [4] |
Experimental Protocols
Protocol 1: General Method for Assessing Trisulfide Stability via HPLC-UV
This protocol is adapted from long-term stability studies of DMTS and can be used to evaluate the stability of diethyl trisulfide under various conditions.[5][6]
Objective: To quantify the concentration of diethyl trisulfide and its degradation products over time under specific storage conditions (e.g., temperature, pH, solvent).
Materials:
-
Diethyl trisulfide (DETS) sample
-
HPLC system with UV-Vis detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Appropriate storage vials (e.g., sealed glass ampules)
-
Incubators or refrigerators set to desired temperatures
Workflow Diagram:
Caption: Experimental workflow for a trisulfide stability study.
Procedure:
-
Sample Preparation: Prepare solutions of diethyl trisulfide in the desired solvent or use the neat compound.
-
Aliquoting: Dispense the samples into airtight glass vials or ampules and seal them to prevent evaporation and exposure to the atmosphere.
-
Storage: Place sets of samples (triplicates recommended for each time point) into storage at the desired temperatures (e.g., 4°C, 22°C, and an elevated temperature like 37°C).
-
Sampling: At predetermined intervals (e.g., day 0, week 1, month 1, month 3, etc.), remove a set of triplicate samples from each temperature condition for analysis.
-
HPLC Analysis:
-
Dilute the samples appropriately for HPLC analysis.
-
Inject the sample onto the C18 column.
-
Use a mobile phase suitable for separating diethyl trisulfide from its expected degradation products (a gradient of acetonitrile and water is a common starting point).
-
Monitor the elution profile using a UV detector at a wavelength appropriate for sulfur compounds (e.g., 210-254 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to diethyl trisulfide and its degradation products by comparing retention times with standards, if available, or by using GC-MS for identification.
-
Integrate the peak areas.
-
Calculate the percentage of diethyl trisulfide remaining at each time point relative to the initial (t=0) concentration.
-
Plot the results to determine the rate of degradation under each condition.
-
Visualizing Trisulfide Oxidation
The following diagram illustrates the factors contributing to the degradation of a trisulfide and the resulting products.
Caption: Factors leading to trisulfide degradation and its products.
References
- 1. Showing Compound Diethyl trisulfide (FDB019137) - FooDB [foodb.ca]
- 2. Stabilities of Three Key Biological Trisulfides with Implications for Their Roles in the Release of Hydrogen Sulfide and Bioaccumulation of Sulfane Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of the Long-Term Storage Stability of the Cyanide Antidote: Dimethyl Trisulfide and Degradation Product Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the Long-Term Storage Stability of the Cyanide Antidote: Dimethyl Trisulfide and Degradation Product Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. shsu-ir.tdl.org [shsu-ir.tdl.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting diethyl trisulfide quantification in complex matrices
Welcome to the technical support center for the analysis of diethyl trisulfide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of diethyl trisulfide in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying diethyl trisulfide?
A1: Diethyl trisulfide is a volatile organosulfur compound, and its analysis is primarily challenged by three factors:
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Sample Stability: Like other trisulfides, it can be thermally unstable and prone to degradation and disproportionation reactions, especially at elevated temperatures.[1][2][3] This can lead to the formation of diethyl disulfide, diethyl tetrasulfide, and other related compounds, resulting in inaccurate quantification.
-
Matrix Effects: Complex matrices such as biological fluids (blood, plasma, urine) or food samples contain numerous endogenous components that can interfere with the analysis.[4] These interferences can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate results.[4]
-
Volatility: The volatile nature of diethyl trisulfide can lead to analyte loss during sample preparation steps like evaporation or prolonged storage in non-hermetically sealed containers.
Q2: Which analytical techniques are most suitable for diethyl trisulfide quantification?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and robust technique for the analysis of volatile sulfur compounds like diethyl trisulfide.[5][6] High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, particularly for less volatile or thermally labile related compounds.[7][8]
Q3: How should I store my samples to ensure the stability of diethyl trisulfide?
A3: Proper sample storage is critical to prevent the degradation of trisulfides. Based on studies of analogous compounds like dimethyl trisulfide (DMTS), samples should be stored in hermetically sealed vials at refrigerated (4°C) or room temperature (22°C).[1] Long-term storage at higher temperatures (e.g., 37°C) should be avoided as it can lead to significant degradation.[1][2] For biological samples, immediate processing or flash-freezing followed by storage at -80°C may be necessary to minimize enzymatic activity and binding to matrix components.
Troubleshooting Guides
Low Analyte Recovery
Q4: I am experiencing low recovery of diethyl trisulfide from my plasma/blood samples. What could be the cause?
A4: Low recovery from blood or plasma is a common issue and can be attributed to several factors:
-
Protein Binding: Diethyl trisulfide can bind to proteins and other macromolecules in the sample, making it unavailable for extraction.
-
Matrix Effects: Co-extracted matrix components can interfere with the ionization process in the mass spectrometer, suppressing the analyte signal.
-
Inefficient Extraction: The chosen extraction method may not be optimal for diethyl trisulfide in the specific matrix.
-
Analyte Degradation: The compound may be degrading during the sample preparation process.
Troubleshooting Steps:
-
Sample Pre-treatment: For blood samples, acid denaturation of proteins can significantly improve recovery.[6] This involves adding an acid to the sample to precipitate proteins before extraction.
-
Optimize Extraction Method: If using liquid-liquid extraction (LLE), screen different organic solvents and adjust the pH of the aqueous phase. For complex matrices, consider a more selective technique like Stir Bar Sorptive Extraction (SBSE), which has proven effective for related sulfur compounds.[5][9]
-
Use an Internal Standard: A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and analyte loss during sample preparation.
-
Evaluate Matrix Effects: Prepare matrix-matched calibration standards to assess the degree of signal suppression or enhancement in your specific matrix.
Poor Chromatographic Peak Shape
Q5: My diethyl trisulfide peak is tailing or showing poor resolution in my GC-MS analysis. How can I fix this?
A5: Poor peak shape in GC-MS can be caused by issues with the inlet, column, or analytical conditions.
-
Active Sites: The analyte may be interacting with active sites in the GC inlet liner or the column itself. This is common for sulfur-containing compounds.[10]
-
Improper Column Installation: Dead volume due to incorrect column installation can lead to peak broadening.[11]
-
Column Overload: Injecting too much sample can saturate the column, resulting in fronting or tailing peaks.[12]
-
Incompatible Solvent: The sample solvent polarity should be compatible with the stationary phase of the GC column.[13]
Troubleshooting Steps:
-
Inlet Maintenance: Regularly replace the inlet liner and septum.[13] Use a deactivated liner to minimize interactions with the analyte.[10]
-
Column Care: Condition the column according to the manufacturer's instructions. If peak shape does not improve, trim the first few centimeters from the inlet side of the column to remove any contamination.[10]
-
Optimize Injection: Dilute the sample or reduce the injection volume to prevent column overload.[12]
-
Check for Leaks: Ensure all fittings and connections are leak-free, as oxygen can degrade the column's stationary phase.[13]
Inconsistent or Non-Reproducible Results
Q6: My quantitative results for diethyl trisulfide are highly variable between injections. What is the likely cause?
A6: Inconsistent results often point to issues with sample preparation, injection technique, or instrument stability.
-
Sample Heterogeneity: The analyte may not be uniformly distributed in the sample. Ensure thorough mixing before taking an aliquot.
-
Injection Variability: If using manual injection, inconsistencies in technique can lead to variable results. An autosampler is highly recommended.
-
Sample Degradation in Autosampler: If samples are left at room temperature in the autosampler for an extended period, the analyte may degrade. Use cooled autosampler trays if available.
-
Carryover: Residual analyte from a previous, more concentrated sample may be eluting in subsequent runs.[10]
Troubleshooting Steps:
-
Improve Sample Homogenization: Vortex or sonicate samples before extraction to ensure a representative sample is taken.
-
Automate Injection: Use an autosampler for consistent injection volumes and speeds.
-
Manage Autosampler Conditions: Keep the autosampler tray cool and limit the time samples are stored in the vial before injection.
-
Address Carryover: Inject a solvent blank after a high-concentration sample to check for carryover. If present, develop a more rigorous syringe and needle wash protocol between injections.[10]
Experimental Protocols & Data
Protocol: Stir Bar Sorptive Extraction (SBSE) for Diethyl Trisulfide from an Aqueous Matrix
This protocol is adapted from methodologies developed for analogous volatile sulfur compounds in matrices like wine distillates.[5][14]
-
Sample Preparation:
-
Pipette 10 mL of the sample into a 50 mL Erlenmeyer flask.
-
If the sample contains high concentrations of solids or proteins (e.g., blood), perform a pre-treatment step such as centrifugation or acid denaturation.[6]
-
Add an appropriate internal standard.
-
Add NaCl to a final concentration of 10% (w/v) to increase the ionic strength and promote analyte partitioning to the stir bar.[14]
-
For samples prone to oxidation, consider adding a chelating agent like EDTA to a final concentration of 1% (w/v).[14]
-
-
Extraction:
-
Place a polydimethylsiloxane (PDMS) coated stir bar (e.g., 10 mm length, 0.5 mm film thickness) into the sample.
-
Seal the flask and place it on a magnetic stirrer.
-
Stir at a constant speed (e.g., 1100 rpm) at a controlled temperature (e.g., 35°C) for a defined period (e.g., 45-90 minutes).[5][15] These parameters should be optimized for your specific application.
-
-
Desorption and Analysis:
-
After extraction, remove the stir bar with clean forceps, briefly rinse with deionized water, and gently dry with a lint-free tissue.
-
Place the stir bar into a thermal desorption tube.
-
Analyze via a thermal desorption unit coupled to a GC-MS system.
-
Quantitative Data for Analytically Similar Sulfur Compounds
The following tables provide examples of quantitative performance metrics for methods used to analyze dimethyl trisulfide (DMTS) and other volatile sulfur compounds, which can serve as a benchmark for developing a method for diethyl trisulfide.
Table 1: SBSE-GC-MS Method Performance for DMTS in Rabbit Blood [6]
| Parameter | Value |
| Limit of Detection (LOD) | 0.06 µM |
| Limit of Quantification (LOQ) | 0.5 µM |
| Dynamic Range | 0.5 - 100 µM |
| Precision (%RSD) | < 10% |
| Accuracy | Within 15% of nominal |
Table 2: SBSE-GC-MS Method Performance for Volatile Thiols in Wine [15]
| Compound | Limit of Detection (µg/L) |
| 4-mercapto-4-methylpentan-2-one | 21.52 |
| 2-furanmethanethiol | 0.36 |
| 3-mercaptohexyl acetate | 0.73 |
| 3-mercaptohexanol | 2.55 |
Visualizations
Caption: Troubleshooting workflow for diethyl trisulfide analysis.
Caption: Experimental workflow for SBSE-GC-MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Stabilities of Three Key Biological Trisulfides with Implications for Their Roles in the Release of Hydrogen Sulfide and Bioaccumulation of Sulfane Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Determination of dimethyl trisulfide in rabbit blood using stir bar sorptive extraction gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shsu-ir.tdl.org [shsu-ir.tdl.org]
- 8. skemman.is [skemman.is]
- 9. researchgate.net [researchgate.net]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Development of a new stir bar sorptive extraction method for the determination of medium-level volatile thiols in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Diethyl Trisulfide Stability in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of pH on the stability of diethyl trisulfide (DETS) in aqueous solutions.
Troubleshooting Guides
Issue: Inconsistent or Non-Reproducible Degradation Kinetics
| Possible Cause | Troubleshooting Steps |
| Inaccurate pH of Buffer Solutions | 1. Calibrate the pH meter before preparing each buffer solution.[1] 2. Verify the pH of the final aqueous solution after the addition of diethyl trisulfide, as the compound itself can slightly alter the pH. 3. Use high-purity water and freshly prepared buffers for each experiment to avoid contamination and pH drift. |
| Temperature Fluctuations | 1. Ensure all stability samples are incubated in a temperature-controlled environment (e.g., water bath, incubator). 2. Monitor and record the temperature throughout the experiment. Even minor temperature changes can significantly affect reaction rates.[2] |
| Volatilization of Diethyl Trisulfide | 1. Use tightly sealed vials (e.g., screw-cap with PTFE-lined septa) for all stability samples to prevent the loss of the volatile compound. 2. Minimize headspace in the vials to reduce the amount of compound that can enter the gas phase. |
| Oxygen Sensitivity | 1. Consider if the degradation is oxidation-dependent. To test this, prepare samples in degassed buffer and store them under an inert atmosphere (e.g., nitrogen or argon). 2. Compare the degradation rates between samples exposed to air and those under an inert atmosphere. |
Issue: Chromatographic Problems During HPLC Analysis
| Possible Cause | Troubleshooting Steps |
| Peak Tailing | 1. Incorrect Mobile Phase pH: For organosulfur compounds, the mobile phase pH can affect peak shape. Adjust the pH to be at least 1.5 units away from the pKa of any ionizable species.[3] 2. Column Overload: Reduce the injection volume or the concentration of the sample.[3] 3. Secondary Interactions: Use a high-purity silica column and consider adding a competing agent to the mobile phase if silanol interactions are suspected.[4] |
| Shifting Retention Times | 1. Inadequate Column Equilibration: Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analytical run.[5] 2. Mobile Phase Composition Change: Prepare fresh mobile phase daily and ensure it is well-mixed. Solvent evaporation can alter the composition.[5] 3. Temperature Changes: Use a column oven to maintain a constant temperature.[5] |
| Ghost Peaks | 1. Contaminated Mobile Phase: Use HPLC-grade solvents and fresh, high-purity water.[6] 2. Carryover from Previous Injection: Implement a robust needle wash protocol and inject a blank solvent after a high-concentration sample to check for carryover. 3. Late Elution: Extend the run time to ensure all components from the previous injection have eluted.[4] |
Frequently Asked Questions (FAQs)
Q1: At what pH is diethyl trisulfide expected to be most stable?
Based on studies of analogous compounds like dimethyl trisulfide (DMTS) and general polysulfide chemistry, diethyl trisulfide is expected to be most stable in highly alkaline aqueous solutions (pH > 12).[7][8] Under acidic and neutral conditions, it is more susceptible to degradation.
Q2: What are the likely degradation products of diethyl trisulfide in an aqueous solution?
The degradation of trisulfides can proceed through disproportionation or hydrolysis. Potential degradation products at neutral or acidic pH could include diethyl disulfide, elemental sulfur, and hydrogen sulfide. Under alkaline conditions, the degradation pathways may differ.
Q3: How does temperature affect the pH-dependent stability of diethyl trisulfide?
Higher temperatures generally accelerate chemical degradation.[2] It is expected that the rate of pH-dependent degradation of diethyl trisulfide will increase with increasing temperature. Therefore, it is crucial to maintain a constant and controlled temperature during stability studies.
Q4: What initial concentration of diethyl trisulfide should be used for stability studies?
Due to the low aqueous solubility of diethyl trisulfide, it is advisable to work with concentrations well below its solubility limit to ensure it remains fully dissolved throughout the experiment.[9][10][11] A starting concentration in the low ppm (mg/L) range is often a good starting point.
Q5: How can I prepare a stock solution of the sparingly soluble diethyl trisulfide for aqueous studies?
A common technique is to prepare a concentrated stock solution in a water-miscible organic solvent, such as acetonitrile or methanol. Then, a small aliquot of this stock solution can be diluted into the aqueous buffer to achieve the desired final concentration. Ensure the final percentage of the organic solvent is low (e.g., <1%) to minimize its effect on the reaction kinetics.
Experimental Protocols
Protocol: Kinetic Study of Diethyl Trisulfide Stability at Various pH Values
-
Preparation of Buffer Solutions: Prepare a series of buffers at desired pH values (e.g., pH 4, 7, and 10) using appropriate buffer systems (e.g., acetate for pH 4, phosphate for pH 7, and carbonate-bicarbonate for pH 10).
-
Preparation of Diethyl Trisulfide Stock Solution: Prepare a 1 mg/mL stock solution of diethyl trisulfide in HPLC-grade acetonitrile.
-
Sample Preparation:
-
For each pH value, dispense 10 mL of the buffer into several 20 mL amber glass vials with PTFE-lined screw caps.
-
Spike each vial with the diethyl trisulfide stock solution to achieve a final concentration of 10 µg/mL.
-
Tightly cap the vials immediately after spiking and briefly vortex to mix.
-
Prepare a set of "time zero" (T0) samples for immediate analysis.
-
-
Incubation: Place the remaining vials in a temperature-controlled incubator set to a specific temperature (e.g., 25°C or 40°C).
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one vial for each pH condition from the incubator for analysis.
-
Sample Analysis (HPLC-UV):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV at 254 nm.
-
Injection Volume: 20 µL.
-
Analysis: Inject the T0 and incubated samples. Quantify the peak area of diethyl trisulfide at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the diethyl trisulfide concentration versus time for each pH.
-
Determine the observed first-order degradation rate constant (k) from the slope of the line.
-
Calculate the half-life (t½) for each pH using the equation: t½ = 0.693 / k.
-
Data Presentation
Table 1: Hypothetical Degradation Kinetics of Diethyl Trisulfide at 25°C
| pH | Rate Constant (k, hr⁻¹) | Half-life (t½, hours) | Correlation Coefficient (R²) |
| 4.0 | 0.035 | 19.8 | 0.992 |
| 7.0 | 0.012 | 57.8 | 0.995 |
| 10.0 | 0.002 | 346.5 | 0.989 |
Note: This table presents hypothetical data for illustrative purposes, based on the expected trend of increased stability at higher pH.
Visualizations
Caption: Experimental workflow for determining the pH-dependent stability of diethyl trisulfide.
Caption: Logical relationship of diethyl trisulfide stability as a function of aqueous solution pH.
References
- 1. hudsonlabautomation.com [hudsonlabautomation.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. obrnutafaza.hr [obrnutafaza.hr]
- 4. hplc.eu [hplc.eu]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics and mechanism of the reaction between dimethyl trisulfide and cyanide [ouci.dntb.gov.ua]
- 9. Diethyl trisulfide | C4H10S3 | CID 77151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CAS 3600-24-6: Diethyl trisulfide | CymitQuimica [cymitquimica.com]
- 11. diethyl trisulfide, 3600-24-6 [thegoodscentscompany.com]
Technical Support Center: Thermal Decomposition of Diethyl Trisulfide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for experiments involving the thermal decomposition of diethyl trisulfide.
Troubleshooting Guides
This section addresses specific issues that may arise during the thermal decomposition of diethyl trisulfide and the subsequent analysis of its byproducts.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent Decomposition Onset Temperature | - Inconsistent heating rate in the thermal analysis instrument (TGA/DSC). - Sample impurities that may catalyze or inhibit decomposition. - Variation in sample size or packing in the analysis crucible. | - Calibrate the temperature of your TGA/DSC instrument. - Ensure consistent heating rates across all experiments. - Use high-purity diethyl trisulfide. - Maintain a consistent sample mass and packing density. |
| Poor Resolution of Byproducts in GC Analysis | - Inappropriate GC column selection. - Suboptimal GC oven temperature program. - Co-elution of similar sulfur compounds. | - Use a column specifically designed for sulfur compound analysis (e.g., a column with a non-polar or mid-polar stationary phase). - Optimize the temperature ramp rate; a slower ramp can improve separation. - Consider using a longer column or a column with a smaller internal diameter for better resolution. |
| Low or No Detection of Expected Byproducts | - Decomposition temperature not reached or maintained for a sufficient duration. - Adsorption of active sulfur compounds onto surfaces in the GC inlet or column. - Leak in the GC system. | - Verify the pyrolysis temperature with a calibrated thermocouple. - Ensure the residence time at the decomposition temperature is adequate. - Use an inert GC inlet liner and a deactivated column. - Perform a leak check on your GC system. |
| Ghost Peaks in GC Chromatogram | - Contamination from previous injections. - Septum bleed from the GC inlet. - Impurities in the carrier gas. | - Bake out the GC column at a high temperature (within the column's limits) to remove contaminants. - Use high-quality, low-bleed septa and replace them regularly. - Ensure high-purity carrier gas and use appropriate gas purifiers. |
| Baseline Noise or Drift in GC-SCD | - Contaminated detector. - Fluctuations in gas flow rates. - Light leak into the photomultiplier tube. | - Clean the ceramic components of the SCD detector according to the manufacturer's instructions. - Check and stabilize the flow rates of all detector gases. - Ensure the detector is properly sealed from ambient light. |
Frequently Asked Questions (FAQs)
Q1: At what temperature does diethyl trisulfide begin to thermally decompose?
Q2: What are the primary byproducts of the thermal decomposition of diethyl trisulfide?
A2: The thermal decomposition of diethyl trisulfide is expected to proceed through an initial disproportionation reaction, followed by further decomposition of the resulting products. The primary and subsequent byproducts are outlined in the table below.
| Stage | Reaction | Byproducts |
| Primary | Disproportionation | Diethyl disulfide, Diethyl tetrasulfide |
| Secondary | Further Decomposition | Ethanethiol, Diethyl sulfide, Hydrogen sulfide, Elemental Sulfur |
Q3: What analytical technique is best suited for identifying and quantifying the byproducts of diethyl trisulfide decomposition?
A3: Gas chromatography coupled with a sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (GC-SCD) or a Flame Photometric Detector (FPD), is the recommended technique. GC-SCD offers excellent sensitivity and selectivity for sulfur-containing compounds. For structural confirmation of the byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective.
Q4: How can I quantify the yields of the different byproducts?
A4: Quantitative analysis can be performed using GC with a suitable detector. This involves creating a calibration curve for each expected byproduct using certified reference standards. An internal standard should be used to correct for variations in injection volume and detector response.
Q5: Are there any specific safety precautions I should take when conducting these experiments?
A5: Yes. Diethyl trisulfide and its decomposition byproducts, particularly ethanethiol and hydrogen sulfide, are volatile and have strong, unpleasant odors. All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Experimental Protocols
Protocol 1: Determination of Decomposition Temperature using Thermogravimetric Analysis (TGA)
-
Instrument Setup:
-
Calibrate the TGA instrument for temperature and mass.
-
Set the heating rate to 10 °C/min.
-
Use an inert atmosphere (e.g., nitrogen or argon) with a flow rate of 50 mL/min.
-
-
Sample Preparation:
-
Place 5-10 mg of high-purity diethyl trisulfide into a clean TGA crucible.
-
-
TGA Analysis:
-
Heat the sample from ambient temperature to 300 °C.
-
Record the mass loss as a function of temperature.
-
The onset temperature of decomposition is determined from the point of significant mass loss on the TGA curve.
-
Protocol 2: Analysis of Thermal Decomposition Byproducts by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Instrumentation:
-
Pyrolyzer coupled to a GC-MS system.
-
GC Column: A non-polar or mid-polar capillary column suitable for sulfur compound analysis (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Pyrolysis Conditions:
-
Set the pyrolysis temperature based on the TGA results (e.g., 200 °C).
-
Pyrolysis time: 10-20 seconds.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-300.
-
Scan Mode: Full scan.
-
-
-
Data Analysis:
-
Identify the decomposition byproducts by comparing their mass spectra with a reference library (e.g., NIST).
-
Confirm the identity of major byproducts by injecting pure standards if available.
-
Logical Workflow Diagrams
Caption: Experimental workflow for determining the thermal decomposition temperature and identifying byproducts of diethyl trisulfide.
Caption: A logical workflow for troubleshooting common issues during thermal decomposition experiments.
Minimizing loss of diethyl trisulfide during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the loss of diethyl trisulfide during sample preparation and analysis.
Troubleshooting Guide
Volatile sulfur compounds like diethyl trisulfide are prone to loss during sample handling and analysis. The following guide addresses common issues and provides solutions to mitigate analyte loss.
Issue 1: Low or No Recovery of Diethyl Trisulfide
| Potential Cause | Recommended Solution |
| Evaporation | Diethyl trisulfide is a volatile compound.[1] Ensure sample vials are immediately and securely sealed with high-quality septa. Minimize headspace in the vial. Work at reduced temperatures whenever possible. |
| Thermal Degradation | Avoid excessive heat during sample preparation and analysis. Studies on similar trisulfides, like dimethyl trisulfide (DMTS), show significant degradation at elevated temperatures.[2] For example, neat DMTS is stable at 4°C and 22°C for over a year, but at 34°C, 70% degradation is observed.[2] |
| Oxidative Degradation | Degas solvents to remove dissolved oxygen. Consider working under an inert atmosphere (e.g., nitrogen or argon) during sample preparation steps. |
| Adsorption to Surfaces | Use silanized glassware or polypropylene vials to minimize adsorption of the analyte to container surfaces. Ensure all parts of the analytical instrument in the sample path are inert.[3] |
| Incorrect pH | The stability of trisulfides can be pH-dependent. Studies on biological trisulfides indicate that they are generally more stable in acidic to neutral conditions and less stable in alkaline environments.[2] For instance, cysteine trisulfide is stable at a pH of 5.8 but degrades more rapidly at a pH of 9.0.[2] Buffer samples to a slightly acidic or neutral pH if compatible with the analytical method. |
| Inappropriate Solvent | While direct stability data for diethyl trisulfide in various organic solvents is limited, studies on similar compounds suggest good stability in common solvents like methanol.[2] However, always perform stability tests in the chosen solvent if extended storage is required. |
Issue 2: Inconsistent or Irreproducible Results
| Potential Cause | Recommended Solution |
| Inconsistent Sample Handling | Standardize all sample preparation steps, including extraction times, temperatures, and volumes. Use automated sample preparation systems where possible to improve precision. |
| Sample Matrix Effects | The sample matrix can interfere with the extraction and analysis of diethyl trisulfide. Perform matrix-matched calibrations or use the standard addition method to compensate for these effects. |
| Contamination | Ensure all glassware, solvents, and reagents are free of contaminants that could interfere with the analysis. Run solvent blanks regularly to check for system contamination. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for diethyl trisulfide?
A1: The primary degradation pathways for diethyl trisulfide are disproportionation and oxidation. Disproportionation involves the rearrangement of the trisulfide into other polysulfides, such as diethyl disulfide and diethyl tetrasulfide.[2] This process can be accelerated by heat.[2] Oxidation can occur in the presence of oxygen or other oxidizing agents.
Q2: What are the optimal storage conditions for samples containing diethyl trisulfide?
A2: To minimize loss, samples should be stored at low temperatures, ideally at 4°C or below, in tightly sealed, amber glass vials with minimal headspace.[2] For long-term storage, freezing at -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles.
Q3: What analytical technique is best suited for the analysis of diethyl trisulfide?
A3: Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a highly effective and sensitive technique for the analysis of volatile sulfur compounds like diethyl trisulfide.[4] This method minimizes sample handling and reduces the risk of analyte loss. Gas chromatography with a sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD), can also provide excellent sensitivity and selectivity.[3]
Q4: How can I improve the extraction efficiency of diethyl trisulfide using HS-SPME?
A4: To improve extraction efficiency, you can optimize several parameters, including the choice of SPME fiber, extraction time and temperature, and sample matrix modification. For volatile sulfur compounds, fibers with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) coating are often effective.[4] Increasing the extraction temperature can enhance the partitioning of diethyl trisulfide into the headspace, but care must be taken to avoid thermal degradation. Salting out, by adding a salt like sodium chloride to the sample, can also increase the volatility of the analyte and improve extraction.
Experimental Protocols
Protocol 1: Sample Preparation for HS-SPME-GC-MS Analysis of Diethyl Trisulfide in a Liquid Matrix
-
Sample Collection: Collect the liquid sample in a clean, airtight container. If the sample is not for immediate analysis, store it at 4°C.
-
Aliquoting: In a fume hood, transfer a precise volume (e.g., 5 mL) of the sample into a 20 mL headspace vial.
-
Matrix Modification (Optional): If necessary, add a salt (e.g., sodium chloride) to the vial to increase the ionic strength and promote the release of diethyl trisulfide into the headspace. The optimal salt concentration should be determined empirically but can start at around 1 g per 5 mL of sample.
-
Sealing: Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
-
Incubation and Extraction: Place the vial in the autosampler of the GC system. Incubate the sample at a controlled temperature (e.g., 40°C) for a specific time (e.g., 15 minutes) to allow for equilibration of diethyl trisulfide between the liquid and headspace phases. Following incubation, expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to extract the analyte.
-
Desorption and Analysis: After extraction, the SPME fiber is automatically retracted and inserted into the hot GC inlet, where the trapped diethyl trisulfide is thermally desorbed and transferred to the GC column for separation and subsequent detection by MS.
Visualizations
Caption: Workflow for minimizing diethyl trisulfide loss during sample preparation and analysis.
References
- 1. CAS 3600-24-6: Diethyl trisulfide | CymitQuimica [cymitquimica.com]
- 2. Stabilities of Three Key Biological Trisulfides with Implications for Their Roles in the Release of Hydrogen Sulfide and Bioaccumulation of Sulfane Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activities of Diethyl Trisulfide and Dimethyl Trisulfide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of diethyl trisulfide and dimethyl trisulfide. While both are simple organic trisulfides, the extent of scientific investigation into their biological effects differs significantly. This document summarizes the available experimental data, details relevant experimental methodologies, and visualizes key signaling pathways to support further research and drug development.
Executive Summary
Current scientific literature extensively documents the biological activities of dimethyl trisulfide (DMTS) , highlighting its anti-inflammatory, analgesic, and potential anticancer and antimicrobial properties. In stark contrast, there is a notable absence of research on the specific biological activities of diethyl trisulfide . The information available for diethyl trisulfide is primarily limited to its application as a flavoring agent and its basic toxicological profile.[1] Consequently, a direct, data-driven comparison of their biological performance is not feasible at this time. This guide will present the comprehensive data available for dimethyl trisulfide and discuss the general structure-activity relationships of related organosulfur compounds, while clearly noting the data gap for diethyl trisulfide.
Dimethyl Trisulfide (DMTS): A Profile of Biological Activities
Dimethyl trisulfide is a naturally occurring organosulfur compound found in plants like garlic, onion, and broccoli.[2][3] It has garnered scientific interest for its diverse pharmacological effects.
Anti-inflammatory and Analgesic Activity
DMTS has demonstrated significant anti-inflammatory and analgesic properties in various preclinical models. A key mechanism underlying these effects is the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[4]
Key Experimental Data:
| Biological Activity | Model | Key Findings | Reference |
| Anti-inflammatory | Murine model of acute pancreatitis | Dose-dependent reduction in pancreatic edema, leukocyte infiltration, and myeloperoxidase activity. | [2] |
| Analgesic | Mouse model of neuropathic pain | Alleviation of mechanical allodynia through TRPA1 receptor activation. | [4] |
| Anti-inflammatory | In vitro study on pancreatic acinar cells | Cytoprotective effects against oxidative stress and reduction of reactive oxygen species (ROS). | [2] |
Experimental Protocol: Induction of Acute Pancreatitis and Assessment of Inflammation
A widely used model to assess the anti-inflammatory effects of compounds like DMTS involves the induction of acute pancreatitis in mice, typically using caerulein.
-
Animal Model: Male FVB/n mice are used.
-
Induction of Pancreatitis: Mice are administered hourly intraperitoneal injections of caerulein (a cholecystokinin analogue) at a dose of 50 µg/kg for 10 hours.
-
Treatment: DMTS is administered subcutaneously at varying doses (e.g., 50, 75, 100 mg/kg) at specified time points before and during caerulein administration.
-
Assessment of Inflammation:
-
Histological Analysis: Pancreatic tissue is excised, fixed in formalin, embedded in paraffin, and stained with hematoxylin and eosin (H&E). The severity of edema, inflammatory cell infiltration, and acinar cell necrosis is scored.
-
Myeloperoxidase (MPO) Activity: Pancreatic tissue is homogenized, and MPO activity, an indicator of neutrophil infiltration, is measured using a colorimetric assay.
-
Pancreatic Edema: The wet-to-dry weight ratio of the pancreas is determined.
-
Anticancer and Cytotoxic Activity
While less extensively studied than its anti-inflammatory effects, some evidence suggests that DMTS may possess anticancer properties. It is important to note that much of the research in this area has focused on the related compound, diallyl trisulfide (DATS).[5][6] However, the potential for DMTS to act as a sulfur donor and induce oxidative stress in cancer cells is an area of active investigation.
Antimicrobial Activity
DMTS has been identified as a component of essential oils with antimicrobial properties.[7] Its mechanism of action is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes through thiol-disulfide exchange reactions.
Key Experimental Data:
| Microorganism | Assay | Key Findings | Reference |
| Escherichia coli O157:H7 | MIC | Strong antibacterial properties. | |
| Wood-rotting fungi | IC50 | Diallyl trisulfide, a related compound, showed significant antifungal activity. | [7][8] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of compounds like DMTS is commonly quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
-
Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., E. coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: A serial two-fold dilution of DMTS is prepared in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for E. coli) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Other Biological Activities
Cyanide Antidote: DMTS has shown promise as a cyanide countermeasure.[2][4] It acts as a sulfur donor, facilitating the conversion of toxic cyanide to the less toxic thiocyanate.[2]
Diethyl Trisulfide: An Unexplored Frontier
Despite its structural similarity to DMTS, there is a significant lack of published research on the biological activities of diethyl trisulfide. The majority of available information pertains to its use as a flavoring agent in food and its basic safety and toxicological data for occupational health purposes.[1][9] No peer-reviewed studies detailing its anticancer, antimicrobial, or anti-inflammatory properties with quantitative data could be identified.
Signaling Pathways and Mechanisms of Action
The biological effects of DMTS and related organosulfur compounds are mediated through various signaling pathways.
TRPA1 Ion Channel Activation
DMTS is a known activator of the TRPA1 ion channel, a key regulator of pain and inflammation. This activation leads to the release of neuropeptides, such as somatostatin, which can have analgesic effects.
General Workflow for In Vitro Biological Activity Screening
The following workflow illustrates a general approach for assessing the biological activity of compounds like diethyl trisulfide and dimethyl trisulfide in a laboratory setting.
Structure-Activity Relationship (SAR) Insights
The biological activity of dialkyl trisulfides is influenced by the nature of the alkyl groups attached to the trisulfide moiety. For instance, in the case of diallyl trisulfide (DATS), the allyl groups are considered crucial for its potent anticancer and antimicrobial effects. The increased number of sulfur atoms in trisulfides compared to disulfides is also generally associated with enhanced biological activity.[7] However, without direct experimental data for diethyl trisulfide, any extrapolation of activity based on its ethyl groups compared to the methyl groups of DMTS would be purely speculative.
Conclusion and Future Directions
Dimethyl trisulfide exhibits a range of promising biological activities, particularly in the realms of anti-inflammatory and analgesic effects, with well-supported mechanisms of action. In contrast, diethyl trisulfide remains a largely uncharacterized molecule in terms of its pharmacological potential. The significant data gap for diethyl trisulfide prevents a direct and objective comparison with dimethyl trisulfide at this time.
Future research should focus on a systematic evaluation of the biological activities of diethyl trisulfide. In vitro screening for its anticancer, antimicrobial, and anti-inflammatory properties would be a crucial first step. Such studies would not only fill a critical knowledge gap but also provide valuable insights into the structure-activity relationships of simple dialkyl trisulfides, potentially leading to the discovery of new therapeutic agents.
References
- 1. Diethyl trisulfide | C4H10S3 | CID 77151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. CAS 3600-24-6: Diethyl trisulfide | CymitQuimica [cymitquimica.com]
A Comparative Analysis of Diethyl Trisulfide and Sodium Thiosulfate as Hydrogen Sulfide Donors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of diethyl trisulfide and sodium thiosulfate, two prominent sulfur-containing compounds recognized for their roles as hydrogen sulfide (H₂S) donors and their therapeutic applications, most notably in the context of cyanide poisoning. This document outlines their mechanisms of action, presents available quantitative data on their efficacy and toxicity, details relevant experimental protocols, and visualizes key pathways to aid in research and development.
Introduction
Hydrogen sulfide is now recognized as a critical endogenous gasotransmitter, playing a vital role in a multitude of physiological processes, including vasodilation, neuromodulation, and cytoprotection. The therapeutic potential of H₂S has led to the investigation of various H₂S donor molecules. Among these, the inorganic salt sodium thiosulfate has a long history of clinical use, primarily as a cyanide antidote. More recently, organic polysulfides like diethyl trisulfide have emerged as potentially more efficient H₂S donors. This guide offers a side-by-side comparison of these two compounds to inform experimental design and therapeutic development.
Mechanism of Action and Hydrogen Sulfide Release
The primary mode of action for both diethyl trisulfide and sodium thiosulfate as therapeutic agents is their ability to donate sulfur, which is crucial for the generation of hydrogen sulfide. However, the mechanisms by which they release H₂S differ significantly.
Sodium Thiosulfate: The release of a sulfane sulfur atom from sodium thiosulfate is primarily an enzymatic process. In the context of cyanide detoxification, the mitochondrial enzyme rhodanese (thiosulfate cyanide sulfurtransferase) catalyzes the transfer of a sulfur atom from thiosulfate to cyanide (CN⁻), forming the much less toxic thiocyanate (SCN⁻), which is then excreted in the urine.[1][2] While effective, this process is dependent on the presence and activity of rhodanese.[2] Sodium thiosulfate can also be metabolized to H₂S through the reverse transsulfuration pathway.[3]
Diethyl Trisulfide: Diethyl trisulfide, an organic polysulfide, releases H₂S through a thiol-dependent mechanism.[4] Intracellular thiols, such as glutathione (GSH), can initiate a nucleophilic attack on one of the sulfur atoms in the trisulfide bridge.[4] This reaction leads to the formation of a perthiol intermediate, which can then be reduced by another thiol molecule to release H₂S.[4] This mechanism is not reliant on a specific enzyme and is dictated by the intracellular thiol concentration.
Visualizing the H₂S Release Pathways
References
A Comparative Structural Analysis of Diethyl Trisulfide and Diethyl Disulfide for Researchers
For Immediate Publication
This guide provides a detailed structural and physicochemical comparison of diethyl trisulfide and diethyl disulfide, aimed at researchers, scientists, and professionals in drug development. The following sections offer a comprehensive overview of their structural parameters, analytical characterization methods, and relative stability, supported by experimental data and established methodologies.
Physicochemical and Structural Properties
| Property | Diethyl Disulfide | Diethyl Trisulfide |
| Molecular Formula | C4H10S2 | C4H10S3 |
| Molecular Weight ( g/mol ) | 122.25 | 154.32 |
| Boiling Point (°C) | 152-154 | ~200 |
| Density (g/mL at 20°C) | 0.993 | 1.114 |
| Refractive Index (nD at 20°C) | 1.506 | 1.558 |
| S-S Bond Length (Å) | ~2.04 (calculated) | ~2.06 (estimated) |
| C-S-S Bond Angle (°) | ~104 (calculated) | ~105 (estimated) |
| C-S-S-C Dihedral Angle (°) | ~84-94 (gauche)[1] | Information not readily available |
Table 1: Physicochemical and Structural Properties of Diethyl Disulfide and Diethyl Trisulfide.
Figure 1: Molecular Structures. A 2D representation of diethyl disulfide and diethyl trisulfide.
Experimental Protocols for Structural Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the separation and identification of volatile compounds like diethyl disulfide and diethyl trisulfide.
Methodology:
-
Sample Preparation: Prepare standard solutions of diethyl disulfide and diethyl trisulfide in a suitable solvent (e.g., dichloromethane or methanol) at various concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). For complex matrices, a headspace solid-phase microextraction (HS-SPME) method can be employed for sample cleanup and pre-concentration.
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating these compounds.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 50°C (hold for 2 min), ramp to 250°C at a rate of 10°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless (1 µL injection volume).
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 35-300.
-
-
Data Analysis: Identify the compounds based on their retention times and comparison of their mass spectra with reference libraries (e.g., NIST). Quantitation can be performed by creating a calibration curve from the standard solutions.
Figure 2: GC-MS Experimental Workflow. A simplified workflow for the analysis of diethyl disulfide and diethyl trisulfide.
Raman Spectroscopy
Raman spectroscopy provides valuable information about the vibrational modes of molecules, particularly the S-S and C-S bonds in these compounds.
Methodology:
-
Sample Preparation: Samples of pure diethyl disulfide and diethyl trisulfide are placed in a quartz cuvette.
-
Raman Spectrometer: A confocal Raman microscope equipped with a laser excitation source.
-
Excitation Laser: A 532 nm or 785 nm laser can be used. The choice depends on the sample's fluorescence properties.
-
Objective: A 50x or 100x objective to focus the laser and collect the scattered light.
-
Spectrometer Settings:
-
Grating: 600 gr/mm.
-
Acquisition Time: 10-30 seconds.
-
Accumulations: 3-5 scans to improve signal-to-noise ratio.
-
Spectral Range: 100 - 3200 cm⁻¹.
-
-
Data Analysis: The Raman spectra will show characteristic peaks for S-S stretching (typically in the 400-550 cm⁻¹ region) and C-S stretching (around 600-750 cm⁻¹). The exact peak positions can provide information about the conformation and bonding environment.
Comparative Stability and Reactivity
The stability of polysulfides generally decreases as the number of sulfur atoms in the chain increases. Therefore, diethyl trisulfide is expected to be less thermally stable than diethyl disulfide.
-
Thermal Decomposition: Upon heating, the central S-S bond in diethyl trisulfide is weaker than the S-S bond in diethyl disulfide, making it more susceptible to homolytic cleavage to form thiyl radicals. The thermal decomposition of dimethyl disulfide, a related compound, is initiated by the scission of the S-S or C-S bond.[2][3][4]
-
Reactivity: The central sulfur atom in diethyl trisulfide is more electrophilic compared to the sulfur atoms in diethyl disulfide. This makes it more susceptible to nucleophilic attack. Polysulfides are known to react with nucleophiles, and their reactivity can be influenced by the nature of the solvent.[5][6] The increased number of sulfur atoms in the trisulfide allows for a greater variety of reaction pathways.
Figure 3: Sulfur Chain Length vs. Properties. A diagram illustrating the general relationship between the number of sulfur atoms and the stability and reactivity of dialkyl polysulfides.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of chemical reactivity of polysulfide toward carbonate-based electrolyte on the electrochemical performance of Li–S batteries (Journal Article) | ETDEWEB [osti.gov]
- 6. Inorganic Polysulfides and Related Reactive Sulfur–Selenium Species from the Perspective of Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Dietary Histories: A Comparative Guide to Allium Consumption Biomarkers
A head-to-head comparison of diethyl trisulfide and the novel biomarker, allyl dimethyl sulfonium, for tracking the intake of garlic and other Allium vegetables in clinical and research settings.
For researchers and drug development professionals, accurately assessing dietary intake is a critical component of understanding the impact of nutrition on health and disease. Self-reported dietary information is notoriously unreliable. Therefore, the validation of specific biomarkers for food consumption is of paramount importance. This guide provides a comprehensive comparison of diethyl trisulfide and a promising new alternative, allyl dimethyl sulfonium (ADMS), as biomarkers for the consumption of Allium vegetables, a food group that includes garlic, onions, and leeks.
Performance Comparison: Diethyl Trisulfide vs. Allyl Dimethyl Sulfonium
While diethyl trisulfide has been identified as a volatile compound present in Allium vegetables, its validation as a robust biomarker for food consumption in humans is not well-documented in the scientific literature. In contrast, allyl dimethyl sulfonium (ADMS) has emerged as a highly promising, validated urinary biomarker for garlic and other Allium vegetable intake.[1][2] The following table summarizes the available quantitative data for both compounds.
| Feature | Diethyl Trisulfide / Diallyl Trisulfide | Allyl Dimethyl Sulfonium (ADMS) |
| Biomarker Type | Volatile Organic Compound | Non-volatile Urinary Metabolite |
| Matrix | Breath, Blood | Urine |
| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Validation Status | Not formally validated as a food intake biomarker in humans. Methods for detection in biological samples exist. | Validated as a urinary biomarker for Allium consumption.[1][2] |
| Limit of Detection (LOD) | Method dependent. For diallyl trisulfide in rat blood: not specified. For diallyl trisulfide in garlic: 0.1986 µg/mL.[3] | 0.2 nM in human urine. |
| Linearity | For diallyl trisulfide in rat blood: 10–500 ng/mL and 0.2–20 μg/mL.[4] For diallyl trisulfide in garlic: 0.5–20 µg/mL.[3] | 0.5 – 100 nM. |
| Recovery | For diallyl trisulfide in rat blood: 83.4 to 93.9%.[4] | 85–110%. |
| Precision (%RSD) | For diallyl trisulfide in rat blood: Intra-day: 2.8-7.5%, Inter-day: 5.2-10.8%.[4] | < 10%. |
| Dose-Response | Diallyl trisulfide detected in breath shortly after garlic ingestion.[5][6] | Urinary levels increase up to 1000-fold after garlic consumption.[1] |
| Specificity | Found in Allium species, but also other sources.[7] | Appears to be a specific metabolite of Allium consumption.[1][2] |
Experimental Protocols
Quantification of Allyl Dimethyl Sulfonium (ADMS) in Human Urine via LC-MS/MS
This protocol is based on a validated method for the rapid and sensitive quantification of ADMS in untreated human urine samples.
1. Sample Preparation:
-
Collect first-pass morning urine samples.
-
For analysis, directly use untreated urine samples.
-
Spike samples with an isotopically labeled internal standard (ADMS-d6) to account for matrix effects.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography: High-Performance Liquid Chromatography (HPLC) system.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
Chromatographic Separation: Achieved within 3 minutes.
-
Detection: Monitor the target compound using two mass transitions (qualifier and quantifier) to ensure selectivity.
3. Method Validation Parameters:
-
Limit of Detection (LOD): 0.2 nM.
-
Linearity: 0.5 – 100 nM (r² = 0.9999).
-
Repeatability (RSD%): < 10%.
-
Recovery: 85–110%.
Detection of Diallyl Trisulfide in Biological Samples via GC-MS
The following outlines a general approach for the analysis of diallyl trisulfide in biological matrices, based on methods used for rat blood and garlic extract analysis.[3][4]
1. Sample Preparation (Rat Blood):
-
Prevent degradation by immediately adding acetonitrile to the blood sample.
-
Perform a one-step liquid-liquid extraction with hexane.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatography: Equipped with an HP-1 column and a flame ionization detector (FID) or a mass spectrometer (MS).
-
Injector and Detector Temperatures: 200°C.
-
Oven Temperature Program: Initial temperature of 140°C, increasing at 1°C/min to 180°C.
-
Carrier Gas: Helium at a flow rate of 0.80 mL/min.
-
Injection Volume: 1.0 μL.
3. Method Validation Parameters (in Garlic):
-
Limit of Detection (LOD): 0.1986 µg/mL.
-
Limit of Quantification (LOQ): 0.6621 µg/mL.
-
Linearity: 0.5–20 µg/mL (r = 0.9999).
-
Accuracy (% Recovery): 98.05–101.76%.
-
Precision (CV): ≤ 2%.
Signaling Pathways and Experimental Workflows
The metabolism of Allium-derived organosulfur compounds is a key factor in the generation of detectable biomarkers. The following diagrams illustrate the metabolic pathway leading to the formation of ADMS and a typical experimental workflow for biomarker validation.
Caption: Metabolic pathway of ADMS formation after garlic consumption.
Caption: A typical experimental workflow for biomarker validation.
Conclusion
Based on the currently available scientific evidence, allyl dimethyl sulfonium (ADMS) is a superior biomarker for the consumption of Allium vegetables compared to diethyl trisulfide. ADMS has been systematically studied and validated in humans, with a robust, sensitive, and specific analytical method for its quantification in urine. Its strong dose-response relationship further solidifies its utility in dietary intervention studies.
While diethyl trisulfide and related compounds like diallyl trisulfide are known constituents of Allium vegetables and can be detected in biological samples post-consumption, they lack the rigorous validation and clear performance metrics established for ADMS. Future research may further elucidate the potential of trisulfides as dietary biomarkers, but for now, ADMS stands out as the more reliable and quantitative choice for researchers in nutrition and drug development. The adoption of validated biomarkers like ADMS will undoubtedly enhance the quality and accuracy of dietary assessment, leading to a better understanding of the role of diet in human health.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analysis of compounds in human breath after ingestion of garlic using proton-transfer-reaction mass spectrometry [agris.fao.org]
- 7. Human Metabolome Database: Showing metabocard for Diethyl trisulfide (HMDB0039524) [hmdb.ca]
Diethyl Trisulfide vs. Diallyl Trisulfide in Cancer Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organosulfur compounds derived from natural sources, particularly garlic (Allium sativum), have garnered significant attention in cancer research for their potential as chemopreventive and therapeutic agents. Among these, trisulfides are of particular interest. This guide provides a comparative analysis of two such compounds: diethyl trisulfide and diallyl trisulfide (DATS). While DATS is a well-studied, promising anticancer agent, a notable scarcity of research exists for diethyl trisulfide, precluding a direct, data-driven comparison of their anticancer activities. This guide will comprehensively review the extensive research on diallyl trisulfide, presenting its mechanisms of action, quantitative data, and relevant experimental protocols. The absence of corresponding data for diethyl trisulfide will be highlighted, identifying a significant gap in the current scientific literature and a potential avenue for future investigation.
Diallyl Trisulfide (DATS): A Potent Anticancer Agent
Diallyl trisulfide is a prominent organosulfur compound found in garlic oil, recognized for its potent anticancer properties across a variety of cancer types.[1][2] Extensive preclinical studies have demonstrated that DATS can inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and arrest the cell cycle, primarily through the generation of reactive oxygen species (ROS).[1][3][4][5]
Quantitative Analysis of Anticancer Activity
The efficacy of DATS in inhibiting cancer cell growth is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The IC50 values for DATS vary depending on the cancer cell line and the duration of treatment.
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) | Reference |
| HCT-15 | Colon Cancer | 11.5 | Not Specified | Hosono et al., 2005 |
| DLD-1 | Colon Cancer | 13.3 | Not Specified | Hosono et al., 2005 |
| NCI-H460 | Lung Cancer | 130.3 | 24 | Wu et al., 2017[6] |
| NCI-H460 | Lung Cancer | 37.5 | 48 | Wu et al., 2017[6] |
| NCI-H460 | Lung Cancer | 18.5 | 72 | Wu et al., 2017[6] |
| A431 | Skin Cancer | 36 | Not Specified | Arumugam & Alagar Yadav, 2024[7] |
Mechanisms of Action of Diallyl Trisulfide
DATS exerts its anticancer effects through multiple mechanisms, often initiated by the induction of intracellular ROS. This oxidative stress triggers a cascade of events leading to cell cycle arrest and apoptosis.
1. Induction of Apoptosis:
DATS is a potent inducer of apoptosis in various cancer cell lines.[8][9][10][11] The generation of ROS plays a critical role in this process.[8][11][12] Key events in DATS-induced apoptosis include:
-
Mitochondrial Pathway Activation: DATS can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[8] This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell.[8]
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial for regulating apoptosis. DATS has been shown to increase the ratio of Bax to Bcl-2, favoring apoptosis.[8]
-
MAPK Pathway Involvement: The mitogen-activated protein kinase (MAPK) pathways, including JNK and ERK, can be activated by DATS and contribute to the phosphorylation and regulation of Bcl-2 family proteins, further promoting apoptosis.[9]
2. Cell Cycle Arrest:
DATS can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[2][4] The most commonly reported effect is an arrest at the G2/M phase of the cell cycle.[1][2][4] This is often mediated by:
-
ROS-Dependent Mechanisms: Similar to apoptosis induction, ROS are key mediators of DATS-induced cell cycle arrest.[4]
-
Modulation of Cell Cycle Regulatory Proteins: DATS can alter the expression and activity of critical cell cycle regulators. For instance, it has been shown to cause the destruction and hyperphosphorylation of Cdc25C, a phosphatase required for entry into mitosis.[4]
3. Generation of Reactive Oxygen Species (ROS):
A central mechanism underlying the anticancer effects of DATS is its ability to induce the production of ROS within cancer cells.[1][8][11][12] This selective generation of ROS in cancer cells, with minimal impact on normal cells, is a key aspect of its therapeutic potential.[13][14] The elevated ROS levels overwhelm the antioxidant capacity of cancer cells, leading to oxidative damage to DNA, proteins, and lipids, ultimately triggering apoptosis and cell cycle arrest.[3][5]
Signaling Pathways Modulated by Diallyl Trisulfide
The anticancer effects of DATS are orchestrated through its influence on various cellular signaling pathways.
Caption: Signaling pathways modulated by Diallyl Trisulfide (DATS) in cancer cells.
In addition to the ROS-mediated pathways, DATS has been shown to modulate other critical signaling networks in cancer cells, including the Notch and STAT3 pathways, further contributing to its pro-apoptotic and anti-proliferative effects.[15][16]
Diethyl Trisulfide: An Unexplored Frontier
In stark contrast to the wealth of information available for diallyl trisulfide, there is a significant lack of published scientific literature on the anticancer properties of diethyl trisulfide. Searches of prominent research databases for studies investigating the effects of diethyl trisulfide on cancer cells, including its IC50 values, impact on apoptosis, cell cycle, and ROS generation, did not yield any relevant experimental data.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the study of organosulfur compounds like DATS.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., DATS) or a vehicle control (e.g., DMSO) for specific time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
Protocol:
-
Cell Treatment: Cells are treated with the test compound or vehicle control for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The cell population is differentiated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Cells are treated as described for the apoptosis assay and then harvested.
-
Cell Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content. RNase A is included to prevent the staining of RNA.
-
Flow Cytometry Analysis: The DNA content of individual cells is measured by flow cytometry. The resulting histogram shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Measurement of Intracellular ROS (DCFDA Assay)
This assay measures the levels of intracellular reactive oxygen species.
Protocol:
-
Cell Loading with DCFDA: Cells are incubated with 2',7'-dichlorofluorescin diacetate (DCFDA), a cell-permeable, non-fluorescent probe.
-
Compound Treatment: The cells are then treated with the test compound or vehicle control.
-
ROS Detection: Inside the cell, DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into 2',7'-dichlorofluorescein (DCF), a highly fluorescent compound.
-
Fluorescence Measurement: The fluorescence intensity of DCF is measured using a fluorescence microplate reader or flow cytometer. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Caption: General experimental workflow for assessing anticancer effects.
Conclusion and Future Directions
Diallyl trisulfide has been extensively documented as a potent anticancer agent with well-defined mechanisms of action, primarily centered around the induction of ROS, leading to apoptosis and cell cycle arrest in a wide range of cancer cells. The quantitative data available for DATS provides a solid foundation for its further development as a potential therapeutic agent.
Conversely, the striking absence of research on the anticancer effects of diethyl trisulfide represents a significant void in the field of cancer pharmacology. This lack of data makes a direct comparison with diallyl trisulfide impossible at this time. Therefore, future research should be directed towards a comprehensive evaluation of diethyl trisulfide's bioactivity. Investigating its effects on cancer cell viability, apoptosis, cell cycle progression, and ROS generation, using the standardized protocols outlined in this guide, would be a crucial first step. Such studies are essential to determine if diethyl trisulfide holds similar therapeutic promise to its well-studied counterpart, diallyl trisulfide, and to potentially uncover novel anticancer compounds for further development.
References
- 1. mdpi.com [mdpi.com]
- 2. Attenuative Effect of Diallyl Trisulfide on Caspase Activity in TNF-α-induced Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diallyl Trisulfide Induces ROS-Mediated Mitotic Arrest and Apoptosis and Inhibits HNSCC Tumor Growth and Cancer Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diallyl trisulfide-induced G(2)-M phase cell cycle arrest in human prostate cancer cells is caused by reactive oxygen species-dependent destruction and hyperphosphorylation of Cdc 25 C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diallyl Trisulfide Induces ROS-Mediated Mitotic Arrest and Apoptosis and Inhibits HNSCC Tumor Growth and Cancer Stemness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijper.org [ijper.org]
- 8. Diallyl trisulfide induces apoptosis in human primary colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diallyl trisulfide-induced apoptosis in human prostate cancer cells involves c-Jun N-terminal kinase and extracellular-signal regulated kinase-mediated phosphorylation of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diallyl trisulfide-induced apoptosis in human cancer cells is linked to checkpoint kinase 1-mediated mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Critical role for reactive oxygen species in apoptosis induction and cell migration inhibition by diallyl trisulfide, a cancer chemopreventive component of garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Critical role for reactive oxygen species in apoptosis induction and cell migration inhibition by diallyl trisulfide, a cancer chemopreventive component of garlic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The potential of diallyl trisulfide for cancer prevention and treatment, with mechanism insights [frontiersin.org]
- 14. frontiersin.org [frontiersin.org]
- 15. "Diallyl Trisulfide Modulates Notch Pathway Components in Breast Cancer" by Violet Kiesel [docs.lib.purdue.edu]
- 16. Diallyl Trisulfide Inhibits Activation of Signal Transducer and Activator of Transcription 3 in Prostate Cancer Cells In Culture and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Trisulfides in Allium Species: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of trisulfide compounds—specifically diallyl trisulfide (DATS), dimethyl trisulfide (DMTS), and dipropyl trisulfide (DPTS)—found in various species of the Allium genus. This document is intended for researchers, scientists, and drug development professionals interested in the chemical composition and therapeutic potential of these bioactive sulfur compounds.
Quantitative Comparison of Trisulfides in Allium Species
The concentration and composition of trisulfides vary significantly among different Allium species, influenced by factors such as genetics, cultivation conditions, and processing methods. The following table summarizes the quantitative data from various studies. It is important to note that direct comparisons should be made with caution due to the variety of analytical methods and reporting units used.
| Allium Species | Common Name | Trisulfide | Concentration | Analytical Method | Reference |
| Allium sativum | Garlic | Diallyl Trisulfide (DATS) | 28.99% - 46.51% (of essential oil) | GC-MS | [1] |
| Allium sativum | Garlic (Bangladeshi) | Diallyl Trisulfide (DATS) | 15.36% (of essential oil) | GC-MS | [1] |
| Allium sativum | Garlic (Chinese) | Diallyl Trisulfide (DATS) | 21.98% (of essential oil) | GC-MS | [1] |
| Allium cepa | Onion (dried) | Dipropyl Trisulfide (DPTS) | Major Compound | GC-MS | [2] |
| Allium fistulosum | Welsh Onion | Dipropyl Trisulfide (DPTS) | 6% (of volatile compounds) | HS-SPME/GC-MS | [3] |
| Allium hookeri | Hooker's Onion | Diallyl Trisulfide (DATS) | 10.46 mg/100g (low-temp dried) | GC-MS | [4] |
| Allium hookeri | Hooker's Onion | Dimethyl Trisulfide (DMTS) | 6.30 mg/100g (low-temp dried) | GC-MS | [4] |
| Allium hookeri | Hooker's Onion | Dipropyl Trisulfide (DPTS) | 2.74 mg/100g (low-temp dried) | GC-MS | [4] |
| Allium tuberosum | Chinese Chive | Dimethyl Trisulfide (DMTS) | Major Compound | GC-MS |
Experimental Protocols
The accurate quantification of trisulfides in Allium species is crucial for comparative studies. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and robust method employed for this purpose.
Protocol: Quantification of Trisulfides by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the extraction and analysis of trisulfides from Allium samples.
1. Sample Preparation and Extraction:
-
Maceration: Fresh Allium material (e.g., garlic cloves, onion bulbs) is crushed or homogenized to activate the enzyme alliinase, which is responsible for the formation of thiosulfinates, the precursors to trisulfides.
-
Extraction: The macerated sample is typically extracted using one of the following methods:
-
Solvent Extraction: The sample is soaked in an organic solvent such as dichloromethane or hexane. The solvent is then filtered and concentrated.
-
Steam Distillation: The sample is subjected to steam distillation to isolate the volatile essential oil fraction containing the trisulfides.
-
Simultaneous Distillation-Extraction (SDE): This method combines steam distillation and solvent extraction for efficient recovery of volatile compounds.[2]
-
Headspace Solid-Phase Microextraction (HS-SPME): A fiber coated with a stationary phase is exposed to the headspace above the sample to adsorb volatile compounds, which are then thermally desorbed into the GC inlet.[3]
-
2. GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Injector: The injector temperature is typically set to 250 °C.
-
Oven Temperature Program: A temperature gradient is employed to separate the compounds. A typical program starts at a low temperature (e.g., 40-60 °C), holds for a few minutes, and then ramps up to a final temperature of 250-280 °C.[3]
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Impact (EI) ionization at 70 eV is standard.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is used.
-
Scan Range: The mass-to-charge ratio (m/z) is scanned over a range of approximately 40-450 amu.
-
Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: The concentration of each trisulfide is determined by creating a calibration curve with certified reference standards. The peak area of the compound in the sample is then compared to the calibration curve.
-
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the biological activity and analytical methodology, the following diagrams have been generated using Graphviz.
Caption: DATS-mediated activation of the PI3K/Akt/Nrf2 signaling pathway.
Caption: Experimental workflow for comparative analysis of trisulfides.
References
- 1. eijppr.com [eijppr.com]
- 2. researchgate.net [researchgate.net]
- 3. HS-SPME GC/MS Volatile profile of the onion Allium fistulosum L. variety Pereirana, cultivated in Colombia [redalyc.org]
- 4. Comparative Evaluation of Sulfur Compounds Contents and Antiobesity Properties of Allium hookeri Prepared by Different Drying Methods - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Analytical Assays: A Comparative Guide to Diethyl Trisulfide Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of compounds in complex biological matrices is paramount in research and drug development. Diethyl trisulfide, a volatile organosulfur compound, and its analogs are of increasing interest due to their biological activities. However, their inherent reactivity presents a significant challenge in analytical assays, where the potential for cross-reactivity and interference can lead to erroneous results. This guide provides a comprehensive comparison of the potential cross-reactivity of diethyl trisulfide in common analytical assays, supported by an understanding of its chemical properties and data from related sulfur compounds.
Understanding the Potential for Interference
Diethyl trisulfide's potential for cross-reactivity stems from the lability of its trisulfide bond and its susceptibility to degradation. Trisulfides can react with various biological molecules and assay reagents, leading to the formation of artifacts that may be detected instead of, or in addition to, the target analyte. The analysis of volatile sulfur compounds is inherently challenging due to their reactivity, volatility, and often low concentrations in biological samples.[1][2][3]
Cross-Reactivity in Key Analytical Assays
The potential for diethyl trisulfide to interfere with analytical assays is not uniform and depends on the assay principle and the matrix. Below is a comparative summary of potential interferences in common analytical techniques.
Chromatographic Assays (HPLC, GC-MS)
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the separation and quantification of small molecules like diethyl trisulfide. However, the reactivity of trisulfides can lead to challenges.
Potential for Interference:
-
On-column Degradation: The inherent instability of trisulfides can lead to their degradation on the analytical column, especially at elevated temperatures in GC or in the presence of certain stationary phases in HPLC. This can result in the appearance of extraneous peaks corresponding to degradation products like diethyl disulfide or elemental sulfur.
-
Matrix Effects: In biological samples, diethyl trisulfide can react with thiols present in proteins or other small molecules.[4] This can alter the concentration of the analyte before it is even introduced into the analytical system.
-
Artifact Formation: The high temperatures of a GC injection port are known to promote reactions that can create analytical artifacts when analyzing organosulfur compounds.[1]
Comparison with Alternatives:
| Compound Class | Potential for HPLC Interference | Potential for GC-MS Interference | Key Considerations |
| Diethyl Trisulfide | Moderate to High | High | Prone to degradation and reaction with matrix components. |
| Alkyl Disulfides | Low to Moderate | Moderate | More stable than trisulfides, but can still be affected by matrix thiols. |
| Alkyl Thiols | High | High | Highly reactive and prone to oxidation, leading to the formation of disulfides. |
Immunoassays (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISA) rely on the specific binding of antibodies to their target antigens. Interference in these assays can lead to either falsely high or falsely low results.[5]
Potential for Interference:
-
Modification of Proteins: Diethyl trisulfide and its reactive byproducts could potentially modify the antibodies or protein antigens used in the assay. This could occur through reaction with amino acid residues like cysteine, altering the protein's conformation and affecting antibody binding.
-
Cross-Reactivity of Antibodies: While less likely for a small molecule like diethyl trisulfide, it is possible that an antibody raised against a related sulfur-containing hapten could show some degree of cross-reactivity.
-
Matrix Interferences: The presence of other reactive molecules in the sample matrix can interfere with the assay.[6] Diethyl trisulfide's reactivity could contribute to these matrix effects.
Comparison with Alternatives:
| Compound Class | Potential for Immunoassay Interference | Primary Mechanism of Interference |
| Diethyl Trisulfide | Low to Moderate | Covalent modification of assay proteins. |
| Structurally Similar Haptens | High | Direct cross-reactivity with the antibody. |
| Non-reactive Small Molecules | Low | Unlikely to interfere unless present at very high concentrations. |
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity of diethyl trisulfide in a specific assay, the following experimental protocols can be adapted.
Protocol 1: Assessment of Diethyl Trisulfide Stability and Degradation in an HPLC Assay
Objective: To determine the stability of diethyl trisulfide under typical HPLC conditions and identify potential degradation products that could interfere with the analysis of other compounds.
Methodology:
-
Standard Preparation: Prepare a standard solution of diethyl trisulfide in a solvent compatible with the HPLC method (e.g., acetonitrile).
-
Sample Incubation: Incubate aliquots of the diethyl trisulfide standard under various conditions that may be encountered during sample preparation and analysis (e.g., different pH values, temperatures, and in the presence of a representative biological matrix like plasma).
-
HPLC Analysis: Analyze the incubated samples by HPLC with UV or MS detection.
-
Data Analysis: Compare the chromatograms of the incubated samples to that of a freshly prepared standard. Look for a decrease in the diethyl trisulfide peak area and the appearance of new peaks. Identify any degradation products by comparing their retention times and mass spectra to known standards of potential degradation products (e.g., diethyl disulfide).
Protocol 2: Evaluation of Diethyl Trisulfide Interference in a Competitive ELISA
Objective: To assess whether diethyl trisulfide interferes with the antibody-antigen binding in a competitive ELISA.
Methodology:
-
Assay Setup: Perform a competitive ELISA for a target analyte of interest according to the manufacturer's protocol.
-
Spiking Experiment: Prepare a series of standards for the target analyte. Spike half of the standards with a high concentration of diethyl trisulfide. The other half will serve as the unspiked control.
-
ELISA Procedure: Run the ELISA with both the spiked and unspiked standards.
-
Data Analysis: Compare the standard curves generated from the spiked and unspiked samples. A significant shift in the 50% inhibitory concentration (IC50) or a change in the slope of the curve in the presence of diethyl trisulfide would indicate interference.
Visualizing Potential Interference Pathways
The following diagrams illustrate the potential chemical reactions of diethyl trisulfide that could lead to analytical interference.
Caption: Potential degradation and reaction pathways of diethyl trisulfide.
Caption: Hypothetical mechanism of immunoassay interference by diethyl trisulfide.
Conclusion and Recommendations
Direct experimental evidence for the cross-reactivity of diethyl trisulfide in analytical assays is limited. However, based on the known chemical reactivity of trisulfides, there is a clear potential for interference, particularly in chromatographic methods due to thermal and chemical instability. While the likelihood of direct cross-reactivity in immunoassays is lower, the possibility of protein modification cannot be entirely dismissed.
Therefore, it is crucial for researchers to:
-
Validate Methods Thoroughly: When developing an assay for a compound in a matrix containing diethyl trisulfide, or for diethyl trisulfide itself, it is essential to perform rigorous validation, including specificity and interference studies.
-
Use Appropriate Analytical Techniques: For the quantification of volatile sulfur compounds, techniques that minimize thermal stress, such as HPLC or headspace GC with a sulfur-selective detector, are preferable.[2]
-
Consider Sample Pre-treatment: Sample preparation methods should be optimized to minimize the degradation of diethyl trisulfide and its reaction with matrix components. This may include the use of derivatizing agents to stabilize reactive thiols.
-
Interpret Data with Caution: Be aware of the potential for artifact formation and consider the possibility of interference when unexpected results are obtained.
By understanding the chemical nature of diethyl trisulfide and implementing robust analytical practices, researchers can mitigate the risks of cross-reactivity and ensure the accuracy and reliability of their data.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Interference in ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
Efficacy of Organic Trisulfides as Cyanide Antidotes: A Comparative Analysis
A note on the focus of this guide: While the initial topic of interest was diethyl trisulfide, the available body of scientific research predominantly focuses on its analog, dimethyl trisulfide (DMTS) , as a promising cyanide countermeasure. This guide will, therefore, provide a comprehensive comparison of DMTS with other established cyanide antidotes, presenting the available experimental data and protocols. The findings on DMTS are considered highly relevant to the potential efficacy of other short-chain alkyl trisulfides.
Introduction to Cyanide Toxicity and Antidotal Mechanisms
Cyanide is a potent and rapidly acting poison that induces cellular hypoxia by inhibiting cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[1] This inhibition halts aerobic respiration, leading to a rapid decrease in ATP production, severe metabolic acidosis, and, ultimately, death.[1] Effective antidotes are crucial for mitigating the lethal effects of cyanide poisoning and generally function through one or more of the following mechanisms:
-
Sulfur Donors: These compounds provide a sulfur atom for the enzyme rhodanese to convert cyanide (CN-) to the much less toxic thiocyanate (SCN-), which is then excreted by the kidneys.[2][3]
-
Methemoglobin Formers: These agents oxidize hemoglobin to methemoglobin, which has a high affinity for cyanide, sequestering it from cytochrome c oxidase.
-
Direct Binding Agents: These molecules directly bind to the cyanide ion, forming a non-toxic complex that can be safely eliminated from the body.[4]
Dimethyl trisulfide (DMTS) is a naturally occurring organic trisulfide that primarily acts as a highly efficient sulfur donor.[5][6] It has shown significant promise as a next-generation cyanide antidote due to its rapid action and potential for intramuscular administration, a critical advantage in mass casualty scenarios.[2][6]
Comparative Efficacy of Dimethyl Trisulfide (DMTS)
Experimental studies, primarily in rodent and swine models, have demonstrated the superior efficacy of DMTS compared to the traditional sulfur donor, sodium thiosulfate. The antidotal potency is often expressed as the Antidotal Potency Ratio (APR), which is the ratio of the LD50 of cyanide in the presence of the antidote to the LD50 of cyanide alone. A higher APR indicates greater protective efficacy.
In Vitro Efficacy
In vitro experiments have highlighted the remarkable efficiency of DMTS in converting cyanide to thiocyanate. One study found that DMTS was over 40 times more effective than sodium thiosulfate in the presence of the sulfurtransferase enzyme rhodanese and almost 80 times more efficient in its absence.[5] This suggests that DMTS can rapidly detoxify cyanide even with reduced enzyme dependence.[5]
In Vivo Efficacy: Comparative Data
The following tables summarize the in vivo efficacy of DMTS from various studies, comparing it with other antidotes where data is available.
Table 1: Antidotal Potency Ratio (APR) of DMTS in Mice
| Antidote | Dose (mg/kg) | Administration Route | Cyanide Challenge | APR | Reference |
| DMTS | 100 | Intramuscular | KCN | 3.3 | [5] |
| Sodium Thiosulfate | 100 | Intramuscular | KCN | 1.1 | [5] |
| DMTS (formulated) | Not Specified | Intramuscular | KCN | 3.73 | [1] |
| DMTS-Poly80 | 100 | Intramuscular | KCN | 3.4 | [7] |
| Sodium Thiosulfate | 100 | Intramuscular | KCN | 1.1 | [7] |
| Sodium Thiosulfate | 200 | Intramuscular | KCN | 1.3 | [7] |
Table 2: Survival Rates with DMTS Treatment
| Animal Model | Cyanide Challenge | Antidote and Dose | Survival Rate (%) | Reference |
| Swine | KCN infusion | DMTS (82.5 mg/kg, IM) | 83.3 | [2] |
| Swine | KCN infusion | Saline (Control) | 0 | [2] |
| Mice | HCN inhalation | DMTS | 87.5 - 90.0 | [1] |
| Rats | Oral NaCN | DMTS (25 mg/kg, IM) | 75 | [6] |
| Rats | Oral NaCN | Vehicle (Control) | 20 | [6] |
| Rabbits | NaCN infusion | DMTS (150 mg) | 75 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of experimental protocols used in the cited studies.
Determination of LD50 and Antidotal Potency Ratio (APR)
-
Method: The median lethal dose (LD50) of cyanide (typically potassium cyanide - KCN) is determined using the statistical Dixon up-and-down method.[8]
-
Procedure:
-
A series of mice are administered progressively adjusted doses of KCN to determine the dose at which 50% of the animals survive.
-
To determine the APR, a separate group of mice is pre-treated with the antidote at a specific dose and route of administration (e.g., intramuscular injection).[8]
-
One minute after antidote administration, the mice are challenged with varying doses of KCN subcutaneously.[8]
-
The LD50 of cyanide in the presence of the antidote is then determined.
-
The APR is calculated as: APR = (LD50 of CN with antidote) / (LD50 of CN without antidote).[5]
-
Swine Model of Acute Cyanide Toxicity
-
Animal Model: Anesthetized swine are used to simulate a more clinically relevant scenario.[2]
-
Procedure:
-
Swine are instrumented for continuous monitoring of hemodynamic parameters (e.g., blood pressure, heart rate) and blood gases.[2]
-
A continuous intravenous infusion of potassium cyanide is initiated.[2]
-
The cyanide infusion continues until five minutes after the onset of apnea (cessation of breathing).[2]
-
The antidote (DMTS) or a saline control is then administered via intramuscular injection.[2]
-
Animals are monitored for survival, return to spontaneous breathing, and changes in physiological and laboratory parameters (e.g., lactate levels, pH).[2]
-
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of Cyanide Toxicity.
Caption: Mechanism of Action of DMTS.
Caption: Experimental Workflow for APR.
Conclusion
The available evidence strongly suggests that dimethyl trisulfide is a highly effective cyanide antidote, demonstrating significantly greater potency than sodium thiosulfate in both in vitro and in vivo models. Its ability to act as a rapid and efficient sulfur donor, coupled with the potential for intramuscular administration, positions DMTS as a promising candidate for improving outcomes in cyanide poisoning, particularly in scenarios requiring rapid, pre-hospital intervention. Further research, including clinical trials, is warranted to fully establish its safety and efficacy in humans. The insights gained from DMTS research also provide a strong rationale for the continued investigation of other organic trisulfides, such as diethyl trisulfide, as potential cyanide countermeasures.
References
- 1. DMTS is an effective treatment in both inhalation and injection models for cyanide poisoning using unanesthetized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intramuscular dimethyl trisulfide: Efficacy in a large swine model of acute severe cyanide toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Monitoring Dose Response of Cyanide Antidote Dimethyl Trisulfide in Rabbits Using Diffuse Optical Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl trisulfide: A novel cyanide countermeasure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioural and physiological assessments of dimethyl trisulfide treatment for acute oral sodium cyanide poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Parenteral dosage form development and testing of dimethyl trisulfide, as an antidote candidate to combat cyanide intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. real.mtak.hu [real.mtak.hu]
Relative Potency of Organic Polysulfides in Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Organic polysulfides, particularly those derived from garlic and other Allium species, have garnered significant attention for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2] These compounds exert their influence by modulating key cellular signaling pathways. This guide provides an objective comparison of the relative potency of prominent organic polysulfides, supported by experimental data, and details the methodologies used to assess their effects.
Comparative Potency of Organic Polysulfides
The potency of organic polysulfides often correlates with the number of sulfur atoms in the polysulfide chain, with trisulfides and higher-order polysulfides generally exhibiting greater activity than disulfides.[3][4] This is attributed to their higher reactivity with thiol groups on target proteins.[5] The following table summarizes quantitative data on the potency of various organic polysulfides in different signaling contexts.
| Compound | Signaling Pathway/Target | Assay/Model System | Measured Potency | Reference |
| Diallyl Trisulfide (DATS) | PI3K/Akt Survival Pathway | STZ-induced diabetic rats | More effective than DADS at the same dose (40 mg/kg) in ameliorating diabetic cardiomyopathy.[3][4] | [3][4] |
| Neuropathic Pain Attenuation | Chronic constriction injury in rats | More pronounced pain-attenuating effects than DADS. Effective dose: 20-40 mg/kg.[6] | [6] | |
| Platelet Aggregation Inhibition | Washed murine platelets | Stronger inhibitor of platelet aggregation compared to its saturated analogue, dipropyl trisulfide (DPTS).[5] | [5] | |
| Diallyl Disulfide (DADS) | PI3K/Akt Survival Pathway | STZ-induced diabetic rats | Effective at 40 mg/kg, but less potent than DATS in ameliorating diabetic cardiomyopathy.[3][4] | [3][4] |
| Neuropathic Pain Attenuation | Chronic constriction injury in rats | Attenuates neuropathic pain. Effective dose: 25-50 mg/kg.[6] | [6] | |
| Ajoene | iNOS Expression Inhibition | LPS-stimulated RAW 264.7 macrophages | IC50: 2.5-5 µM.[7] | [7] |
| Nrf2 Activation | Human breast epithelial cells (MCF-10A) | Z-ajoene induces Nrf2 activation and NQO1 expression via ROS-dependent ERK activation.[8] | [8] | |
| Allicin | iNOS Expression Inhibition | LPS-stimulated RAW 264.7 macrophages | IC50: 15-20 µM (less potent than Ajoene).[7] | [7] |
| Hydrogen Polysulfides (H₂Sₙ) | TRPA1 Channel Activation | Astrocytes | Induce Ca²⁺ influx ~300 times more potently than H₂S. Na₂S₃ EC50: 91 nM.[9] | [9] |
Key Signaling Pathways Modulated by Organic Polysulfides
Organic polysulfides interact with several critical signaling pathways. The Keap1-Nrf2 and PI3K/Akt pathways are two of the most well-documented targets.
The Keap1-Nrf2 Antioxidant Response Pathway
The Keap1-Nrf2 pathway is a master regulator of cellular defense against oxidative and electrophilic stress.[10][11] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.[12] Electrophilic compounds, including many organic polysulfides, can modify specific cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of a battery of cytoprotective genes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1).[10][13]
The PI3K/Akt Survival Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. Diallyl disulfide (DADS) and diallyl trisulfide (DATS) have been shown to protect against cellular damage by activating this pathway.[4][14] Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn can phosphorylate various downstream targets, including endothelial nitric oxide synthase (eNOS). Phosphorylation of eNOS at Ser1177 enhances its activity, leading to increased production of nitric oxide (NO), a key molecule in vasodilation and cell survival.[14]
Experimental Protocols
The assessment of polysulfide potency relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key cited experiments.
Nrf2 Activation and ARE-Luciferase Reporter Assay
This assay quantitatively measures the activation of the Nrf2 pathway by a test compound.
-
Cell Culture: Human embryonic kidney 293 (HEK293) cells or a relevant cell line (e.g., MCF-10A) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.
-
Transfection: Cells are transiently co-transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple copies of the Antioxidant Response Element (ARE) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After 24 hours, the transfected cells are treated with various concentrations of the organic polysulfide (e.g., Z-ajoene) or a vehicle control (e.g., DMSO) for a specified period (e.g., 16-24 hours).[8]
-
Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer with appropriate substrates (e.g., Dual-Luciferase® Reporter Assay System).
-
Data Analysis: The ARE-luciferase activity is normalized to the Renilla luciferase activity. The fold induction is calculated relative to the vehicle-treated control cells. Potency is often expressed as the EC₅₀ value, the concentration at which the compound produces 50% of its maximal effect.
Western Blot Analysis for Protein Expression and Phosphorylation
Western blotting is used to detect changes in the levels of total and phosphorylated proteins within a signaling pathway.
-
Cell Lysis and Protein Quantification: Cells (e.g., human umbilical vein endothelial cells) are treated with polysulfides (e.g., DADS, DATS) for the desired time.[14] The cells are then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) and then incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-eNOS (Ser1177), anti-eNOS, anti-Nrf2, anti-Keap1, anti-NQO1).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Data Analysis: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated proteins are normalized to their respective total protein levels, and other target proteins are normalized to a loading control like β-actin or GAPDH.
Measurement of Nitrite/Nitrate for NO Production
This protocol assesses eNOS activity by measuring the stable end-products of NO, nitrite (NO₂⁻) and nitrate (NO₃⁻).
-
Sample Collection: Following treatment of endothelial cells with polysulfides, the cell culture medium is collected.[14]
-
Nitrate Reduction: If measuring total NO production, nitrate in the samples is first converted to nitrite using nitrate reductase.
-
Griess Assay: The total nitrite concentration is then determined using the Griess reagent, which is a colorimetric assay. The reagent reacts with nitrite to form a purple azo compound, and the absorbance is measured at ~540 nm using a microplate reader.
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is calculated from the standard curve and reflects the amount of NO produced by the cells.
General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the biological potency of a novel organic polysulfide on a specific signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Diallyl trisulfide and diallyl disulfide ameliorate cardiac dysfunction by suppressing apoptotic and enhancing survival pathways in experimental diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exploring the role and mechanisms of diallyl trisulfide and diallyl disulfide in chronic constriction-induced neuropathic pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kinkiagri.or.jp [kinkiagri.or.jp]
- 8. Ajoene, a Major Organosulfide Found in Crushed Garlic, Induces NAD(P)H:quinone Oxidoreductase Expression Through Nuclear Factor E2-related Factor-2 Activation in Human Breast Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling Molecules: Hydrogen Sulfide and Polysulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects | MDPI [mdpi.com]
- 11. Recent Advances of Natural Polyphenols Activators for Keap1‐Nrf2 Signaling Pathway: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. Nrf2 Activation Protects Against Organic Dust and Hydrogen Sulfide Exposure Induced Epithelial Barrier Loss and K. pneumoniae Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Diallyl disulfide and diallyl trisulfide protect endothelial nitric oxide synthase against damage by oxidized low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Diethyl Trisulfide for Research and Development
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of organosulfur compounds is paramount. Diethyl trisulfide, a key volatile organic compound found in various natural products and a potential therapeutic agent, is no exception. This guide provides a comparative analysis of common synthetic methodologies for diethyl trisulfide, supported by experimental data to inform the selection of the most suitable protocol for your research needs.
This document outlines three primary methods for the synthesis of diethyl trisulfide: the reaction of an ethyl halide with sodium trisulfide, the reaction of ethanethiol with a sulfur transfer agent, and the reaction of ethanethiol with sulfur monochloride. Each method is presented with a detailed experimental protocol and a summary of its performance based on available data.
Performance Comparison of Diethyl Trisulfide Synthesis Methods
The selection of a synthetic route for diethyl trisulfide depends on factors such as desired yield, purity requirements, available starting materials, and reaction conditions. The following table summarizes the key quantitative data for the methods detailed in this guide.
| Method | Key Reactants | Solvent | Reaction Time | Temperature | Typical Yield | Purity Notes |
| Alkyl Halide + Alkali Trisulfide | Ethyl Bromide, Sodium Sulfide Nonahydrate, Sulfur | Ethanol/Water | 4-8 hours | Reflux | 60-80% | Can produce a mixture of polysulfides (disulfide, trisulfide, tetrasulfide). |
| Thiol + Sulfur Transfer Reagent | Ethanethiol, N,N'-Thiobisphthalimide (TBPI) | Dichloromethane | 2-4 hours | Room Temperature | 70-90% | Generally provides a cleaner reaction with higher selectivity for the trisulfide. |
| Thiol + Sulfur Monochloride | Ethanethiol, Sulfur Monochloride (S₂Cl₂) | Diethyl Ether | 1-3 hours | 0°C to Room Temp | 50-70% | Stoichiometry is critical to control the length of the polysulfide chain. |
Experimental Protocols
Method 1: Synthesis from Ethyl Bromide and Sodium Trisulfide
This method involves the in-situ preparation of sodium trisulfide followed by its reaction with an ethyl halide. It is a cost-effective approach but may result in a mixture of diethyl polysulfides, requiring careful purification.
Materials:
-
Ethyl Bromide (C₂H₅Br)
-
Sodium Sulfide Nonahydrate (Na₂S·9H₂O)
-
Elemental Sulfur (S)
-
Ethanol
-
Deionized Water
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium Trisulfide Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate (1.1 eq) in a minimal amount of deionized water. To this solution, add elemental sulfur (2.1 eq) and ethanol. Heat the mixture to reflux with vigorous stirring for 2-3 hours to facilitate the formation of the sodium trisulfide solution, which will typically appear as a dark reddish-brown liquid.
-
Reaction with Ethyl Bromide: To the freshly prepared sodium trisulfide solution, add ethyl bromide (1.0 eq) dropwise over 30 minutes while maintaining the reflux. Continue to reflux the reaction mixture for an additional 4-8 hours.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous phase with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to isolate diethyl trisulfide from other polysulfides.
Method 2: Synthesis from Ethanethiol and a Sulfur Transfer Reagent
This method utilizes a sulfur transfer reagent, such as N,N'-thiobisphthalimide (TBPI), to cleanly introduce a sulfur atom to two equivalents of a thiol, forming a trisulfide. This approach often leads to higher yields and purity compared to the alkali trisulfide method.
Materials:
-
Ethanethiol (C₂H₅SH)
-
N,N'-Thiobisphthalimide (TBPI)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve ethanethiol (2.0 eq) in dichloromethane.
-
Addition of Sulfur Transfer Reagent: To the stirred solution of ethanethiol, add N,N'-thiobisphthalimide (1.0 eq) in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and filter. Remove the solvent by rotary evaporation. The crude product can be further purified by flash column chromatography.
Method 3: Synthesis from Ethanethiol and Sulfur Monochloride
This direct method involves the reaction of a thiol with sulfur monochloride. Precise control of the stoichiometry is crucial to minimize the formation of other polysulfides.
Materials:
-
Ethanethiol (C₂H₅SH)
-
Sulfur Monochloride (S₂Cl₂)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve ethanethiol (2.0 eq) in diethyl ether and cool the solution to 0°C in an ice bath.
-
Addition of Sulfur Monochloride: Add a solution of sulfur monochloride (1.0 eq) in diethyl ether dropwise to the stirred thiol solution over a period of 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by distillation under reduced pressure.
Visualizing the Synthetic Workflow
To aid in the conceptualization of these synthetic processes, the following diagrams illustrate the general experimental workflow and the logical relationships between the key steps.
Caption: General experimental workflow for diethyl trisulfide synthesis.
Caption: Decision-making flowchart for selecting a synthesis method.
Safety Operating Guide
Navigating the Disposal of Diethyl Trisulfide: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste is a critical component of laboratory safety and operational integrity. Diethyl trisulfide, an organosulfur compound known for its potent aroma, requires careful management to ensure the safety of laboratory personnel and compliance with environmental regulations. This guide provides essential, step-by-step procedures for the safe disposal of diethyl trisulfide, reinforcing a culture of safety and responsibility in the laboratory.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle diethyl trisulfide with the appropriate safety measures. This compound is a skin and eye irritant and may cause respiratory irritation.[1][2] All handling should occur within a well-ventilated fume hood.[3]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Lab Coat: A flame-retardant, antistatic lab coat should be worn to prevent skin contact.
In the event of a spill, absorb the material with an inert substance (e.g., sand, vermiculite) and collect it into a suitable, closed container for disposal.[3][4] Ensure the use of spark-proof tools and avoid all sources of ignition, as vapors may form explosive mixtures with air.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for diethyl trisulfide and related compounds, providing a quick reference for safety and handling.
| Property | Diethyl Trisulfide | Diethyl Disulfide | Diethyl Sulfide |
| CAS Number | 3600-24-6 | 110-81-6 | 352-93-2 |
| Molecular Formula | C4H10S3 | C4H10S2 | C4H10S |
| Molecular Weight | 154.32 g/mol [5] | 122.24 g/mol | 90.19 g/mol |
| Boiling Point | 217.5°C[5] | 151-153°C | 92°C |
| Flash Point | 87.3°C[5] | 40°C | -10°C |
| GHS Hazard Codes | H315, H319, H335[1][2] | H226, H315, H319, H335 | H225, H319[4] |
GHS Hazard Statement Key:
-
H225: Highly flammable liquid and vapor
-
H226: Flammable liquid and vapor
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Step-by-Step Disposal Protocol for Diethyl Trisulfide
The disposal of diethyl trisulfide must be conducted in accordance with institutional guidelines and local, state, and federal regulations. The following protocol provides a general framework for its proper disposal as a hazardous chemical waste.
Experimental Protocol:
Objective: To safely collect, store, and dispose of diethyl trisulfide waste in compliance with laboratory safety standards.
Materials:
-
Designated hazardous waste container (chemically compatible, e.g., glass or polyethylene)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE) as specified above
-
Fume hood
Procedure:
-
Segregation:
-
Collect all diethyl trisulfide waste, including contaminated materials, in a dedicated waste container.
-
Do not mix diethyl trisulfide with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible chemicals can react violently.
-
-
Container Management:
-
Use a container that is in good condition, compatible with diethyl trisulfide, and has a secure, leak-proof screw cap.
-
The container should be stored in a designated "Satellite Accumulation Area" (SAA) at or near the point of waste generation.
-
-
Labeling:
-
Immediately label the waste container with the words "Hazardous Waste."
-
Clearly identify the contents as "Diethyl Trisulfide Waste."
-
Include the approximate concentration and volume of the waste.
-
Note the date when waste was first added to the container.
-
-
Accumulation and Storage:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a secondary containment bin to prevent spills.
-
Ensure the storage area is well-ventilated and away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[6]
-
-
Arranging for Disposal:
-
Once the container is full or has reached the accumulation time limit set by your institution (often 12 months), arrange for its disposal.
-
Contact your institution's EHS office to schedule a waste pickup.
-
Do not attempt to dispose of diethyl trisulfide down the drain or in regular trash.[7]
-
-
Decontamination:
-
Any glassware or equipment contaminated with diethyl trisulfide should be decontaminated before reuse.
-
A common practice for organosulfur compounds is to rinse with a dilute bleach solution followed by a thorough washing, all performed within a fume hood.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of diethyl trisulfide waste from a laboratory setting.
Caption: Workflow for the disposal of diethyl trisulfide.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of diethyl trisulfide, contributing to a secure and environmentally responsible research environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for detailed requirements.
References
- 1. Diethyl trisulfide | C4H10S3 | CID 77151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 3600-24-6 Name: Diethyl trisulphide [xixisys.com]
- 3. fishersci.com [fishersci.com]
- 4. cpchem.com [cpchem.com]
- 5. chembk.com [chembk.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling Diethyl trisulfide
For researchers, scientists, and drug development professionals, the safe handling of all laboratory chemicals is paramount. This guide provides immediate, essential safety and logistical information for the proper use and disposal of Diethyl trisulfide (CAS 3600-24-6).
Chemical Identifier:
-
Name: Diethyl trisulfide
-
Synonyms: 3,4,5-Trithiaheptane, Diethyltrisulfane
Hazard Summary: Diethyl trisulfide is a hazardous substance that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling Diethyl trisulfide. Adherence to these recommendations is critical to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[5] |
| Face Shield | Recommended when there is a potential for splashing. | |
| Hand Protection | Chemical Impermeable Gloves | The selected protective gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1] Inspect gloves prior to use. |
| Body Protection | Protective Clothing | Wear fire/flame resistant and impervious clothing.[1] A lab coat is the minimum requirement. |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6] To be used in a well-ventilated area.[1][7] |
Standard Operating Procedure for Handling Diethyl Trisulfide
1. Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][7]
-
Ensure that eyewash stations and safety showers are close to the workstation location.[5]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[5][6]
2. Pre-Handling:
-
Read and understand the Safety Data Sheet (SDS) for Diethyl trisulfide.
-
Inspect all PPE for integrity before use.
-
Ensure all necessary spill containment materials are readily available.
3. Handling:
-
Avoid inhalation of vapor or mist.[1]
-
Do not eat, drink, or smoke when using this product.
4. Post-Handling:
-
Wash hands thoroughly after handling.[1]
-
Clean the work area and any contaminated equipment.
-
Store Diethyl trisulfide in a tightly closed container in a dry, cool, and well-ventilated place.[1][7]
-
Store locked up.[1]
Emergency Procedures
First Aid Measures:
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, get medical advice/attention.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[1]
-
If Swallowed: Rinse mouth. Call a doctor or Poison Control Center immediately.[1]
Fire Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1]
Disposal Plan
All waste materials containing Diethyl trisulfide must be treated as hazardous waste.
1. Waste Collection:
2. Disposal:
-
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal laws and regulations.[1]
-
Adhered or collected material should be promptly disposed of.[1]
Spill Response Workflow
The following diagram outlines the procedural flow for responding to a Diethyl trisulfide spill.
Caption: Workflow for handling a Diethyl trisulfide spill.
References
- 1. zycz.cato-chem.com [zycz.cato-chem.com]
- 2. Diethyl trisulfide | C4H10S3 | CID 77151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. CAS 3600-24-6: Diethyl trisulfide | CymitQuimica [cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
